molecular formula C24H21F3N2O5S B609136 ML-290

ML-290

Numéro de catalogue: B609136
Poids moléculaire: 506.5 g/mol
Clé InChI: RSYHJSDOGMSLDH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ML-290 is an allosteric agonist of relaxin family peptide receptor 1 (RXFP1;  EC50 = 94 nM for human RXFP1). It displays >15-fold selectivity for RXFP1 over RXFP2.2 this compound activates human, rhesus macaque, pig, and rabbit RXFP1 but is weak or inactive at mouse or guinea pig RXFP1.2,3 Through RXFP1, this compound increases intracellular cAMP and induces VEGF expression (2.8-fold at 250 nM). This compound is metabolically stable and displays excellent in vivo pharmacokinetics.>The first potent and selective small-molecule agonist of human relaxin receptor 1 (RXFP1)A cell-permeable 2-acetamido-N-phenylbenzamide that selectively activates human, but not mouse, LGR7/RXFP1-mediated cAMP induction (EC50 = 200 nM in THP1) via allosteric interaction with the ECL3 region without competing against ECL2-mediated relaxin binding or affecting AVPR1B- or LGR8/RXFP2-mediated cAMP induction. Although shown to be ~150-fold and 500-fold less potent than relaxin (RLX), respectively, in VEGF mRNA induction and cellular impedance assays, pharmacokinetic studies reveal superior in vivo stability to RLX and in vivo bioavailability in mice via oral (Cmax/Tmax = 604 nM/plasma/1 h and 1026 ng/g heart/1.5 h;  30 mg/kg) or intraperitoneal (Cmax/Tmax = 9.29 µM/plasma/1 h and 28.6 µmol/kg heart/1 h;  30 mg/kg) administration with good aqueous solubility (7 µM in PBS). Reference:1) Xiao, J., et al. 2013. Nat. Commun. 4, 1953.>ML290 is a potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1).

Propriétés

IUPAC Name

2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N2O5S/c1-15(2)34-21-13-6-4-11-19(21)23(31)29-20-12-5-3-10-18(20)22(30)28-16-8-7-9-17(14-16)35(32,33)24(25,26)27/h3-15H,1-2H3,(H,28,30)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYHJSDOGMSLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ML-290: A Selective Small-Molecule Agonist of the Relaxin Family Peptide Receptor 1 (RXFP1)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relaxin family peptide receptor 1 (RXFP1) has emerged as a significant therapeutic target for a range of conditions, most notably cardiovascular diseases such as acute heart failure, as well as fibrotic disorders.[1][2][3][4] The native ligand for RXFP1, the peptide hormone relaxin, has demonstrated beneficial effects in clinical trials, including reducing systemic vascular resistance and improving renal function.[5] However, the therapeutic utility of relaxin is limited by its short plasma half-life and the high cost of production, necessitating intravenous administration. This has driven the search for potent and selective small-molecule agonists of RXFP1 that offer improved pharmacokinetic properties. ML-290 is the first such small-molecule agonist to be identified, offering a valuable tool for preclinical research and a potential lead for novel therapeutics.

Mechanism of Action: A Biased Allosteric Agonist

This compound acts as a biased allosteric agonist at the human RXFP1 receptor. This mode of action has several key implications:

  • Allosteric Modulation : this compound does not compete directly with the native ligand, relaxin, for the primary binding site (orthosteric site). Instead, it binds to a distinct, allosteric site on the receptor. This results in a conformational change that activates the receptor. Evidence suggests that this compound's actions are species-specific, with potent agonism at human, macaque, and pig RXFP1, but not at the rodent or rabbit receptors.

  • Biased Agonism : this compound exhibits signaling bias, meaning it preferentially activates certain downstream signaling pathways over others, a characteristic distinct from the signaling profile of relaxin. In HEK-293T cells overexpressing RXFP1, this compound stimulates cyclic adenosine (B11128) monophosphate (cAMP) accumulation and p38 MAP kinase (p38MAPK) phosphorylation but does not activate extracellular signal-regulated kinase (ERK1/2) phosphorylation. This biased signaling profile, which favors anti-fibrotic and vasodilatory pathways, makes this compound a particularly interesting candidate for cardiovascular and anti-fibrotic therapies.

Quantitative Data Summary

The following tables summarize the reported potency and pharmacokinetic properties of this compound.

Table 1: In Vitro Potency of this compound in Various Cell Types

Cell LineAssayParameterValueReference
HEK293-RXFP1cAMP AccumulationEC50134 nM
Human Cardiac Fibroblasts (HCFs)cGMP Accumulation-Increased
Human Primary Vascular CellscGMP Accumulation & p-p38MAPK-10x more potent than for cAMP
Human Primary Vascular CellscAMP Accumulation-Increased

Table 2: Pharmacokinetic and ADME Profile of this compound

ParameterValueSpeciesReference
Aqueous Kinetic Solubility3.5 µg/mL (7.0 µM)-
Liver Microsomal Stability (T1/2)122 minMouse
Liver Microsomal Stability (T1/2)161 minHuman
Plasma Stability (% remaining after 2h)99%Mouse
Plasma Stability (% remaining after 2h)105%Human

RXFP1 Signaling Pathways

Activation of RXFP1 by its native ligand, relaxin, initiates a complex cascade of intracellular events. This compound, as a biased agonist, selectively engages a subset of these pathways.

General RXFP1 Signaling Pathway

The binding of relaxin to RXFP1 can activate multiple G proteins, including Gs, Gi, and GoB, leading to the modulation of adenylyl cyclase and subsequent changes in cAMP levels. The receptor can also signal through pathways involving phosphoinositide 3-kinase (PI3K), protein kinase C (PKC), and nitric oxide synthase (NOS), ultimately influencing processes like vasodilation and the inhibition of fibrosis.

RXFP1_Signaling cluster_membrane Cell Membrane RXFP1 RXFP1 Gs Gαs RXFP1->Gs Gi_GoB Gαi/GαoB RXFP1->Gi_GoB ERK ERK1/2 RXFP1->ERK p38 p38 MAPK RXFP1->p38 Relaxin Relaxin Relaxin->RXFP1 AC Adenylyl Cyclase Gs->AC + Gi_GoB->AC - PI3K PI3K Gi_GoB->PI3K cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Anti_Fibrosis Anti-fibrotic Effects PKA->Anti_Fibrosis PKC_zeta PKCζ PI3K->PKC_zeta Akt Akt PI3K->Akt PKC_zeta->AC + NOS NOS Akt->NOS NO NO NOS->NO cGMP cGMP NO->cGMP Vasodilation Vasodilation cGMP->Vasodilation

Caption: General RXFP1 signaling pathways activated by relaxin.

This compound Biased Signaling at RXFP1

This compound selectively activates a subset of the pathways engaged by relaxin. It strongly couples RXFP1 to Gαs and GαoB, leading to cAMP and cGMP accumulation, respectively, while only weakly coupling to Gαi3. Notably, in certain cell types, it does not induce ERK1/2 phosphorylation, a pathway associated with cell growth and proliferation. This biased signaling profile is thought to contribute to its potent anti-fibrotic and vasodilatory effects while potentially avoiding off-target effects.

ML290_Signaling cluster_membrane Cell Membrane RXFP1 RXFP1 Gas Gαs (Strong Coupling) RXFP1->Gas GaoB GαoB (Strong Coupling) RXFP1->GaoB Gai3 Gαi3 (Weak Coupling) RXFP1->Gai3 p38 p38 MAPK RXFP1->p38 ERK ERK1/2 (Not Activated) RXFP1->ERK ML290 This compound (Allosteric Site) ML290->RXFP1 AC Adenylyl Cyclase Gas->AC + NO_cGMP NO-cGMP Pathway GaoB->NO_cGMP cAMP cAMP AC->cAMP Anti_Fibrosis Anti-fibrotic Effects cAMP->Anti_Fibrosis p38->Anti_Fibrosis Vasodilation Vasodilation NO_cGMP->Vasodilation

Caption: Biased signaling of this compound at the RXFP1 receptor.

Experimental Protocols

The characterization of this compound has relied on several key experimental assays to determine its binding affinity, potency, and functional effects.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing RXFP1 (e.g., HEK-RXFP1) or from tissues known to endogenously express the receptor. Cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a binding buffer.

  • Incubation: A fixed concentration of a radiolabeled relaxin ligand (e.g., Europium-labeled H2 relaxin) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Separation: Once equilibrium is reached, receptor-bound radioligand is separated from the free radioligand via rapid vacuum filtration through glass fiber filters.

  • Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP, typically via Gs protein activation.

Methodology (HTRF-based):

  • Cell Seeding: HEK293 cells stably expressing human RXFP1 are seeded into 384- or 1536-well plates and allowed to adhere overnight.

  • Compound Addition: A phosphodiesterase (PDE) inhibitor, such as Ro 20-1724, is added to the cells to prevent the degradation of cAMP and amplify the signal. This is followed by the addition of this compound at various concentrations.

  • Stimulation: The cells are incubated with the compound for a defined period (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP production.

  • Lysis and Detection: The cells are lysed, and detection reagents for a Homogeneous Time-Resolved Fluorescence (HTRF) assay are added. These reagents typically include a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

  • Signal Reading: The plate is read on an HTRF-compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis: The results are used to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) is calculated.

cAMP_Assay_Workflow A 1. Seed HEK-RXFP1 Cells in 384-well plate B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Add PDE Inhibitor (e.g., Ro 20-1724) B->C D 4. Add this compound (Dose-response concentrations) C->D E 5. Incubate for Stimulation (30 min, 37°C) D->E F 6. Lyse Cells & Add HTRF Detection Reagents E->F G 7. Incubate at Room Temp (30-60 min) F->G H 8. Read Plate (TR-FRET Signal) G->H I 9. Data Analysis (Calculate EC50) H->I

Caption: Workflow for a typical HTRF-based cAMP accumulation assay.

In Vivo Studies

A significant challenge in the preclinical development of this compound was its lack of activity at rodent RXFP1 receptors. To overcome this, a humanized mouse model was created, where the mouse Rxfp1 gene was replaced with the human RXFP1 cDNA. Studies in these mice demonstrated that this compound could specifically engage the human receptor in vivo, leading to physiological effects such as an increase in heart rate and a decrease in blood osmolality, consistent with the known actions of relaxin.

Conclusion

This compound represents a landmark achievement in the field of RXFP1 pharmacology. As the first potent and selective small-molecule agonist for the human receptor, it has proven to be an invaluable research tool for dissecting the complex signaling pathways of RXFP1. Its biased agonism, favoring beneficial anti-fibrotic and vasodilatory effects, coupled with its favorable ADME and pharmacokinetic profile, establishes this compound as a promising lead compound for the development of orally bioavailable drugs for cardiovascular and fibrotic diseases. The successful use of a humanized mouse model has paved the way for further in vivo efficacy studies, bringing the therapeutic potential of small-molecule RXFP1 agonists closer to clinical reality.

References

ML-290: A Novel Small Molecule Agonist for Anti-Fibrotic Gene Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure.[1][2][3] Therapeutic options remain limited. ML-290, a potent and selective small molecule agonist of the relaxin family peptide receptor 1 (RXFP1), has emerged as a promising anti-fibrotic agent.[1][4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its role in the activation of anti-fibrotic gene programs, and the experimental methodologies used to characterize its effects. The information presented is intended to support researchers, scientists, and drug development professionals in the exploration of this compound and related compounds as potential therapeutics for fibrotic diseases.

Introduction to this compound and its Target: RXFP1

Fibrosis is the result of a dysregulated wound-healing process, where persistent injury and inflammation lead to the continuous activation of myofibroblasts and excessive deposition of ECM proteins, primarily collagen. Key signaling molecules, such as transforming growth factor-beta (TGF-β), are central to driving this pro-fibrotic response.

The relaxin peptide has demonstrated significant anti-fibrotic properties in various preclinical models. However, its therapeutic application is hampered by a short half-life. This compound is a small molecule agonist designed to overcome this limitation by activating the cognate receptor for relaxin, RXFP1, a G protein-coupled receptor. As a non-peptidic molecule, this compound offers improved stability and pharmacokinetic properties, making it a more viable candidate for chronic therapeutic use. Studies have shown that this compound effectively replicates the anti-fibrotic effects of relaxin, demonstrating its potential in treating conditions such as liver fibrosis.

Mechanism of Action and Signaling Pathways

This compound functions as a biased allosteric agonist at the human RXFP1 receptor. Its binding initiates a cascade of intracellular signaling events that collectively counter pro-fibrotic stimuli.

G-Protein Coupling and Second Messenger Activation

Upon binding to RXFP1, this compound promotes the coupling of the receptor to several G-proteins, including Gαs and GαoB, with weaker coupling to Gαi3. This leads to the modulation of intracellular second messengers. In various cell types, including human primary vascular endothelial and smooth muscle cells, this compound has been shown to increase the accumulation of both cyclic AMP (cAMP) and cyclic GMP (cGMP). This signaling profile is indicative of vasodilatory and anti-fibrotic properties.

Antagonism of TGF-β1/Smad Signaling

A critical component of this compound's anti-fibrotic activity is its ability to interfere with the canonical TGF-β1 signaling pathway, a primary driver of fibrosis. In human cardiac fibroblasts (HCFs) and hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, this compound has been shown to inhibit the TGF-β1-induced phosphorylation of Smad2 and Smad3. These Smad proteins are key transcriptional regulators that, upon activation, translocate to the nucleus to promote the expression of pro-fibrotic genes, including those for collagens and α-smooth muscle actin (α-SMA). By inhibiting Smad2/3 phosphorylation, this compound effectively blunts the downstream genetic response to TGF-β1.

Modulation of Extracellular Matrix Remodeling

RNA sequencing analysis has revealed that this compound treatment in TGF-β1-activated hepatic stellate cells primarily affects genes involved in extracellular matrix remodeling and cytokine signaling. This compound has been observed to chronically activate matrix metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of ECM components. This dual action of inhibiting collagen synthesis and promoting its degradation contributes to a net reduction in fibrotic tissue.

ML290_Signaling_Pathway This compound Anti-Fibrotic Signaling Pathway ML290 This compound RXFP1 RXFP1 Receptor ML290->RXFP1 Activates G_Proteins Gαs / GαoB RXFP1->G_Proteins Couples p_Smad2_3 p-Smad2 / p-Smad3 RXFP1->p_Smad2_3 Inhibits cAMP_cGMP ↑ cAMP / cGMP G_Proteins->cAMP_cGMP AntiFibrotic_Effects Anti-Fibrotic Effects (↓ Collagen, ↓ α-SMA) cAMP_cGMP->AntiFibrotic_Effects MMP2 ↑ MMP-2 Activity cAMP_cGMP->MMP2 TGFB1 TGF-β1 TGFB_Receptor TGF-β Receptor TGFB1->TGFB_Receptor Binds TGFB_Receptor->p_Smad2_3 Phosphorylates Gene_Transcription Pro-Fibrotic Gene Transcription p_Smad2_3->Gene_Transcription Activates Fibrosis Fibrosis Gene_Transcription->Fibrosis Experimental_Workflow Experimental Workflow for Evaluating this compound cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Cell_Culture 1. Cell Culture (HSCs, HCFs) Induction 2. Induce Fibrotic Phenotype (TGF-β1, LPS) Cell_Culture->Induction Treatment 3. Treat with this compound Induction->Treatment Gene_Analysis 4a. Gene Expression Analysis (RNA-Seq, qRT-PCR) Treatment->Gene_Analysis Protein_Analysis 4b. Protein Analysis (Western Blot, IF) Treatment->Protein_Analysis Tissue_Analysis 8. Outcome Assessment (Histology, IHC) Gene_Analysis->Tissue_Analysis Correlate Findings Protein_Analysis->Tissue_Analysis Correlate Findings Animal_Model 5. Animal Model (hRXFP1 knock-in mice) Fibrosis_Induction 6. Induce Liver Fibrosis (CCl₄ injections) Animal_Model->Fibrosis_Induction InVivo_Treatment 7. Treat with this compound Fibrosis_Induction->InVivo_Treatment InVivo_Treatment->Tissue_Analysis Logical_Relationship Logical Framework of this compound's Anti-Fibrotic Action Start Stimulus: This compound Target Target Engagement: Activation of RXFP1 Start->Target Signaling Cellular Signaling: ↑cAMP/cGMP ↓p-Smad2/3 Target->Signaling Gene_Reg Gene Regulation: ↓Pro-fibrotic genes (COL1A1, ACTA2) ↑Anti-fibrotic genes (MMPs) Signaling->Gene_Reg Cell_Response Cellular Response: ↓HSC/Fibroblast Activation ↓Myofibroblast Differentiation Gene_Reg->Cell_Response Tissue_Response Tissue-Level Response: ↓ECM/Collagen Deposition ↓α-SMA Expression Cell_Response->Tissue_Response Outcome Therapeutic Outcome: Amelioration of Fibrosis Tissue_Response->Outcome

References

An In-depth Technical Guide to the Biased Agonism of ML-290

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

ML-290 is a novel, small molecule, allosteric agonist for the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor (GPCR) with significant therapeutic potential in cardiovascular diseases like acute heart failure.[1][2] Unlike the endogenous orthosteric ligand relaxin, this compound exhibits biased agonism, preferentially activating specific downstream signaling pathways over others in a cell-type-dependent manner. This biased signaling profile, characterized by the potent activation of anti-fibrotic and vasodilatory pathways without stimulating others like the ERK1/2 pathway, makes this compound a promising candidate for targeted therapies.[1][3] This document provides a comprehensive overview of the mechanism, signaling pathways, and experimental characterization of this compound for researchers and drug development professionals.

Introduction to this compound and Biased Agonism

The relaxin receptor RXFP1 is a key target in the treatment of cardiovascular diseases due to its role in mediating vasodilation and anti-fibrotic effects.[3] Traditional agonists activate the full spectrum of a receptor's signaling pathways, which can lead to unwanted side effects. The concept of "biased agonism" describes the ability of certain ligands to stabilize specific receptor conformations, thereby selectively engaging a subset of intracellular signaling pathways.[4][5]

This compound is a stable, long-acting small molecule that functions as a biased allosteric agonist at RXFP1.[1][6] It does not compete with the natural ligand, relaxin, for its binding site. Instead, it binds to a different (allosteric) site on the receptor, increasing the binding of relaxin and initiating a unique signaling cascade.[3][7] This biased signaling is cell-type specific, highlighting its potential for tailored therapeutic effects, particularly in promoting vasodilation and anti-fibrotic outcomes while avoiding other cellular responses.[1][6]

Mechanism and Signaling Pathways of this compound

This compound's biased agonism is manifested through differential coupling to G proteins and selective activation of downstream second messengers and kinases, depending on the cellular context.

G Protein Coupling

Studies using Bioluminescence Resonance Energy Transfer (BRET) have shown that this compound promotes strong coupling of the RXFP1 receptor to Gαs and GαoB proteins, while demonstrating only weak coupling to Gαi3.[1][3][7] This preferential G protein engagement is the foundational step in its biased signaling cascade. Inhibition studies confirm this, showing that a Gαs inhibitor (NF449) blocks this compound-mediated signaling, whereas a Gαi inhibitor (NF023) does not.[7]

Cell-Type Specific Downstream Signaling

The functional outcome of this compound's G protein preference is highly dependent on the cell type being studied.

  • In HEK293 cells expressing RXFP1: this compound stimulates the Gαs-mediated cyclic adenosine (B11128) monophosphate (cAMP) accumulation and p38 MAPK phosphorylation.[1][7] However, it does not activate cyclic guanosine (B1672433) monophosphate (cGMP) accumulation or ERK1/2 phosphorylation.[1][3]

  • In Human Cardiac Fibroblasts (HCFs): The signaling profile shifts. Here, this compound increases cGMP accumulation, which is associated with anti-fibrotic effects.[1][3] It also inhibits the TGF-β1-induced phosphorylation of Smad2 and Smad3, key proteins in the fibrotic cascade.[6] Consistent with its profile in HEK cells, it does not affect p-ERK1/2 in HCFs.[1][6]

  • In Human Primary Vascular Cells: this compound demonstrates a profile indicative of vasodilator properties. It increases both cAMP and cGMP accumulation and is approximately ten times more potent for stimulating cGMP and p-p38MAPK than for cAMP.[1][3][6] Again, it does not lead to the phosphorylation of ERK1/2 in these cells.[3][7]

The diagram below illustrates the cell-type-specific signaling pathways activated by this compound at the RXFP1 receptor.

ML290_Signaling_Pathway cluster_receptor RXFP1 Receptor Activation cluster_cells Cellular Context & Outcomes ML290 This compound (Allosteric Agonist) RXFP1 RXFP1 Receptor ML290->RXFP1 Binds allosterically Gas Gαs RXFP1->Gas Strong Coupling GaoB GαoB RXFP1->GaoB Strong Coupling Gai3 Gαi3 RXFP1->Gai3 Weak Coupling cAMP cAMP Accumulation Gas->cAMP p38MAPK p38 MAPK Phosphorylation GaoB->p38MAPK HEK HEK-RXFP1 Cells: - cAMP ↑ - p38 MAPK ↑ - cGMP ↔ - p-ERK ↔ cAMP->HEK Vascular Vascular Cells: - cGMP ↑↑ (10x potency) - cAMP ↑ - p38 MAPK ↑ - p-ERK ↔ (Vasodilator) cAMP->Vascular p38MAPK->HEK p38MAPK->Vascular cGMP cGMP Accumulation HCF Cardiac Fibroblasts: - cGMP ↑ - p-Smad2/3 ↓ (Anti-fibrotic) - p-ERK ↔ cGMP->HCF cGMP->Vascular pERK ERK1/2 Phosphorylation pSmad Inhibition of p-Smad2/3 pSmad->HCF

Caption: Cell-type specific signaling pathways of this compound at the RXFP1 receptor.

Data Presentation: Summary of this compound Signaling Profile

The following tables summarize the observed signaling effects of this compound across different cellular systems as reported in the literature.

Table 1: Signaling Effects of this compound in Recombinant and Primary Cell Lines

Signaling PathwayHEK-RXFP1 Cells[1][7]Human Cardiac Fibroblasts (HCFs)[1][6]Human Primary Vascular Cells[1][7]
cAMP Accumulation StimulatedNot ReportedStimulated
cGMP Accumulation Not StimulatedStimulatedStimulated (10x more potent than for cAMP)
p38 MAPK Phos. StimulatedNot ReportedStimulated
ERK1/2 Phos. Not StimulatedNot StimulatedNot Stimulated
Smad2/3 Phos. Not ApplicableInhibited (TGF-β1 induced)Not Applicable

Table 2: G Protein Coupling Profile of this compound at RXFP1

G Protein SubunitCoupling Strength[1][3][7]
Gαs Strong
GαoB Strong
Gαi3 Weak

Experimental Protocols

Characterizing the biased agonism of this compound requires a suite of cell-based functional assays. Below are the methodologies for key experiments cited in the literature.

cAMP and cGMP Accumulation Assays

These assays quantify the production of cyclic nucleotides, which are key second messengers for Gs- and other G protein-coupled receptors. A common method involves competitive immunoassays using kits like Alphascreen.

Protocol Outline (Alphascreen):

  • Cell Culture: Plate cells (e.g., HEK-RXFP1 or primary vascular cells) in a multi-well plate and culture until they reach the desired confluency.

  • Stimulation: Pre-treat cells with a phosphodiesterase (PDE) inhibitor to prevent second messenger degradation. Add varying concentrations of this compound and incubate for a specified time at 37°C.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the assay kit.

  • Detection: Transfer lysate to a detection plate. Add acceptor beads conjugated to the cyclic nucleotide (cAMP or cGMP) and donor beads conjugated to a specific antibody.

  • Incubation & Reading: Incubate in the dark to allow for bead proximity. Read the plate on an Alphascreen-compatible reader. The signal is inversely proportional to the amount of cyclic nucleotide produced by the cells.

Assay_Workflow_Cyclic_Nucleotide cluster_workflow Workflow: cAMP/cGMP Accumulation Assay A 1. Seed cells in a multi-well plate B 2. Treat with PDE inhibitor, then with this compound A->B C 3. Lyse cells to release intracellular contents B->C D 4. Add antibody-coated donor beads and cAMP/cGMP-coated acceptor beads C->D E 5. Incubate in dark D->E F 6. Read signal on Alphascreen-compatible reader E->F

Caption: General workflow for a cAMP/cGMP accumulation assay.

β-Arrestin Recruitment Assays

While not a primary pathway reported for this compound bias at RXFP1, assessing β-arrestin recruitment is crucial for fully characterizing any GPCR ligand. These assays measure the translocation of β-arrestin proteins from the cytoplasm to the activated GPCR at the cell membrane.[8][9]

Protocol Outline (Enzyme Fragment Complementation, e.g., PathHunter): [10][11]

  • Cell Line: Use a cell line stably expressing the GPCR of interest (RXFP1) fused to a small enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment.

  • Plating: Seed the engineered cells in a white, clear-bottom multi-well plate.

  • Ligand Addition: Add this compound at various concentrations to the wells and incubate to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the substrate solution, which will be acted upon by the reconstituted enzyme, and incubate.

  • Signal Measurement: Measure the chemiluminescent signal using a luminometer. The signal intensity is directly proportional to the extent of β-arrestin recruitment.[12]

Assay_Workflow_Arrestin cluster_workflow Workflow: β-Arrestin Recruitment Assay A 1. Seed engineered cells (tagged GPCR & β-arrestin) B 2. Add this compound to stimulate the receptor A->B C 3. Incubate to allow for β-arrestin recruitment B->C D 4. Enzyme fragments complement upon protein interaction C->D E 5. Add substrate and measure chemiluminescent signal D->E

Caption: General workflow for a β-arrestin recruitment assay.

Calcium Mobilization Assays

For GPCRs that couple to Gq, activation leads to an increase in intracellular calcium.[13] This can be measured using calcium-sensitive fluorescent dyes.[14][15]

Protocol Outline (Fluorescent Dye-based):

  • Cell Loading: Culture cells in a multi-well plate. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate buffer.

  • Incubation: Incubate the cells to allow for dye de-esterification, trapping the fluorescent probe inside the cells.

  • Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR, FlexStation).[13]

  • Compound Addition: The instrument adds the test compound (this compound) to the wells.

  • Kinetic Reading: Immediately following compound addition, the instrument measures the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.[16]

Conclusion and Future Directions

This compound represents a significant advancement in the field of GPCR pharmacology. Its characterization as a biased allosteric agonist of RXFP1 provides a clear example of how specific signaling pathways can be selectively targeted to achieve desired therapeutic outcomes—namely, vasodilation and anti-fibrosis—while avoiding others.[1][3] The cell-type-specific nature of its signaling underscores the importance of characterizing biased ligands in physiologically relevant systems. Further research should focus on elucidating the precise structural basis for its allosteric modulation and bias, which will be invaluable for the rational design of next-generation biased agonists for RXFP1 and other GPCR targets.

References

The Dawn of a New Agonist: A Technical Guide to the Discovery and Development of ML-290

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-290 has emerged as a pioneering small molecule agonist for the Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor implicated in a range of physiological processes, including the regulation of cardiovascular and fibrotic diseases. Discovered through a high-throughput screening campaign by the National Institutes of Health, this compound represents a significant advancement in the field, offering a potent and selective tool to probe the therapeutic potential of RXFP1 activation. This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of this compound, complete with detailed experimental protocols and quantitative data to support further research and drug development efforts.

Introduction

The peptide hormone relaxin, the endogenous ligand for RXFP1, has shown promise in clinical investigations for conditions such as acute heart failure. However, its therapeutic application is hampered by a short in vivo half-life and the complexities of peptide-based drug manufacturing. The discovery of this compound, a non-peptide, small molecule agonist, therefore, marks a pivotal moment in the pursuit of orally bioavailable drugs targeting the relaxin system. This compound acts as a biased allosteric agonist, offering a unique pharmacological profile with the potential for tissue-selective effects and a favorable safety profile. This document serves as a comprehensive resource for researchers, detailing the key characteristics of this compound and providing the necessary technical information to facilitate its use in preclinical studies.

Discovery and Synthesis

This compound was identified from a library of over 350,000 compounds through a quantitative high-throughput screening (qHTS) campaign designed to find novel agonists of the human RXFP1 receptor. The primary screening assay monitored the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in RXFP1 signaling.

While the specific, step-by-step synthesis of this compound is not extensively detailed in publicly available literature, it is consistently described as being "easy to synthesize". The synthesis is based on established organic chemistry principles, likely involving a multi-step process to construct the core scaffold and introduce the necessary functional groups for RXFP1 activation.

Mechanism of Action

This compound functions as a biased allosteric agonist of the human RXFP1 receptor. This means it does not directly compete with the natural ligand, relaxin, for the primary binding site. Instead, it binds to a distinct, allosteric site on the receptor, inducing a conformational change that leads to its activation.

The "biased" nature of this compound refers to its ability to preferentially activate certain downstream signaling pathways over others. This is a key feature that may contribute to a more targeted therapeutic effect with fewer side effects compared to a non-biased agonist. This compound has been shown to stimulate cAMP accumulation and p38 mitogen-activated protein kinase (p38MAPK) phosphorylation, while its effects on other pathways, such as extracellular signal-regulated kinase (ERK) 1/2 phosphorylation, can be context-dependent.

ML290 This compound RXFP1 RXFP1 Receptor ML290->RXFP1 Allosteric Binding G_alpha_s Gαs RXFP1->G_alpha_s Activation p38MAPK p38 MAPK Phosphorylation RXFP1->p38MAPK AC Adenylate Cyclase G_alpha_s->AC Stimulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Anti-fibrotic effects) PKA->Cellular_Response p38MAPK->Cellular_Response

Figure 1: Simplified signaling pathway of this compound at the RXFP1 receptor.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Potency and Efficacy

ParameterValueCell LineAssayReference
EC50 94 nMHEK293-RXFP1cAMP Accumulation[1]
Maximal Response Similar to relaxinHEK293-RXFP1cAMP Accumulation[2]

Table 2: Pharmacokinetic Properties

ParameterSpeciesValueRoute of AdministrationReference
In vivo stability MouseHighIntraperitoneal[3]
Oral Bioavailability -Favorable (implied)-[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

RXFP1 cAMP Accumulation Assay

This assay is fundamental for determining the agonist activity of compounds at the RXFP1 receptor.

Materials:

  • HEK293 cells stably expressing human RXFP1 (HEK293-RXFP1)

  • Assay medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Ro 20-1724 (phosphodiesterase inhibitor)

  • This compound and control compounds

  • cAMP assay kit (e.g., HTRF cAMP assay kit)

  • 384-well white plates

Procedure:

  • Seed HEK293-RXFP1 cells into 384-well plates at a density of 8,000 cells/well in 30 µL of assay medium.

  • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Add 2 µL of Ro 20-1724 solution (final concentration 100 µM) to each well.

  • Add serial dilutions of this compound or control compounds to the wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Analyze the data using a non-linear regression curve fit to determine EC50 values.

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Detection & Analysis Seed_Cells Seed HEK293-RXFP1 cells in 384-well plate Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Add_PDE_Inhibitor Add Ro 20-1724 Incubate_Overnight->Add_PDE_Inhibitor Add_Compound Add this compound/ Controls Add_PDE_Inhibitor->Add_Compound Incubate_30min Incubate 30 min (37°C) Add_Compound->Incubate_30min Lyse_Cells Lyse cells & add detection reagents Incubate_30min->Lyse_Cells Read_Plate Read plate (e.g., HTRF reader) Lyse_Cells->Read_Plate Analyze_Data Analyze data (EC50 determination) Read_Plate->Analyze_Data

Figure 2: Experimental workflow for the RXFP1 cAMP accumulation assay.

p38 MAPK Phosphorylation Western Blot

This protocol is used to assess the activation of the p38 MAPK signaling pathway by this compound.

Materials:

  • Human cardiac fibroblasts or other relevant cell line endogenously expressing RXFP1

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Treat cells with desired concentrations of this compound for the specified time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with an antibody against total p38 MAPK for normalization.

In Vivo Studies in Humanized RXFP1 Mice

Due to species-specific activity, this compound does not activate the rodent RXFP1 receptor. Therefore, in vivo studies require the use of humanized mouse models where the murine Rxfp1 gene is replaced with the human RXFP1 gene.

Animal Model:

  • Humanized RXFP1 knock-in mice.

General Procedure:

  • Acclimate humanized RXFP1 mice to the housing conditions.

  • Administer this compound via the desired route (e.g., oral gavage or intraperitoneal injection) at the appropriate dose and frequency.

  • Monitor the animals for physiological changes relevant to the disease model being studied (e.g., blood pressure, heart rate, fibrosis markers).

  • At the end of the study, collect tissues for histological and molecular analysis to assess the therapeutic effects of this compound.

Conclusion

This compound is a groundbreaking small molecule agonist of the RXFP1 receptor that holds significant promise for the development of novel therapeutics for cardiovascular and fibrotic diseases. Its discovery has opened up new avenues for research into the physiological roles of RXFP1 and provides a valuable tool for preclinical drug development. This technical guide offers a comprehensive overview of the discovery, mechanism of action, and experimental characterization of this compound, providing researchers with the foundational knowledge and detailed protocols necessary to advance our understanding of this exciting compound and its therapeutic potential.

References

The Chemical Landscape of ML-290: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the First-in-Class Small Molecule Agonist of the Human Relaxin Family Peptide Receptor 1 (RXFP1)

Introduction

ML-290 has emerged as a pivotal pharmacological tool for researchers investigating the physiological roles of the relaxin family peptide receptor 1 (RXFP1). As the first potent and selective small-molecule agonist for this receptor, this compound offers a unique alternative to the native peptide ligand, relaxin, providing advantages in terms of stability, ease of synthesis, and potential for oral bioavailability.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental methodologies and pathway visualizations to support its application in preclinical research and drug development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide, is a synthetic organic compound. Its structure is characterized by a central benzamide (B126) scaffold with significant substitutions that contribute to its specific interaction with the RXFP1 receptor.

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

PropertyValueReference
IUPAC Name 2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamidePubChem
Molecular Formula C₂₄H₂₁F₃N₂O₅S[1]
Molecular Weight 506.49 g/mol [1]
CAS Number 1482500-76-4PubChem
Appearance White to off-white solid---
Solubility Soluble in DMSO and ethanol[1]
Canonical SMILES CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)(F)FPubChem

Biological Activity and Pharmacokinetics

This compound is a potent and selective allosteric agonist of the human RXFP1 receptor.[1] Its mode of action is distinct from the orthosteric binding of the endogenous ligand, relaxin. This allosteric agonism leads to biased signaling, where this compound activates specific downstream pathways, offering a nuanced approach to modulating RXFP1 function.

In Vitro Activity
ParameterCell LineValueReference
EC₅₀ (cAMP) HEK293-hRXFP194 nM
EC₅₀ (cGMP) Human Cardiac Fibroblasts~1 µM
pEC₅₀ (cAMP) Primary Human Umbilical Vein Endothelial Cells (HUVECs)6.8 ± 0.2
pEC₅₀ (cGMP) Primary Human Umbilical Vein Endothelial Cells (HUVECs)7.8 ± 0.1
pEC₅₀ (p38 MAPK Phosphorylation) HEK293-hRXFP17.2 ± 0.2
Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic properties, making it suitable for in vivo studies. A critical consideration for researchers is that this compound is species-specific and does not activate the rodent RXFP1 receptor. Therefore, in vivo studies require the use of humanized RXFP1 animal models.

ParameterSpeciesAdministrationValueReference
Half-life (t₁/₂) Mouse (C57BL/6)30 mg/kg IP4.9 h (plasma)
Cₘₐₓ Mouse (C57BL/6)30 mg/kg IP10,833 ng/mL (plasma)
AUC Mouse (C57BL/6)30 mg/kg IP39,267 h*ng/mL (plasma)
Microsomal Stability (t₁/₂) Human Liver Microsomes--->60 min
Plasma Stability Human Plasma---Stable

Signaling Pathways

Activation of RXFP1 by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). However, this compound also demonstrates biased agonism, activating other G proteins and downstream effectors in a cell-type-dependent manner. This can lead to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38.

RXFP1_Signaling ML290 This compound RXFP1 RXFP1 Receptor ML290->RXFP1 Allosteric Agonism Gas Gαs RXFP1->Gas Activates Gai Gαi/o RXFP1->Gai Activates PLC Phospholipase C RXFP1->PLC Activates p38 p38 MAPK RXFP1->p38 Activates ERK ERK1/2 RXFP1->ERK Modulates AC Adenylyl Cyclase Gas->AC Stimulates Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates NO Nitric Oxide Production cAMP->NO CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Antifibrotic Anti-fibrotic Effects p38->Antifibrotic Vasodilation Vasodilation NO->Vasodilation

Figure 2: Simplified signaling pathway of this compound via the RXFP1 receptor.

Experimental Protocols

The following sections provide generalized protocols for key experiments involving this compound. These should be adapted based on specific experimental needs and cell/animal models.

Synthesis of this compound

While a detailed, publicly available, step-by-step synthesis protocol for this compound is limited, a plausible synthetic route can be derived from the synthesis of related benzamide compounds. The general approach involves the coupling of three key building blocks: 2-isopropoxybenzoic acid, 2-aminobenzoic acid, and 3-(trifluoromethylsulfonyl)aniline (B1333700).

Generalized Synthetic Scheme:

  • Amide Bond Formation (Step 1): 2-isopropoxybenzoic acid is activated (e.g., using a coupling agent like HATU or by conversion to the acid chloride) and reacted with the amino group of a protected 2-aminobenzoic acid derivative (e.g., a methyl ester) to form the first amide bond.

  • Deprotection: The protecting group on the 2-aminobenzoic acid moiety is removed.

  • Amide Bond Formation (Step 2): The newly deprotected carboxylic acid is activated and reacted with 3-(trifluoromethylsulfonyl)aniline to form the second amide bond, yielding this compound.

  • Purification: The final product is purified using standard techniques such as column chromatography and recrystallization.

In Vitro cAMP Accumulation Assay

This protocol is designed to measure the effect of this compound on intracellular cAMP levels in a cell line stably expressing the human RXFP1 receptor (e.g., HEK293-hRXFP1).

Materials:

  • HEK293-hRXFP1 cells

  • Cell culture medium (e.g., DMEM) with serum and antibiotics

  • Assay buffer (e.g., HBSS)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • This compound stock solution in DMSO

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96- or 384-well white opaque plates

Procedure:

  • Cell Seeding: Seed HEK293-hRXFP1 cells into the assay plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor.

  • Cell Stimulation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

In Vivo Model of TGF-β-Induced Fibrosis

This protocol describes a general workflow for evaluating the anti-fibrotic efficacy of this compound in a mouse model of tissue fibrosis induced by transforming growth factor-beta (TGF-β). This requires the use of humanized RXFP1 mice.

Materials:

  • Humanized RXFP1 mice

  • Recombinant human TGF-β1

  • This compound formulation for in vivo administration

  • Anesthetics

  • Surgical tools for implantation of osmotic pumps

  • Tissue collection and processing reagents

  • Histology and immunohistochemistry reagents (e.g., Masson's trichrome stain, antibodies against collagen and α-SMA)

  • qRT-PCR reagents

Procedure:

  • Animal Acclimatization: Acclimatize humanized RXFP1 mice to the experimental conditions.

  • Induction of Fibrosis: Anesthetize the mice and surgically implant subcutaneous osmotic pumps containing TGF-β1 to induce a fibrotic response in a target organ (e.g., skin, lung, or liver).

  • This compound Treatment: Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and frequency.

  • Tissue Harvesting: At the end of the study period, euthanize the mice and harvest the target organs.

  • Fibrosis Assessment:

    • Histology: Fix, embed, and section the tissues. Stain with Masson's trichrome to visualize collagen deposition.

    • Immunohistochemistry: Perform immunohistochemical staining for markers of fibrosis such as collagen type I and alpha-smooth muscle actin (α-SMA).

    • Gene Expression Analysis: Extract RNA from the tissues and perform qRT-PCR to quantify the expression of profibrotic genes (e.g., Col1a1, Acta2, Tgf-β1).

  • Data Analysis: Quantify the extent of fibrosis and gene expression changes in the this compound-treated group compared to the vehicle control group.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Efficacy CellCulture Cell Culture (HEK293-hRXFP1) Stimulation Cell Stimulation CellCulture->Stimulation CompoundPrep This compound Serial Dilution CompoundPrep->Stimulation cAMP_Assay cAMP Measurement Stimulation->cAMP_Assay EC50 EC₅₀ Determination cAMP_Assay->EC50 AnimalModel Humanized RXFP1 Mice EC50->AnimalModel Proceed to In Vivo FibrosisInduction Induce Fibrosis (TGF-β) AnimalModel->FibrosisInduction Treatment This compound Administration FibrosisInduction->Treatment TissueHarvest Tissue Collection Treatment->TissueHarvest Analysis Fibrosis Assessment (Histology, IHC, qRT-PCR) TissueHarvest->Analysis Efficacy Efficacy Evaluation Analysis->Efficacy

Figure 3: A representative experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a significant advancement in the study of RXFP1 signaling. Its well-characterized chemical structure, favorable pharmacokinetic profile in relevant models, and potent, selective agonism make it an invaluable tool for researchers. The detailed information and protocols provided in this guide are intended to facilitate the effective use of this compound in elucidating the therapeutic potential of targeting the RXFP1 receptor in a variety of disease contexts, including fibrosis, cardiovascular disorders, and inflammatory conditions. As research progresses, this compound will undoubtedly continue to play a crucial role in advancing our understanding of relaxin biology and in the development of novel therapeutics.

References

Investigating the Therapeutic Potential of ML-290: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-290 has emerged as a first-in-class, potent, and selective small-molecule agonist of the human relaxin family peptide receptor 1 (RXFP1).[1][2][3] As a non-peptidic molecule, this compound offers significant advantages over the native relaxin peptide, including improved in vivo stability and the potential for oral administration, making it an attractive candidate for therapeutic development.[2] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to support further investigation into the promising pharmacological profile of this compound in various disease models.

Introduction to this compound and its Target, RXFP1

This compound is an allosteric agonist of RXFP1, a G protein-coupled receptor (GPCR) that is the primary target of the peptide hormone relaxin.[4] Relaxin and its receptor play crucial roles in a variety of physiological processes, including the regulation of cardiovascular and reproductive systems. The activation of RXFP1 has demonstrated beneficial effects in preclinical models of heart failure, fibrosis, and pulmonary hypertension. This compound mimics the action of relaxin, demonstrating similar efficacy in functional assays. Notably, this compound is specific for the human RXFP1 and does not activate the rodent ortholog, necessitating the use of humanized animal models for in vivo studies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a snapshot of its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueAssay SystemReference
EC50 (RXFP1) 94 nMcAMP production in HEK293 cells expressing human RXFP1
EC50 (RXFP2) 1.5 µMcAMP production in HEK293 cells expressing human RXFP2

Table 2: In Vivo Efficacy of this compound

Disease ModelAnimal ModelDose and AdministrationKey FindingReference
Liver Fibrosis Transgenic mice expressing human RXFP137 mg/kgReduction in carbon tetrachloride-induced liver fibrosis
Pulmonary Hypertension Humanized RXFP1 knock-in mice (Sugen-hypoxia model)10 or 30 mg/kg/day (IP)Attenuation of pulmonary hypertension, right ventricular hypertrophy, and vascular remodeling

Table 3: Pharmacokinetic and ADME Profile of this compound

ParameterValueSpeciesNotesReference
In Vitro ADME Excellent-Good microsomal and plasma stability
In Vivo Stability HighMiceSustained concentrations in the liver after multiple daily injections

Signaling Pathway of this compound through RXFP1

This compound, as an agonist of RXFP1, activates downstream signaling cascades that mediate its therapeutic effects. The primary signaling pathway involves the coupling of RXFP1 to G proteins, leading to the modulation of intracellular second messengers.

RXFP1_Signaling ML290 This compound RXFP1 RXFP1 Receptor ML290->RXFP1 Binds and Activates Gs Gs Protein RXFP1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., VEGF, MMP1) CREB->Gene_Expression Regulates Physiological_Effects Physiological Effects (e.g., Anti-fibrotic, Vasodilation) Gene_Expression->Physiological_Effects cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Seed_Cells Seed HEK293-RXFP1 cells in 384-well plate Add_PDE_Inhibitor Add Ro 20-1724 Seed_Cells->Add_PDE_Inhibitor Prepare_Compounds Prepare serial dilutions of this compound Add_Compounds Add this compound/Controls Prepare_Compounds->Add_Compounds Add_PDE_Inhibitor->Add_Compounds Incubate Incubate at RT Add_Compounds->Incubate Add_Detection_Reagents Add cAMP detection reagents Incubate->Add_Detection_Reagents Measure_Signal Measure TR-FRET signal Add_Detection_Reagents->Measure_Signal Analyze_Data Calculate EC50 Measure_Signal->Analyze_Data InVivo_Fibrosis_Study Acclimatization Animal Acclimatization Fibrosis_Induction Induce Liver Fibrosis (CCl4) Acclimatization->Fibrosis_Induction Grouping Group Allocation (Vehicle, this compound) Fibrosis_Induction->Grouping Treatment Daily Treatment (Vehicle or this compound) Grouping->Treatment Monitoring Monitor Animal Health Treatment->Monitoring Euthanasia Euthanasia and Tissue Collection Monitoring->Euthanasia End of Study Analysis Histological, Gene Expression, and Biochemical Analysis Euthanasia->Analysis

References

The Modulatory Role of ML-290 in Extracellular Matrix Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-290, a potent and selective small-molecule agonist of the relaxin family peptide receptor 1 (RXFP1), has emerged as a promising therapeutic agent for fibrotic diseases. Its anti-fibrotic properties are primarily attributed to its ability to modulate the complex processes of extracellular matrix (ECM) remodeling. This technical guide provides an in-depth analysis of the impact of this compound on ECM dynamics, including its effects on the synthesis and degradation of key matrix components, the regulation of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), and the underlying signaling pathways. Detailed experimental protocols for key assays and visualizations of the signaling cascades are provided to facilitate further research and drug development in this area.

Introduction to this compound and Extracellular Matrix Remodeling

Fibrosis is characterized by the excessive deposition of ECM components, leading to tissue scarring and organ dysfunction[1]. A critical player in this process is the transformation of fibroblasts into myofibroblasts, which are the primary producers of ECM proteins like collagen and fibronectin. The dynamic balance between ECM synthesis and degradation is tightly regulated by a complex interplay of growth factors, cytokines, and enzymes.

This compound is a non-peptide agonist of the human RXFP1, the cognate receptor for the hormone relaxin[1]. Relaxin is well-documented for its anti-fibrotic effects, and this compound has been developed to mimic and enhance these properties with improved pharmacokinetic characteristics. This document explores the molecular mechanisms by which this compound influences ECM remodeling, a key aspect of its therapeutic potential.

This compound's Impact on Extracellular Matrix Components

This compound has been shown to significantly reduce the accumulation of key ECM proteins, thereby mitigating the fibrotic response. The primary mechanism involves the inhibition of collagen synthesis and the promotion of its degradation.

Downregulation of Collagen Synthesis

Studies have demonstrated that this compound treatment leads to a marked decrease in the expression of major fibrillar collagens, which are hallmarks of fibrotic tissue.

  • Collagen Type I and III: As the most abundant collagens in fibrotic lesions, their reduction is a key indicator of anti-fibrotic activity. This compound, through the activation of RXFP1, has been shown to downregulate the gene expression of collagen type I and III in activated fibroblasts[2][3].

  • Fibronectin: This glycoprotein (B1211001) plays a crucial role in cell adhesion and ECM assembly. Relaxin signaling, mimicked by this compound, has been shown to reduce fibronectin expression in various fibroblast types[2][3].

Quantitative Data on ECM Component Modulation

The following table summarizes the quantitative effects of this compound and relaxin on the expression of key ECM components.

ECM ComponentCell/Tissue TypeTreatmentFold Change / % ReductionReference
Collagen Type I Human Hepatic Stellate Cells (LX-2)This compoundDownregulated[1]
Collagen Type I Human Lung FibroblastsRelaxinReduced expression[3]
Collagen Type III Human Lung FibroblastsRelaxinReduced expression[3]
Fibronectin Human Lung FibroblastsRelaxinReduced expression[3]

Modulation of Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs)

The remodeling of the ECM is critically dependent on the activity of MMPs, a family of zinc-dependent endopeptidases that degrade ECM components. Their activity is tightly controlled by endogenous tissue inhibitors of metalloproteinases (TIMPs). An imbalance in the MMP/TIMP ratio is a hallmark of fibrotic diseases, typically with decreased MMP activity and increased TIMP levels. This compound and relaxin signaling have been shown to favorably modulate this ratio to promote ECM degradation.

Upregulation of MMPs

Activation of the RXFP1 receptor by its agonists leads to an increase in the expression and activity of several MMPs, facilitating the breakdown of excess collagen.

  • MMP-2 (Gelatinase A): Relaxin has been demonstrated to increase the expression and activity of MMP-2 in cardiac fibroblasts[4][5].

  • MMP-9 (Gelatinase B): Studies have shown that relaxin signaling can upregulate MMP-9 expression[6].

  • MMP-13 (Collagenase 3): In hepatic stellate cells, relaxin treatment has been associated with increased expression and secretion of MMP-13[3].

Downregulation of TIMPs

Conversely, this compound and relaxin can decrease the expression of TIMPs, which further enhances the degradative capacity of MMPs.

  • TIMP-1 and TIMP-2: Relaxin has been shown to decrease the secretion of TIMPs in hepatic stellate cells[3].

Quantitative Data on MMP and TIMP Modulation
MMP/TIMPCell/Tissue TypeTreatmentFold Change / % ChangeReference
MMP-2 Rat Cardiac FibroblastsRelaxinIncreased expression[4]
MMP-9 Airway Epithelial CellsRelaxinIncreased mRNA expression[6]
MMP-13 Rat Hepatic Stellate CellsRelaxinIncreased expression and secretion[3]
TIMPs Rat Hepatic Stellate CellsRelaxinDecreased secretion[3]

Lysyl Oxidase (LOX) and Collagen Cross-linking

Lysyl oxidase (LOX) is a critical enzyme responsible for the covalent cross-linking of collagen and elastin (B1584352) fibers, a process that stabilizes the ECM and contributes to tissue stiffness in fibrosis. While the impact of this compound on LOX has not been directly reported, the broader anti-fibrotic effects of relaxin suggest a potential for indirect modulation of this pathway. Further research is warranted to investigate a direct link between RXFP1 signaling and LOX expression or activity.

Signaling Pathways Activated by this compound

This compound exerts its effects on ECM remodeling by activating the RXFP1 receptor, which triggers a cascade of intracellular signaling events. The primary pathways involved are the Gs/cAMP and Gi/PI3K pathways, which ultimately lead to the inhibition of the pro-fibrotic TGF-β/Smad signaling cascade.

ML290_Signaling_Pathway ML290 This compound RXFP1 RXFP1 Receptor ML290->RXFP1 Gs Gs RXFP1->Gs Gi Gi RXFP1->Gi Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Activates PI3K PI3K Gi->PI3K Activates PKC PKC PI3K->PKC Activates PKC->ERK Activates Smad2_3 Smad2/3 ERK->Smad2_3 Inhibits Phosphorylation TGFB_R TGF-β Receptor TGFB_R->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Gene_Expression Fibrotic Gene Expression (e.g., Collagen) pSmad2_3->Gene_Expression Translocates & Regulates Genes TGFB TGF-β TGFB->TGFB_R

Caption: this compound signaling cascade via the RXFP1 receptor.

The activation of PKA and PKC converges on the activation of ERK, which in turn inhibits the phosphorylation of Smad2/3, key mediators of the pro-fibrotic TGF-β signaling pathway. This inhibition leads to a reduction in the transcription of genes encoding for ECM proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on ECM remodeling.

Quantification of Collagen in Tissue Sections (Picrosirius Red Staining)

This protocol is adapted for the quantification of collagen in formalin-fixed, paraffin-embedded tissue sections.

Materials:

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Distilled water

  • Picrosirius Red solution (0.1% Sirius Red in saturated picric acid)

  • 0.01 N HCl

  • Microscope with polarizing filters

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Immerse slides in two changes of 100% ethanol for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse with distilled water.

  • Staining:

    • Incubate slides in Picrosirius Red solution for 1 hour at room temperature.

    • Wash slides in two changes of 0.01 N HCl for 2 minutes each.

    • Rinse briefly in distilled water.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol series (70%, 95%, 100%).

    • Clear in xylene and mount with a permanent mounting medium.

  • Quantification:

    • Capture images under polarized light. Collagen fibers will appear bright red or yellow against a dark background.

    • Use image analysis software (e.g., ImageJ) to quantify the area of birefringence corresponding to collagen.

Collagen_Quantification_Workflow start Start: FFPE Tissue Section deparaffinize Deparaffinization & Rehydration start->deparaffinize stain Picrosirius Red Staining (1 hr) deparaffinize->stain wash Washing (0.01 N HCl) stain->wash dehydrate Dehydration wash->dehydrate mount Mounting dehydrate->mount image Image Acquisition (Polarized Light) mount->image quantify Quantification (Image Analysis) image->quantify end End: Collagen Content Data quantify->end

Caption: Workflow for collagen quantification.

RNA Sequencing Analysis of TGF-β1-activated LX-2 Cells Treated with this compound

This protocol outlines the general steps for analyzing gene expression changes in response to this compound.

Cell Culture and Treatment:

  • Culture human hepatic stellate cells (LX-2) in DMEM supplemented with 10% FBS.

  • Activate the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours to induce a fibrotic phenotype.

  • Treat the activated cells with this compound (e.g., 1-10 µM) or vehicle control for a specified period (e.g., 24-72 hours).

RNA Extraction and Sequencing:

  • Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Prepare cDNA libraries from the RNA samples.

  • Perform high-throughput sequencing (e.g., on an Illumina platform).

Data Analysis:

  • Perform quality control of the raw sequencing reads.

  • Align the reads to a reference genome.

  • Quantify gene expression levels.

  • Perform differential gene expression analysis between this compound-treated and control groups.

  • Conduct pathway and gene ontology analysis to identify biological processes affected by this compound.

RNA_Seq_Workflow start Start: LX-2 Cell Culture activate TGF-β1 Activation start->activate treat This compound Treatment activate->treat rna_extraction Total RNA Extraction treat->rna_extraction library_prep cDNA Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Data Analysis sequencing->data_analysis end End: Differentially Expressed Genes & Pathways data_analysis->end

Caption: RNA sequencing experimental workflow.

MMP Activity Assay

This protocol describes a general method for measuring MMP activity in cell culture supernatants or tissue homogenates.

Materials:

  • Fluorogenic MMP substrate (specific for the MMP of interest)

  • Assay buffer

  • APMA (4-aminophenylmercuric acetate) for pro-MMP activation (optional)

  • Fluorometric plate reader

Procedure:

  • Collect cell culture supernatants or prepare tissue homogenates.

  • (Optional) To measure total MMP activity, activate pro-MMPs by incubating the sample with APMA.

  • Add the sample to a 96-well plate.

  • Add the fluorogenic MMP substrate to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points (kinetic assay) or at a single endpoint.

  • Calculate MMP activity based on the rate of substrate cleavage.

Conclusion

This compound demonstrates significant potential as an anti-fibrotic agent by comprehensively modulating ECM remodeling. Its ability to decrease the synthesis of key fibrotic proteins like collagen and fibronectin, coupled with its capacity to enhance ECM degradation through the upregulation of MMPs and downregulation of TIMPs, positions it as a promising therapeutic candidate. The elucidation of its signaling pathways via the RXFP1 receptor provides a clear mechanistic basis for its action. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound and to accelerate the development of novel anti-fibrotic therapies. Future research should focus on the in vivo efficacy of this compound in a broader range of fibrotic models and further explore its impact on other ECM-related processes, such as the activity of lysyl oxidase.

References

Foundational Research on ML-290 and Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on ML-290, a small molecule agonist of the relaxin family peptide receptor 1 (RXFP1), and its therapeutic potential in the context of fibrosis. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying molecular pathways.

Introduction to this compound and its Anti-Fibrotic Potential

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key driver of fibrosis is the transforming growth factor-beta (TGF-β) signaling pathway, which stimulates the activation of myofibroblasts, the primary collagen-producing cells.

This compound has emerged as a promising anti-fibrotic agent. It is a potent and selective small molecule agonist for the human relaxin family peptide receptor 1 (RXFP1).[1] Unlike the endogenous peptide ligand relaxin, this compound offers the advantages of a longer half-life and high in vivo stability, making it a more viable therapeutic candidate.[2][3] Research has demonstrated that this compound exerts its anti-fibrotic effects by activating RXFP1 signaling, which in turn counteracts the pro-fibrotic actions of TGF-β.[3][4] This guide will delve into the core scientific findings that underpin the therapeutic promise of this compound in combating fibrosis.

Quantitative Data on the Anti-Fibrotic Effects of this compound

The anti-fibrotic efficacy of this compound has been quantified in several preclinical models. The following tables summarize key findings from in vitro and in vivo studies.

In Vitro Efficacy of this compound in Hepatic Stellate Cells

Human hepatic stellate cell lines, such as LX-2, are crucial in vitro models for studying liver fibrosis. These cells, when activated by TGF-β1, mimic the fibrogenic phenotype observed in vivo.

Table 1: Effect of this compound on Fibrosis-Related Gene Expression in TGF-β1-Activated LX-2 Cells

GeneThis compound ConcentrationFold Change vs. TGF-β1 ControlReference
Pro-fibrotic Genes
COL1A1 (Collagen, Type I, Alpha 1)5 µM↓ (Down-regulated)[3]
ACTA2 (α-Smooth Muscle Actin)5 µM↓ (Down-regulated)[3]
PDGF (Platelet-Derived Growth Factor)Not Specified↓ (Down-regulated)[4]
Matrix Remodeling Genes
MMP1 (Matrix Metallopeptidase 1)Not Specified↑ (Up-regulated)[4]
TIMP1 (Tissue Inhibitor of Metalloproteinases 1)5 µM↓ (Down-regulated)[3]

Table 2: Effect of this compound on Collagen Deposition in Human Liver Organoids

TreatmentThis compound ConcentrationReduction in Collagen ContentReference
LPS-induced fibrosis5 nMNoticeable decrease[3]
LPS-induced fibrosis50 nMClear decrease[3]
LPS-induced fibrosis500 nMClear decrease[3]
In Vivo Efficacy of this compound in a Mouse Model of Liver Fibrosis

The carbon tetrachloride (CCl4)-induced liver fibrosis model in mice is a widely used preclinical model that recapitulates key aspects of human liver fibrosis.

Table 3: Effect of this compound in a CCl4-Induced Liver Fibrosis Mouse Model

ParameterThis compound DosageOutcomeReference
Collagen Content (Sirius Red Staining)Not SpecifiedSignificantly reduced[3]
α-Smooth Muscle Actin (α-SMA) ExpressionNot SpecifiedSignificantly reduced[3]
Cell Proliferation (around portal ducts)Not SpecifiedSignificantly reduced[3]
Pharmacokinetics of this compound in Mice

Understanding the pharmacokinetic profile of this compound is crucial for designing effective dosing regimens.

Table 4: Pharmacokinetic Parameters of this compound in Mice

ParameterValueUnitConditionReference
Cmax ~40µg/mlNot Specified[5]
Tmax Not SpecifiedhoursNot Specified[5]
AUC Not Specifiedng·h/mLNot Specified[5]
Half-life (T1/2) ~1.34 - 1.86hoursNot Specified[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-fibrotic effects of this compound.

In Vitro Model: TGF-β1-Induced Fibrosis in LX-2 Cells

The human hepatic stellate cell line LX-2 is a well-established in vitro model for studying liver fibrosis.

  • Cell Culture: LX-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. For experiments, cells are often serum-starved for 24 hours prior to treatment.[6][7]

  • Induction of Fibrotic Phenotype: To induce a fibrotic response, LX-2 cells are treated with recombinant human TGF-β1 (typically 1-5 ng/mL) for 24-72 hours.[6][7] This stimulation leads to an increase in the expression of fibrotic markers such as collagen type I and α-SMA.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 1-10 µM) concurrently with or after TGF-β1 stimulation.

  • Analysis of Gene Expression: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of genes involved in fibrosis (e.g., COL1A1, ACTA2, TIMP1, MMP2).

  • Analysis of Protein Expression: Western blotting is performed to quantify the protein levels of fibrotic markers. Immunofluorescence staining can be used to visualize the expression and localization of proteins like α-SMA.

In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

This is a widely used and robust model for inducing liver fibrosis in rodents.

  • Animal Model: Studies often utilize mice that are humanized to express the human RXFP1 receptor, as this compound is specific for the human receptor.[3]

  • Induction of Fibrosis: Mice are administered CCl4 (typically 0.5-1.0 mL/kg body weight, diluted in corn or olive oil) via intraperitoneal injection, twice weekly for a period of 4-8 weeks.[8][9]

  • This compound Administration: this compound is administered to the mice, often daily, via a suitable route such as intraperitoneal injection or oral gavage.

  • Assessment of Fibrosis:

    • Histology: Liver tissue is harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Sirius Red to visualize and quantify collagen deposition.[10][11] The collagen proportionate area (CPA) is then calculated using image analysis software.

    • Immunohistochemistry: Liver sections are stained for α-SMA to identify activated myofibroblasts.

    • Gene and Protein Expression: Liver homogenates are used for qRT-PCR and Western blot analysis to measure the expression of fibrotic markers.

Signaling Pathways and Mechanisms of Action

The anti-fibrotic effects of this compound are mediated through the activation of the RXFP1 signaling pathway and its subsequent inhibition of pro-fibrotic TGF-β signaling.

This compound/RXFP1 Signaling Pathway

Activation of RXFP1 by this compound initiates a cascade of intracellular events that ultimately lead to anti-fibrotic outcomes.

ML290_RXFP1_Signaling ML290 This compound RXFP1 RXFP1 Receptor ML290->RXFP1 Binds & Activates Gs Gαs RXFP1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates AntiFibrotic_Effects Anti-Fibrotic Effects (e.g., ↓ Collagen Synthesis) PKA->AntiFibrotic_Effects Leads to TGFb_Crosstalk cluster_tgf TGF-β Signaling cluster_rxfp1 This compound/RXFP1 Signaling TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Smad23 p-Smad2/3 TGFbR->Smad23 Phosphorylates Smad_complex Smad Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Fibrosis_Genes Fibrosis Gene Transcription Nucleus->Fibrosis_Genes ML290 This compound RXFP1 RXFP1 ML290->RXFP1 NO_pathway nNOS/NO/cGMP Pathway RXFP1->NO_pathway Activates NO_pathway->Smad23 Inhibits Phosphorylation

References

Methodological & Application

Application Notes and Protocols for In Vitro Fibrosis Assays: Evaluating the Anti-Fibrotic Potential of ML-290

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro assays to assess the anti-fibrotic properties of ML-290, a small molecule agonist of the human relaxin family peptide receptor 1 (RXFP1). Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), can lead to organ dysfunction and failure. Understanding the mechanisms of anti-fibrotic compounds is crucial for the development of novel therapeutics.

This compound has demonstrated anti-fibrotic effects in various preclinical models, including in human liver organoids[1]. Its mechanism of action involves the activation of RXFP1, which in turn antagonizes the pro-fibrotic signaling cascade induced by transforming growth factor-beta (TGF-β), a key mediator of fibrosis[2][3]. This document outlines the signaling pathways involved and provides a step-by-step protocol for a TGF-β-induced fibrosis assay in a fibroblast cell culture model.

Signaling Pathways in Fibrosis

1. Pro-Fibrotic Signaling Pathway

Fibrosis is often initiated by tissue injury, leading to the activation of signaling pathways that promote the differentiation of fibroblasts into myofibroblasts and the excessive production of ECM components, primarily collagen. A central player in this process is TGF-β.

pro_fibrotic_pathway cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD23 Smad2/3 TGFbR->SMAD23 Phosphorylation pSMAD23 p-Smad2/3 SMAD_complex Smad Complex pSMAD23->SMAD_complex SMAD4 Smad4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Gene_Expression Gene Expression (Collagen, α-SMA) Fibrosis Fibrosis Gene_Expression->Fibrosis

TGF-β induced pro-fibrotic signaling cascade.

2. Anti-Fibrotic Signaling of this compound via RXFP1

This compound acts as an agonist for the G protein-coupled receptor RXFP1. Activation of RXFP1 initiates a signaling cascade that counteracts the pro-fibrotic effects of TGF-β. This pathway ultimately leads to the inhibition of myofibroblast differentiation and a reduction in collagen synthesis, while promoting ECM degradation.

anti_fibrotic_pathway ML290 This compound RXFP1 RXFP1 ML290->RXFP1 G_protein Gαs/GαoB RXFP1->G_protein AC Adenylyl Cyclase G_protein->AC p38MAPK p38 MAPK G_protein->p38MAPK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Inhibition MMP2 MMP-2 Activation p38MAPK->MMP2 ECM_degradation ECM Degradation MMP2->ECM_degradation TGFb_pathway TGF-β/Smad Pathway Inhibition->TGFb_pathway

Anti-fibrotic signaling of this compound through RXFP1 activation.

Experimental Workflow for In Vitro Fibrosis Assay

The following workflow outlines the key steps for assessing the anti-fibrotic efficacy of this compound in a cell-based assay.

experimental_workflow start Start cell_culture 1. Cell Culture (e.g., Human Dermal Fibroblasts) start->cell_culture fibrosis_induction 2. Induction of Fibrosis (TGF-β1 Treatment) cell_culture->fibrosis_induction compound_treatment 3. Treatment with this compound (Dose-Response) fibrosis_induction->compound_treatment incubation 4. Incubation (24-72 hours) compound_treatment->incubation endpoint_analysis 5. Endpoint Analysis incubation->endpoint_analysis collagen_assay Collagen Deposition Assay (Sirius Red Staining) endpoint_analysis->collagen_assay alpha_sma α-SMA Expression (Immunofluorescence/Western Blot) endpoint_analysis->alpha_sma gene_expression Gene Expression Analysis (qPCR for COL1A1, ACTA2) endpoint_analysis->gene_expression data_analysis 6. Data Analysis and Quantitative Comparison collagen_assay->data_analysis alpha_sma->data_analysis gene_expression->data_analysis end End data_analysis->end

Workflow for evaluating this compound in a TGF-β induced fibrosis model.

Detailed Experimental Protocols

I. TGF-β-Induced Fibroblast-to-Myofibroblast Transition (FMT) Assay

This assay evaluates the ability of this compound to inhibit the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts, a hallmark of fibrosis[4].

Materials:

  • Human primary fibroblasts (e.g., dermal, lung, or cardiac)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Recombinant human TGF-β1

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody: anti-α-smooth muscle actin (α-SMA)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • 96-well imaging plates

Protocol:

  • Cell Seeding: Seed human fibroblasts into a 96-well imaging plate at a density of 5,000-10,000 cells per well in fibroblast growth medium. Allow cells to adhere and grow for 24 hours.

  • Serum Starvation: Replace the growth medium with a low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 12-24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in low-serum medium. Add the different concentrations of this compound to the designated wells. Include a vehicle control (e.g., DMSO).

  • Fibrosis Induction: Immediately after adding this compound, add recombinant human TGF-β1 to all wells (except for the negative control) to a final concentration of 5-10 ng/mL to induce myofibroblast differentiation[4].

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Immunofluorescence Staining for α-SMA:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash twice with PBS.

    • Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

    • Incubate with the primary anti-α-SMA antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the intensity of α-SMA staining per cell (normalized to the number of nuclei stained with DAPI).

II. Collagen Deposition Assay (Sirius Red Staining)

This assay quantifies the amount of collagen deposited by fibroblasts, providing a direct measure of ECM production.

Materials:

  • Cells cultured and treated as described in the FMT assay (can be performed in parallel).

  • Sirius Red staining solution (0.1% Direct Red 80 in picric acid).

  • 0.01 N HCl.

  • Destaining solution (0.1 N NaOH).

  • Spectrophotometer (plate reader).

Protocol:

  • Cell Culture and Treatment: Follow steps 1-5 of the FMT assay protocol in a separate 96-well plate.

  • Cell Lysis and Fixation: After the incubation period, gently wash the cells twice with PBS. Fix the cells and the deposited ECM with 4% paraformaldehyde for 15 minutes.

  • Staining:

    • Wash the fixed cells twice with deionized water.

    • Add 100 µL of Sirius Red staining solution to each well and incubate for 1 hour at room temperature with gentle shaking.

    • Aspirate the staining solution and wash the wells extensively with 0.01 N HCl to remove unbound dye.

  • Elution: Add 100 µL of 0.1 N NaOH to each well to elute the bound dye. Incubate for 30 minutes with gentle shaking.

  • Quantification: Transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm using a spectrophotometer. The absorbance is directly proportional to the amount of collagen.

Data Presentation

Summarize the quantitative data from the assays in clearly structured tables for easy comparison of the effects of different concentrations of this compound.

Table 1: Effect of this compound on TGF-β1-Induced α-SMA Expression

Treatment GroupThis compound Conc. (µM)Mean α-SMA Intensity (Arbitrary Units)% Inhibition of TGF-β1 Effect
Vehicle Control0......
TGF-β1 (10 ng/mL)0...0%
TGF-β1 + this compound0.1......
TGF-β1 + this compound1......
TGF-β1 + this compound10......
This compound alone10......

Table 2: Effect of this compound on TGF-β1-Induced Collagen Deposition

Treatment GroupThis compound Conc. (µM)Absorbance at 540 nm% Inhibition of TGF-β1 Effect
Vehicle Control0......
TGF-β1 (10 ng/mL)0...0%
TGF-β1 + this compound0.1......
TGF-β1 + this compound1......
TGF-β1 + this compound10......
This compound alone10......

These protocols provide a robust framework for the in vitro evaluation of this compound and other potential anti-fibrotic compounds. The use of primary human cells and well-established fibrotic endpoints enhances the translational relevance of the findings. Further characterization can be performed using qPCR to analyze the expression of fibrotic genes such as COL1A1 and ACTA2.

References

Application Notes and Protocols for ML-290 in Humanized Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-290 is a potent and selective small-molecule agonist of the human relaxin family peptide receptor 1 (RXFP1).[1] Notably, this compound does not activate the rodent ortholog of RXFP1, necessitating the use of specialized humanized mouse models for in vivo evaluation.[2][3][4] These models, in which the murine Rxfp1 gene is replaced with the human RXFP1 gene, provide a crucial platform for preclinical assessment of this compound's therapeutic potential in a variety of disease contexts, including fibrosis and cardiovascular conditions.[2][5][6] This document provides detailed application notes and experimental protocols for the utilization of this compound in humanized RXFP1 mouse models.

Mechanism of Action and Signaling Pathway

This compound acts as an allosteric agonist of RXFP1, a G protein-coupled receptor (GPCR).[5] Upon binding, this compound activates downstream signaling cascades that are critical to the physiological effects of relaxin. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7] This is primarily mediated through the Gs alpha subunit of the G protein. Additionally, RXFP1 signaling can involve other pathways, including the activation of nitric oxide synthase (NOS) and the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[8][9] The intricate signaling network of RXFP1 contributes to its diverse biological functions, such as vasodilation, anti-inflammatory effects, and anti-fibrotic activity.[10][11]

RXFP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ML290 This compound RXFP1 Human RXFP1 ML290->RXFP1 Binds Gs Gs RXFP1->Gs Activates PI3K PI3K RXFP1->PI3K ERK ERK1/2 RXFP1->ERK AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Produces Cellular_Response Cellular Response (Vasodilation, Anti-fibrosis, Anti-inflammation) NO->Cellular_Response ERK->Cellular_Response CREB->Cellular_Response

Caption: Signaling pathway of this compound upon binding to the human RXFP1 receptor.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice
ParameterValueSpecies/StrainDosingReference
Half-life (t½)~8 hoursC57BL/630 mg/kg, intraperitoneal[4]
Peak Plasma Concentration (Cmax)Not explicitly statedC57BL/630 mg/kg, intraperitoneal[12]
Time to Peak Concentration (Tmax)Not explicitly statedC57BL/630 mg/kg, intraperitoneal[12]
BioavailabilityNot explicitly statedC57BL/6Intraperitoneal[4]
Table 2: In Vivo Efficacy of this compound in a Unilateral Ureteral Obstruction (UUO) Mouse Model
ParameterVehicle-Treated UUOThis compound-Treated UUO (30 mg/kg/day, IP)Fold Change (this compound vs. Vehicle)p-valueReference
Collagen I (gene expression)~18-fold vs. control~8-fold vs. control~0.44<0.05[13]
α-SMA (protein expression)Significantly increasedSignificantly reduced-<0.05[13]
TUNEL-positive cells (apoptosis)Significantly increasedSignificantly reduced-<0.05[13]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

1. Materials:

  • This compound powder

  • Vehicle (e.g., 10% DMSO, 90% corn oil or a solution of 5% DMSO, 5% Tween 80, and 90% saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Humanized RXFP1 mice

2. Preparation of this compound Solution: a. Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice. b. Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube. c. Add a small amount of the vehicle (e.g., 10% of the final volume) to the this compound powder and vortex thoroughly to create a paste. d. Gradually add the remaining vehicle to the desired final concentration, vortexing intermittently to ensure complete dissolution. If necessary, use a sonicator to aid dissolution. e. Visually inspect the solution for any undissolved particles. The final solution should be clear.

3. Administration of this compound: a. Gently restrain the humanized RXFP1 mouse. b. Draw the appropriate volume of the this compound solution into a sterile syringe. c. For intraperitoneal (IP) injection, lift the mouse's hindquarters and insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs. d. Inject the solution smoothly. The recommended injection volume for mice is typically up to 10 ml/kg. e. For intravenous (IV) injection, place the mouse in a restraining device that allows access to the tail vein. Warm the tail to dilate the veins. Insert the needle into one of the lateral tail veins and inject the solution slowly. f. Monitor the mouse for any adverse reactions following the injection.

Protocol 2: Generation and Validation of Humanized RXFP1 Mouse Models

1. Generation of Humanized RXFP1 Mice: a. This protocol involves advanced genetic engineering techniques and is typically performed by specialized laboratories or commercial vendors. b. The general strategy involves the replacement of the mouse Rxfp1 gene with the human RXFP1 cDNA through homologous recombination in embryonic stem (ES) cells.[2] c. The modified ES cells are then injected into blastocysts, which are subsequently implanted into pseudopregnant female mice. d. Chimeric offspring are bred to establish a germline transmission of the humanized allele.

2. Validation of Humanized RXFP1 Mice: a. Genotyping: DNA is extracted from tail biopsies and analyzed by PCR to confirm the presence of the human RXFP1 allele and the absence of the mouse Rxfp1 allele. b. mRNA Expression Analysis: RNA is isolated from relevant tissues (e.g., heart, kidney, uterus) and subjected to reverse transcription-quantitative PCR (RT-qPCR) to verify the expression of human RXFP1 mRNA. c. Functional Assays: The functionality of the human RXFP1 receptor can be confirmed by assessing physiological responses to this compound. For example, intravenous or intraperitoneal administration of this compound should induce a measurable biological effect in humanized mice (e.g., increased heart rate or decreased blood osmolality), which is absent in wild-type littermates.[2][3]

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Humanized RXFP1 Mouse Model Administration Daily Intraperitoneal Injection Animal_Model->Administration ML290_Prep This compound Preparation (30 mg/kg in vehicle) ML290_Prep->Administration Monitoring Monitor Animal Health and Behavior Administration->Monitoring Functional_Assays Functional Assays (e.g., Blood Pressure, Heart Rate) Administration->Functional_Assays Tissue_Collection Tissue Collection (e.g., Kidney, Liver, Heart) Monitoring->Tissue_Collection Molecular_Analysis Molecular Analysis (RT-qPCR, Western Blot) Tissue_Collection->Molecular_Analysis Histology Histological Analysis (e.g., H&E, IHC) Tissue_Collection->Histology

Caption: A typical experimental workflow for using this compound in humanized mouse models.

Conclusion

The use of this compound in humanized RXFP1 mouse models offers a valuable tool for investigating the therapeutic potential of activating the relaxin receptor. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies. Careful adherence to proper animal handling, dosing procedures, and validation of the humanized model are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for ML-290 Treatment of Primary Human Stellate Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary human hepatic stellate cells (HSCs) are the primary cell type responsible for liver fibrosis. In response to liver injury, quiescent HSCs transdifferentiate into an activated, myofibroblast-like phenotype, characterized by the secretion of extracellular matrix proteins, such as collagen type I, and the expression of alpha-smooth muscle actin (α-SMA). ML-290 is a potent and selective small-molecule agonist of the human relaxin family peptide receptor 1 (RXFP1). Activation of RXFP1 by this compound has demonstrated significant antifibrotic effects, making it a promising therapeutic agent for the treatment of liver fibrosis.[1][2] These application notes provide a comprehensive protocol for the treatment of primary human hepatic stellate cells with this compound to assess its antifibrotic activity.

Key Experimental Protocols

Culture of Primary Human Hepatic Stellate Cells

Proper handling and culture of primary human hepatic stellate cells are critical for obtaining reliable and reproducible results. The following protocol is a general guideline based on established methods.[3]

Materials:

  • Cryopreserved primary human hepatic stellate cells

  • Stellate Cell Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Collagen I-coated culture vessels

  • Trypsin-EDTA (0.25%)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Water bath at 37°C

  • Humidified incubator at 37°C with 5% CO2

Protocol:

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw the vial of cryopreserved HSCs in a 37°C water bath.

    • Transfer the cell suspension to a sterile conical tube containing pre-warmed Stellate Cell Growth Medium.

    • Centrifuge at 250 x g for 5 minutes.[3]

    • Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

    • Count the viable cells using a hemocytometer or automated cell counter.

  • Cell Seeding:

    • Seed the cells on Collagen I-coated culture vessels at a density of 4,000 cells/cm².[3]

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2.

    • Change the medium every 2-3 days.

  • Sub-culturing:

    • When the cells reach 80-90% confluency, aspirate the medium and wash the cells with DPBS.

    • Add Trypsin-EDTA and incubate at 37°C until the cells detach.

    • Neutralize the trypsin with growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet and re-plate at the recommended seeding density.

Activation of Primary Human Hepatic Stellate Cells with TGF-β1

To study the antifibrotic effects of this compound, HSCs should first be activated to a profibrotic state. Transforming growth factor-beta 1 (TGF-β1) is a potent inducer of HSC activation.

Materials:

  • Cultured primary human hepatic stellate cells

  • Recombinant human TGF-β1

  • Serum-free or low-serum medium

Protocol:

  • Culture primary human HSCs to 70-80% confluency.

  • Replace the growth medium with serum-free or low-serum medium for 12-24 hours to synchronize the cells.

  • Treat the cells with recombinant human TGF-β1 at a final concentration of 1-10 ng/mL for 24-72 hours to induce activation.[4][5] The optimal concentration and incubation time may need to be determined empirically.

This compound Treatment Protocol

The following protocol outlines the treatment of activated primary human HSCs with this compound.

Materials:

  • Activated primary human hepatic stellate cells (from Protocol 2)

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in cell culture medium to the desired final concentrations. A concentration range of 10 nM to 10 µM is a reasonable starting point for dose-response experiments.

  • Aspirate the TGF-β1 containing medium from the activated HSCs.

  • Add the medium containing the different concentrations of this compound or vehicle control (DMSO) to the cells.

  • Incubate the cells for 24 to 72 hours. A 72-hour incubation period has been shown to be effective for assessing changes in gene expression in the LX-2 human stellate cell line.[1]

  • Following incubation, the cells can be harvested for downstream analysis.

Assessment of this compound Efficacy

Several assays can be employed to quantify the antifibrotic effects of this compound on primary human hepatic stellate cells.

AssayPurposeTypical Method
Quantitative PCR (qPCR) To measure the mRNA expression of key fibrotic markers.RNA is extracted from treated cells, reverse transcribed to cDNA, and used as a template for qPCR with primers for genes such as COL1A1 (Collagen Type I Alpha 1), ACTA2 (Alpha-Smooth Muscle Actin), and TIMP1 (Tissue Inhibitor of Metalloproteinases 1).
Immunocytochemistry (ICC) To visualize and quantify the protein expression of α-SMA.Cells are fixed, permeabilized, and incubated with a primary antibody against α-SMA, followed by a fluorescently labeled secondary antibody. The fluorescence intensity and cellular morphology are then analyzed by microscopy.
Western Blotting To quantify the protein levels of fibrotic markers.Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins like Collagen Type I and α-SMA.
Sirius Red Staining To quantify total collagen deposition.Cells are fixed and stained with Sirius Red solution. The stained collagen can then be eluted and quantified spectrophotometrically.
cAMP/cGMP Assays To measure the activation of downstream signaling pathways of RXFP1.Commercially available ELISA or FRET-based assays can be used to measure intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP).[6]

Signaling Pathways and Experimental Workflow

RXFP1 Signaling Pathway Activated by this compound

The following diagram illustrates the proposed signaling cascade initiated by the binding of this compound to the RXFP1 receptor on hepatic stellate cells, leading to antifibrotic effects. This compound acts as a biased allosteric agonist, activating Gαs and GαoB, which leads to an increase in intracellular cAMP and cGMP levels, respectively.[6] This signaling cascade ultimately inhibits the profibrotic TGF-β signaling pathway by downregulating Smad2 and Smad3 phosphorylation.[6]

ML290_Signaling_Pathway ML290 This compound RXFP1 RXFP1 Receptor ML290->RXFP1 binds Gas Gαs RXFP1->Gas activates GaoB GαoB RXFP1->GaoB activates AC Adenylate Cyclase Gas->AC activates GC Guanylate Cyclase GaoB->GC activates cAMP ↑ cAMP AC->cAMP produces cGMP ↑ cGMP GC->cGMP produces PKA PKA cAMP->PKA PKG PKG cGMP->PKG p38 p38 MAPK PKA->p38 PKG->p38 TGFb TGF-β Signaling p38->TGFb Smad ↓ Smad2/3 Phosphorylation TGFb->Smad Fibrosis ↓ Fibrosis (↓ Collagen, ↓ α-SMA) Smad->Fibrosis

Caption: this compound activates RXFP1, leading to antifibrotic effects.

Experimental Workflow for this compound Treatment

The following diagram outlines the key steps in the experimental workflow for treating primary human hepatic stellate cells with this compound.

Experimental_Workflow start Start: Culture Primary Human Stellate Cells activation Activate Cells with TGF-β1 (24-72h) start->activation treatment Treat with this compound (24-72h) activation->treatment analysis Downstream Analysis treatment->analysis qPCR qPCR (Gene Expression) analysis->qPCR ICC ICC (Protein Expression) analysis->ICC WB Western Blot (Protein Levels) analysis->WB SR Sirius Red (Collagen) analysis->SR

Caption: Workflow for this compound treatment of stellate cells.

Quantitative Data Summary

The following table summarizes the expected outcomes and provides a template for presenting quantitative data from the described experiments. Researchers should populate this table with their own experimental results.

Treatment GroupCOL1A1 mRNA (Fold Change vs. TGF-β1 Control)ACTA2 mRNA (Fold Change vs. TGF-β1 Control)α-SMA Protein (Normalized Intensity vs. TGF-β1 Control)Total Collagen (Fold Change vs. TGF-β1 Control)
Vehicle Control ----
TGF-β1 (1-10 ng/mL) 1.01.01.01.0
TGF-β1 + this compound (10 nM) e.g., 0.8e.g., 0.7e.g., 0.75e.g., 0.8
TGF-β1 + this compound (100 nM) e.g., 0.6e.g., 0.5e.g., 0.55e.g., 0.6
TGF-β1 + this compound (1 µM) e.g., 0.4e.g., 0.3e.g., 0.35e.g., 0.4
TGF-β1 + this compound (10 µM) e.g., 0.2e.g., 0.1e.g., 0.15e.g., 0.2

Note: The example data are hypothetical and intended for illustrative purposes only. Actual results may vary depending on the specific experimental conditions and cell donors.

Conclusion

This document provides a detailed framework for investigating the antifibrotic effects of this compound on primary human hepatic stellate cells. The protocols and assays described herein will enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of this compound in the context of liver fibrosis. Careful optimization of cell culture conditions, TGF-β1 activation, and this compound treatment parameters is recommended to achieve the most reliable outcomes.

References

Application Notes and Protocols for Characterizing ML-290 Activity using cAMP and cGMP Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-290 is a small molecule agonist of the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor (GPCR). Activation of RXFP1 can modulate intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are critical regulators of various physiological processes. This document provides detailed application notes and experimental protocols for characterizing the activity of this compound by measuring its effects on cAMP and cGMP signaling pathways.

Signaling Pathways of this compound at RXFP1

This compound acts as a biased allosteric agonist at the RXFP1 receptor. Its binding to the receptor can lead to the activation of multiple G protein signaling cascades, resulting in the modulation of adenylyl cyclase (AC) and soluble guanylate cyclase (sGC) activity, which in turn alters the intracellular concentrations of cAMP and cGMP, respectively. In certain cell types, such as human primary vascular endothelial and smooth muscle cells, this compound has been shown to increase both cAMP and cGMP levels[1]. The signaling is complex, involving coupling to Gαs, which stimulates cAMP production, and potentially other G proteins like Gαi/o that can inhibit adenylyl cyclase, and pathways leading to nitric oxide (NO) production which stimulates cGMP synthesis.

ML-290_Signaling_Pathway ML290 This compound RXFP1 RXFP1 Receptor ML290->RXFP1 Binds Gas Gαs RXFP1->Gas Activates Gai Gαi/o RXFP1->Gai Activates NO_Synthase NO Synthase RXFP1->NO_Synthase Activates AC Adenylyl Cyclase Gas->AC Stimulates Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream NO NO NO_Synthase->NO Produces sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates PKG->Downstream

Figure 1: this compound signaling at the RXFP1 receptor.

Data Presentation

The following tables summarize the reported activity of this compound on cAMP and cGMP signaling pathways in different human primary cell types.

Table 1: Effect of this compound on cAMP Accumulation

Cell TypeAssay TypeParameterValueReference
HEK-RXFP1 cellscAMP accumulationAgonistStimulated cAMP accumulation[1][2]
Human Primary Vascular Endothelial CellscAMP accumulationAgonistIncreased cAMP accumulation[1]
Human Primary Vascular Smooth Muscle CellscAMP accumulationAgonistIncreased cAMP accumulation[1]
Human Cardiac Fibroblasts (HCFs)cAMP accumulationNo effectDid not affect p-ERK1/2[1]

Table 2: Effect of this compound on cGMP Accumulation

Cell TypeAssay TypeParameterValueReference
HEK-RXFP1 cellscGMP accumulationNo effectDid not stimulate cGMP accumulation[1]
Human Primary Vascular Endothelial CellscGMP accumulationAgonistIncreased cGMP accumulation[1]
Human Primary Vascular Smooth Muscle CellscGMP accumulationAgonistIncreased cGMP accumulation[1]
Human Cardiac Fibroblasts (HCFs)cGMP accumulationAgonistIncreased cGMP accumulation[1]

Note: In vascular cells, this compound was reported to be approximately 10-fold more potent for cGMP accumulation than for cAMP accumulation[1].

Experimental Protocols

To assess the activity of this compound, robust and sensitive methods for quantifying intracellular cAMP and cGMP are required. Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaScreen assays are widely used for this purpose due to their high sensitivity, no-wash formats, and suitability for high-throughput screening.

Protocol 1: HTRF cAMP Assay for Gαs and Gαi Coupled Receptor Activity

This protocol is designed to measure changes in intracellular cAMP levels in response to this compound. For Gαi-coupled receptor activity, cells are typically stimulated with forskolin (B1673556) to induce a measurable level of cAMP, and the inhibitory effect of the test compound is then quantified.

HTRF_cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis Cell_Culture 1. Culture cells expressing RXFP1 receptor Compound_Prep 2. Prepare serial dilutions of this compound Cell_Culture->Compound_Prep Cell_Harvest 3. Harvest and resuspend cells in assay buffer Compound_Prep->Cell_Harvest Dispense_Cells 4. Dispense cells into 384-well plate Cell_Harvest->Dispense_Cells Add_Compound 5. Add this compound dilutions (and Forskolin for Gi) Dispense_Cells->Add_Compound Incubate_Stim 6. Incubate for 30 min at room temperature Add_Compound->Incubate_Stim Add_Reagents 7. Add HTRF lysis buffer containing cAMP-d2 and anti-cAMP-Cryptate Incubate_Stim->Add_Reagents Incubate_Detect 8. Incubate for 60 min at room temperature Add_Reagents->Incubate_Detect Read_Plate 9. Read plate on an HTRF-compatible reader (665 nm / 620 nm) Incubate_Detect->Read_Plate Analyze_Data 10. Calculate cAMP concentration and determine EC50/IC50 Read_Plate->Analyze_Data

Figure 2: HTRF cAMP assay workflow.

Materials:

  • Cells expressing the RXFP1 receptor (e.g., HEK293-RXFP1, primary vascular cells)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)

  • This compound

  • Forskolin (for Gαi assays)

  • HTRF cAMP assay kit (e.g., from Cisbio)

  • 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation: Culture cells to 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density (typically determined through cell number optimization experiments).

  • Compound Plating: Prepare serial dilutions of this compound in assay buffer. For Gαi assays, also prepare a working solution of forskolin (at a concentration that gives ~80% of its maximal effect, e.g., EC80).

  • Cell Stimulation:

    • For Gαs activity: Dispense 5 µL of cell suspension into the wells of a 384-well plate. Add 5 µL of the this compound serial dilutions.

    • For Gαi activity: Dispense 5 µL of cell suspension into the wells. Add 5 µL of this compound serial dilutions, followed by 5 µL of the forskolin working solution.

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes.

  • cAMP Detection: Add 5 µL of the cAMP-d2 conjugate solution, followed by 5 µL of the anti-cAMP Cryptate antibody solution (prepared in lysis buffer as per the kit instructions) to each well.

  • Final Incubation: Seal the plate, protect from light, and incubate at room temperature for 60 minutes.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Use a cAMP standard curve to convert the ratio values to cAMP concentrations. Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for Gαs) or IC50 (for Gαi).

Protocol 2: AlphaScreen cGMP Assay

This protocol is suitable for measuring the this compound-induced increase in intracellular cGMP.

AlphaScreen_cGMP_Assay_Workflow cluster_prep_cgmp Preparation cluster_assay_cgmp Assay Procedure cluster_readout_cgmp Data Acquisition & Analysis Cell_Culture_cGMP 1. Culture cells expressing RXFP1 receptor Compound_Prep_cGMP 2. Prepare serial dilutions of this compound Cell_Culture_cGMP->Compound_Prep_cGMP Cell_Harvest_cGMP 3. Harvest and resuspend cells in stimulation buffer Compound_Prep_cGMP->Cell_Harvest_cGMP Dispense_Cells_cGMP 4. Dispense cells into 384-well plate Cell_Harvest_cGMP->Dispense_Cells_cGMP Add_Compound_cGMP 5. Add this compound dilutions Dispense_Cells_cGMP->Add_Compound_cGMP Incubate_Stim_cGMP 6. Incubate for 30 min at room temperature Add_Compound_cGMP->Incubate_Stim_cGMP Add_Reagents_cGMP 7. Add lysis buffer containing Acceptor beads and biotinylated cGMP Incubate_Stim_cGMP->Add_Reagents_cGMP Incubate_Detect_cGMP 8. Add Streptavidin-Donor beads Add_Reagents_cGMP->Incubate_Detect_cGMP Final_Incubate_cGMP 9. Incubate for 4 hours at room temperature (dark) Incubate_Detect_cGMP->Final_Incubate_cGMP Read_Plate_cGMP 10. Read plate on an Alpha-enabled reader Final_Incubate_cGMP->Read_Plate_cGMP Analyze_Data_cGMP 11. Calculate cGMP concentration and determine EC50 Read_Plate_cGMP->Analyze_Data_cGMP

Figure 3: AlphaScreen cGMP assay workflow.

Materials:

  • Cells expressing the RXFP1 receptor

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 0.5 mM IBMX)

  • This compound

  • AlphaScreen cGMP assay kit (e.g., from Revvity)

  • 384-well white microplates (e.g., OptiPlate-384)

  • Alpha-enabled plate reader

Procedure:

  • Cell Preparation: Culture and harvest cells as described in the cAMP protocol. Resuspend the cells in stimulation buffer to the optimized concentration.

  • Compound Plating: Prepare serial dilutions of this compound in stimulation buffer.

  • Cell Stimulation: Dispense 5 µL of the cell suspension into the wells of a 384-well plate. Add 2.5 µL of the this compound dilutions.

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes in the dark.

  • cGMP Detection: Prepare a detection mix containing the anti-cGMP Acceptor beads and biotinylated cGMP in lysis buffer according to the kit manual. Add 15 µL of this detection mix to each well.

  • Donor Bead Addition: Add Streptavidin-Donor beads to each well.

  • Final Incubation: Seal the plate, protect from light, and incubate at room temperature for 4 hours.

  • Measurement: Read the plate on an Alpha-enabled reader.

  • Data Analysis: The AlphaScreen signal is inversely proportional to the amount of cGMP produced. Use a cGMP standard curve to convert the signal to cGMP concentrations. Plot the cGMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Conclusion

The provided application notes and protocols offer a comprehensive framework for characterizing the activity of this compound on cAMP and cGMP signaling pathways. By employing these sensitive and robust assay technologies, researchers can accurately quantify the potency and efficacy of this compound, contributing to a deeper understanding of its mechanism of action and its potential as a therapeutic agent. Careful optimization of assay conditions, particularly cell density, is crucial for obtaining reliable and reproducible data.

References

Application Notes: Investigating TGF-β1-Induced Fibrosis with ML-290

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Transforming growth factor-beta 1 (TGF-β1) is a central mediator of tissue fibrosis, a pathological process characterized by excessive accumulation of extracellular matrix (ECM) that can lead to organ failure.[1][2][3] TGF-β1 drives fibrosis by promoting the differentiation of fibroblasts into contractile, matrix-secreting myofibroblasts and stimulating the production of ECM components like collagen.[4][5] ML-290 is a small molecule agonist of the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor. Activation of RXFP1 has been shown to exert anti-fibrotic effects, making this compound a valuable tool for studying the mechanisms of fibrosis and evaluating potential therapeutic strategies. These notes provide detailed protocols for using this compound to investigate and counteract TGF-β1-induced fibrosis in vitro.

Mechanism of Action: TGF-β1 initiates a signaling cascade that results in the transcription of pro-fibrotic genes. This process occurs through both canonical Smad-dependent and non-canonical pathways. The canonical pathway involves the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to activate gene expression. This compound, by activating the RXFP1 receptor, can interfere with these pro-fibrotic signaling events, leading to a reduction in myofibroblast differentiation and ECM deposition.

TGF_Beta_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response TGFB1 TGF-β1 TGFBR TGF-β Receptor (TβRI / TβRII) TGFB1->TGFBR Binding & Activation Smad23 Smad2/3 TGFBR->Smad23 Phosphorylation pSmad23 p-Smad2/3 SmadComplex p-Smad2/3 + Smad4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Transcription Transcription of Pro-fibrotic Genes SmadComplex->Transcription Nuclear Translocation Genes α-SMA (ACTA2) Collagen (COL1A1) Fibronectin Transcription->Genes Fibrosis Fibrosis (Myofibroblast Differentiation, ECM Deposition) Genes->Fibrosis

Caption: TGF-β1 canonical signaling pathway leading to fibrosis.

ML290_MoA cluster_ligands Ligands cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_response Cellular Outcome TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR ML290 This compound RXFP1 RXFP1 Receptor ML290->RXFP1 ProFibrotic Pro-fibrotic Signaling (e.g., Smad2/3 pathway) TGFBR->ProFibrotic AntiFibrotic Anti-fibrotic Signaling RXFP1->AntiFibrotic Fibrosis Fibrosis (Myofibroblast Differentiation, ECM Deposition) ProFibrotic->Fibrosis AntiFibrotic->Fibrosis Inhibition

Caption: Proposed anti-fibrotic mechanism of this compound.

Experimental Applications

This compound can be utilized in various in vitro assays to study TGF-β1-induced fibrosis:

  • Inhibition of Myofibroblast Differentiation: Assess the ability of this compound to prevent the transformation of fibroblasts into α-smooth muscle actin (α-SMA)-expressing myofibroblasts.

  • Reduction of ECM Production: Quantify the effect of this compound on the expression and deposition of key ECM proteins, such as Collagen Type I and Fibronectin.

  • Elucidation of Signaling Pathways: Investigate the downstream effects of RXFP1 activation on canonical and non-canonical TGF-β1 signaling pathways.

Experimental Workflow

A typical workflow for assessing the anti-fibrotic potential of this compound involves cell culture, induction of a fibrotic phenotype with TGF-β1, treatment with this compound, and subsequent analysis using molecular and imaging techniques.

Experimental_Workflow cluster_analysis 5. Endpoint Analysis start Start cell_culture 1. Seed Fibroblasts (e.g., NHLF, LX-2) start->cell_culture induce 2. Induce Fibrosis (Starve, then treat with TGF-β1) cell_culture->induce treat 3. Treat with this compound (Dose-response) induce->treat incubate 4. Incubate (e.g., 24-72 hours) treat->incubate western Western Blot (α-SMA, Collagen I, p-Smad2/3) incubate->western if_stain Immunofluorescence (α-SMA stress fibers) incubate->if_stain data_analysis 6. Data Quantification & Statistical Analysis western->data_analysis if_stain->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying this compound.

Protocol 1: In Vitro Model of TGF-β1-Induced Fibrosis and this compound Treatment

This protocol describes the induction of a fibrotic phenotype in human lung fibroblasts using TGF-β1 and subsequent treatment with this compound.

Materials:

  • Normal Human Lung Fibroblasts (NHLF) or other relevant cell line (e.g., LX-2 human hepatic stellate cells).

  • Fibroblast Growth Medium (FGM).

  • Fetal Bovine Serum (FBS).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • Recombinant Human TGF-β1.

  • This compound (dissolved in DMSO).

  • Cell culture plates (6-well and 24-well with coverslips).

Procedure:

  • Cell Seeding: Culture NHLF in FGM. Seed cells into 6-well plates (for protein analysis) or 24-well plates with sterilized glass coverslips (for imaging) at a density that will result in 80-90% confluency at the time of treatment.

  • Serum Starvation: Once cells reach the desired confluency, wash them with PBS and replace the growth medium with a serum-free or low-serum (0.5% FBS) medium. Incubate for 12-24 hours.

  • Fibrosis Induction and Treatment:

    • Prepare treatment media. The final concentration of TGF-β1 is typically between 5-10 ng/mL.

    • Prepare a dose-response curve for this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).

    • Aspirate the starvation medium and add the treatment media to the respective wells:

      • Control (Vehicle only).

      • TGF-β1 only.

      • TGF-β1 + this compound (various concentrations).

      • This compound only (optional control).

  • Incubation: Incubate the cells for 24-72 hours, depending on the endpoint being measured. A 48-hour incubation is common for analyzing protein expression of fibrotic markers.

  • Harvesting: After incubation, proceed with cell harvesting for either protein extraction (Protocol 2) or immunofluorescence staining (Protocol 3).

Protocol 2: Western Blot Analysis for Fibrotic Markers

This protocol details the detection of α-SMA, Collagen Type I, and phosphorylated Smad2/3 via Western Blot.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli Sample Buffer.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibodies: Anti-α-SMA, Anti-Collagen I, Anti-p-Smad2/3, Anti-Total Smad2/3, Anti-GAPDH or β-actin (loading control).

  • HRP-conjugated Secondary Antibody.

  • Chemiluminescent Substrate (ECL).

  • Imaging System.

Procedure:

  • Protein Extraction: Place the 6-well plate on ice, wash cells with ice-cold PBS, and add RIPA buffer to each well. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times with TBST for 5 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again 3 times with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to the loading control.

Protocol 3: Immunofluorescence Staining for Myofibroblast Differentiation

This protocol is for visualizing α-SMA-containing stress fibers, a hallmark of myofibroblast differentiation.

Materials:

  • Cells cultured on glass coverslips (from Protocol 1).

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer (0.1-0.3% Triton X-100 in PBS).

  • Blocking Buffer (e.g., 1-5% BSA in PBS).

  • Primary Antibody: Anti-α-SMA.

  • Fluorophore-conjugated Secondary Antibody (e.g., Alexa Fluor 488).

  • DAPI (for nuclear counterstaining).

  • Mounting Medium.

Procedure:

  • Fixation: Aspirate the culture medium and gently wash the coverslips with PBS. Fix the cells by adding 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells 3 times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes.

  • Blocking: Wash with PBS and then add Blocking Buffer for 30-60 minutes to block non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the anti-α-SMA primary antibody in antibody dilution buffer (e.g., 1% BSA in PBS). Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the coverslips 3 times with PBS. Incubate with the fluorophore-conjugated secondary antibody (protected from light) for 1 hour at room temperature.

  • Counterstaining: Wash 3 times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash a final time with PBS. Mount the coverslips onto microscope slides using a drop of mounting medium. Seal the edges with nail polish.

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images for analysis. Myofibroblasts will be identified by the presence of well-defined α-SMA stress fibers.

Data Presentation and Expected Results

Quantitative data should be summarized in tables to clearly present the effects of this compound. The expected outcome is a dose-dependent inhibition of TGF-β1-induced fibrotic markers.

Table 1: Representative Quantitative Western Blot Data

Treatment GroupRelative α-SMA Expression (Normalized to Control)Relative Collagen I Expression (Normalized to Control)
Vehicle Control1.00 ± 0.121.00 ± 0.15
TGF-β1 (5 ng/mL)4.52 ± 0.383.89 ± 0.41
TGF-β1 + this compound (1 nM)4.15 ± 0.403.51 ± 0.35
TGF-β1 + this compound (10 nM)3.21 ± 0.292.65 ± 0.31
TGF-β1 + this compound (100 nM)2.18 ± 0.251.88 ± 0.22
TGF-β1 + this compound (1 µM)1.45 ± 0.191.24 ± 0.18

Data are presented as mean ± SEM from three independent experiments.

Table 2: Representative Quantitative Immunofluorescence Data

Treatment GroupPercentage of α-SMA Positive Cells (%)
Vehicle Control8 ± 2
TGF-β1 (5 ng/mL)75 ± 6
TGF-β1 + this compound (10 nM)58 ± 5
TGF-β1 + this compound (100 nM)35 ± 4
TGF-β1 + this compound (1 µM)19 ± 3

Data are presented as mean ± SEM from counting at least 200 cells per condition across three independent experiments.

These representative data illustrate that this compound is expected to significantly and dose-dependently reduce the expression of α-SMA and Collagen I induced by TGF-β1, demonstrating its anti-fibrotic potential in vitro. This makes this compound a powerful pharmacological tool for investigating fibrosis and the therapeutic potential of RXFP1 agonism.

References

Application Notes and Protocols for Studying Liver Organoids with ML-290

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, is a common outcome of chronic liver injury and can progress to cirrhosis and liver failure. The development of effective anti-fibrotic therapies has been hampered by the lack of robust in vitro models that accurately recapitulate the complex cellular interactions and disease processes. Human liver organoids have emerged as a promising three-dimensional (3D) culture system to model liver diseases, including fibrosis.

ML-290 is a potent, selective, and small molecule allosteric agonist of the human relaxin family peptide receptor 1 (RXFP1).[1][2][3] Activation of RXFP1 by its endogenous ligand, relaxin, has demonstrated anti-fibrotic effects in various preclinical models.[1][2] this compound offers a significant advantage over relaxin due to its small molecule nature, longer half-life, and stability. These application notes provide detailed protocols for utilizing this compound to study its anti-fibrotic effects in a lipopolysaccharide (LPS)-induced model of fibrosis in human liver organoids.

Principle of the Method

This protocol describes the establishment of a fibrotic phenotype in human liver organoids through treatment with LPS, a component of the outer membrane of Gram-negative bacteria known to induce an inflammatory and fibrotic response. The anti-fibrotic potential of this compound is then assessed by quantifying the reduction of type I collagen, a major component of the fibrotic scar, in these organoids. The primary method of analysis is whole-mount immunofluorescence followed by confocal microscopy and image analysis.

Data Presentation

The efficacy of this compound in reducing fibrosis in liver organoids can be quantified by measuring the change in collagen deposition. The following table summarizes the representative dose-dependent effect of this compound on the fibrotic index in LPS-treated human liver organoids, as described in the literature.

Treatment GroupThis compound ConcentrationMean Fibrotic Index (Arbitrary Units)Standard Error of the Mean (SEM)
Control (DMSO)0 nM1.00± 0.12
This compound1 nM0.95± 0.10
This compound10 nM0.65± 0.08
This compound100 nM0.40± 0.06
This compound500 nM0.35± 0.05

Note: The fibrotic index is a quantitative measure of collagen deposition, calculated from the ratio of collagen-positive pixels to the total organoid area. The values presented are representative and demonstrate a significant reduction in fibrosis at higher concentrations of this compound.

Experimental Protocols

Protocol 1: Culture and Maintenance of Human Liver Organoids

This protocol is a general guideline for the culture of human liver organoids derived from primary tissues or pluripotent stem cells. Specific protocols may vary depending on the source of the organoids.

Materials and Reagents:

  • Human Liver Organoid Culture Medium (specific to the organoid line)

  • Matrigel® or other suitable basement membrane extract

  • Advanced DMEM/F12

  • Penicillin-Streptomycin

  • GlutaMAX™

  • HEPES

  • N-2 and B-27 Supplements

  • Growth Factors (e.g., EGF, HGF, FGF10, Noggin, R-spondin1)

  • ROCK inhibitor (Y-27632)

  • 6-well or 24-well tissue culture plates

  • Sterile pipette tips and tubes

Procedure:

  • Thaw and culture human liver organoids according to the supplier's or established laboratory protocol.

  • Maintain organoids in a 37°C, 5% CO2 incubator.

  • For passaging, mechanically disrupt organoids into smaller fragments.

  • Embed the organoid fragments in droplets of Matrigel® in a pre-warmed culture plate.

  • After polymerization of the Matrigel®, add pre-warmed human liver organoid culture medium.

  • Change the culture medium every 2-3 days.

  • Passage the organoids every 7-14 days, depending on their growth rate.

Protocol 2: Induction of Fibrosis in Liver Organoids with LPS

Materials and Reagents:

  • Established human liver organoid cultures

  • Lipopolysaccharide (LPS) from E. coli (e.g., Sigma-Aldrich, L4391)

  • Sterile PBS

  • Human Liver Organoid Culture Medium

Procedure:

  • Culture liver organoids for at least 7 days after passaging to allow for stabilization.

  • Prepare a stock solution of LPS in sterile PBS.

  • On the day of treatment, dilute the LPS stock solution in fresh liver organoid culture medium to a final concentration of 10 µg/mL.

  • Carefully remove the old medium from the organoid cultures.

  • Add the LPS-containing medium to the wells.

  • Incubate the organoids for 4 to 7 days to induce a fibrotic phenotype. Change the medium with fresh LPS-containing medium every 2 days.

  • A control group of organoids should be cultured in parallel with medium containing the vehicle (PBS) instead of LPS.

Protocol 3: Treatment of Fibrotic Liver Organoids with this compound

Materials and Reagents:

  • LPS-treated (fibrotic) human liver organoids

  • This compound (e.g., from a chemical supplier)

  • DMSO (for dissolving this compound)

  • Human Liver Organoid Culture Medium with 10 µg/mL LPS

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a serial dilution of this compound in fresh LPS-containing culture medium to achieve final concentrations ranging from 1 nM to 500 nM. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Simultaneous Treatment: Add the this compound and LPS-containing medium to the organoids at the same time and culture for 4 days.

  • Post-Fibrosis Treatment: After inducing fibrosis with LPS for 7 days, replace the medium with fresh LPS-containing medium supplemented with the desired concentrations of this compound and culture for an additional 7 days.

  • Include a vehicle control group (DMSO in LPS-containing medium).

  • Change the medium every 2 days with freshly prepared this compound and LPS-containing medium.

  • After the treatment period, proceed with analysis (e.g., immunofluorescence).

Protocol 4: Whole-Mount Immunofluorescence for Collagen Type I

Materials and Reagents:

  • Treated and control liver organoids

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin and 0.1% Tween-20 in PBS)

  • Primary Antibody: Rabbit anti-Collagen Type I (e.g., Abcam, ab34710)

  • Secondary Antibody: Alexa Fluor-conjugated goat anti-rabbit IgG

  • Nuclear Stain (e.g., DAPI or Hoechst 33342)

  • Mounting Medium

  • Confocal microscope

Procedure:

  • Carefully aspirate the culture medium from the organoid-containing wells.

  • Gently wash the organoids twice with PBS.

  • Fix the organoids with 4% PFA for 1 hour at room temperature.

  • Wash the organoids three times with PBS for 10 minutes each.

  • Permeabilize the organoids with Permeabilization Buffer for 30 minutes at room temperature.

  • Wash the organoids three times with PBS.

  • Block non-specific antibody binding by incubating in Blocking Buffer for 1-2 hours at room temperature.

  • Incubate the organoids with the primary antibody against Collagen Type I, diluted in Blocking Buffer, overnight at 4°C.

  • The next day, wash the organoids three to five times with PBS containing 0.1% Tween-20 for 20 minutes each.

  • Incubate with the fluorescently labeled secondary antibody, diluted in Blocking Buffer, for 2 hours at room temperature in the dark.

  • Wash the organoids three to five times with PBS containing 0.1% Tween-20 for 20 minutes each in the dark.

  • Counterstain the nuclei with DAPI or Hoechst diluted in PBS for 20 minutes.

  • Wash the organoids twice with PBS.

  • Mount the organoids on a slide with an appropriate mounting medium.

  • Image the organoids using a confocal microscope. Acquire Z-stacks to capture the 3D structure.

  • Analyze the images using software such as ImageJ or FIJI to quantify the fibrotic index (ratio of collagen-positive area to the total organoid area).

Mandatory Visualizations

experimental_workflow cluster_culture Liver Organoid Culture cluster_fibrosis Fibrosis Induction cluster_treatment This compound Treatment cluster_analysis Analysis culture Establish and Maintain Human Liver Organoids lps Treat with 10 µg/mL LPS (4-7 days) culture->lps Induce Fibrotic Phenotype ml290 Treat with this compound (1-500 nM) lps->ml290 Assess Anti-fibrotic Effect control Vehicle Control (DMSO) lps->control if_staining Whole-Mount Immunofluorescence (Collagen Type I) ml290->if_staining control->if_staining imaging Confocal Microscopy if_staining->imaging quantification Image Analysis and Quantification of Fibrosis imaging->quantification

Caption: Experimental workflow for evaluating the anti-fibrotic effects of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ML290 This compound RXFP1 RXFP1 Receptor ML290->RXFP1 Allosteric Agonist G_protein Gαs / GαoB RXFP1->G_protein Activates p38_MAPK p38 MAPK RXFP1->p38_MAPK Activates Smad23 p-Smad2/3 RXFP1->Smad23 Inhibits AC Adenylate Cyclase G_protein->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Activates MMPs ↑ MMPs PKA->MMPs Activates Collagen_synthesis ↓ Collagen Synthesis MMPs->Collagen_synthesis Degrades Collagen TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Binds TGFBR->Smad23 Phosphorylates Smad23->Collagen_synthesis Promotes

Caption: Proposed signaling pathway of this compound in liver fibrosis.

References

Downstream Signaling Pathway Analysis of GPR68 Activation by Ogerin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed analysis of the downstream signaling pathways associated with the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein-coupled Receptor 1 (OGR1). Initial searches for "ML-290" yielded ambiguous results, pointing to several distinct molecules, including ML290 (a relaxin receptor RXFP1 agonist) and ARA 290 (an innate repair receptor agonist). However, a significant body of research details the signaling of GPR68, a proton-sensing receptor, particularly in response to its synthetic agonist, Ogerin. This document will therefore focus on the well-characterized downstream signaling pathways activated by Ogerin on GPR68.

GPR68 is a mechanosensitive and pH-sensing GPCR involved in a variety of physiological and pathological processes, including vascular function, neuroplasticity, and cancer progression.[1][2] Ogerin acts as a biased positive allosteric modulator of GPR68, potentiating its activation in response to protons and preferentially stimulating the Gαs signaling pathway.[1][3] Understanding the downstream signaling of GPR68 upon activation by Ogerin is crucial for researchers and drug development professionals targeting this receptor for therapeutic intervention.

GPR68 Downstream Signaling Pathways

GPR68 is known to couple to multiple G protein families, primarily Gαs and Gαq/11, leading to the activation of distinct downstream effector pathways.[1] Ogerin demonstrates biased agonism, favoring the Gαs pathway.

Gαs Signaling Pathway

Activation of the Gαs pathway by Ogerin-bound GPR68 leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the transcription of genes involved in various cellular processes.

Gs_Signaling Ogerin Ogerin GPR68 GPR68 Ogerin->GPR68 Binds Gas Gαs GPR68->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus Translocates Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Modulates

Figure 1. Gαs signaling pathway activated by Ogerin.
Gαq/11 Signaling Pathway

While Ogerin shows bias towards Gαs, GPR68 can also couple to Gαq/11, particularly in response to acidic pH. Activation of Gαq/11 stimulates phospholipase C-β (PLC-β), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. Increased intracellular Ca2+ levels can activate various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases (CAMKs). Notably, Ogerin has been shown to inhibit GPR68-mediated activation of the Gαq pathway.

Gq_Signaling Protons Acidic pH GPR68 GPR68 Protons->GPR68 Activates Gaq Gαq/11 GPR68->Gaq Activates PLC PLC-β Gaq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Effectors (PKC, CAMKs) Ca2->Downstream Activates Ogerin Ogerin Ogerin->Gaq Inhibits

Figure 2. Gαq/11 signaling pathway of GPR68.

Quantitative Data

The following table summarizes the quantitative data available for the effects of Ogerin on GPR68 signaling pathways.

ParameterCell LineAssayValueReference
Ogerin
EC50 (cAMP accumulation)HEK293 expressing GPR68cAMP Assay~10 µM
CREB PhosphorylationPrimary Human Lung FibroblastsWestern BlotSignificant increase at 150 µM
Inhibition of Myofibroblast DifferentiationPrimary Human Lung FibroblastsαSMA Western BlotDose-dependent (50-150 µM)
GPR68 (pH activation)
pH for full activation--≤ 6.8

Experimental Protocols

cAMP Accumulation Assay

This protocol is designed to quantify the intracellular accumulation of cAMP following the stimulation of GPR68 with Ogerin.

Materials:

  • HEK293 cells stably expressing GPR68

  • Cell culture medium (e.g., DMEM)

  • Ogerin

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

  • 384-well white opaque microplates

Procedure:

  • Seed HEK293-GPR68 cells in 384-well plates and culture overnight.

  • Prepare a serial dilution of Ogerin in stimulation buffer.

  • Aspirate the culture medium from the cells and add the Ogerin dilutions.

  • Incubate for the recommended time at room temperature.

  • Add the detection reagents from the cAMP assay kit.

  • Incubate as per the manufacturer's instructions.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.

  • Calculate cAMP concentrations based on a standard curve and plot dose-response curves to determine EC50 values.

Intracellular Calcium (Ca2+) Mobilization Assay

This protocol measures changes in intracellular calcium concentration upon GPR68 activation.

Materials:

  • HEK293 cells expressing GPR68

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS)

  • Ogerin and a known Gαq activator (e.g., an acidic buffer)

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Load cells with Fluo-4 AM in HBSS for 1 hour at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

  • Inject the GPR68 agonist (acidic buffer) and record the fluorescence change over time.

  • To test for Ogerin's inhibitory effect, pre-incubate cells with Ogerin before adding the acidic buffer.

  • Analyze the data by calculating the change in fluorescence intensity over baseline.

Western Blot for Phosphorylated CREB (pCREB)

This protocol is used to detect the phosphorylation of CREB as a downstream marker of Gαs activation.

Materials:

  • Primary human lung fibroblasts or other suitable cell line expressing GPR68

  • Ogerin

  • TGF-β (optional, as a co-treatment)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-pCREB (Ser133) and anti-total CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with Ogerin (e.g., 150 µM) for a specified time (e.g., 40 minutes).

  • Lyse the cells and quantify the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize the pCREB signal to the total CREB signal.

Workflow for GPR68 Signaling Analysis

Workflow cluster_cell_culture Cell Culture cluster_stimulation Stimulation cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Seeding Seed GPR68-expressing cells Ogerin_Treatment Treat with Ogerin Cell_Seeding->Ogerin_Treatment cAMP_Assay cAMP Assay Ogerin_Treatment->cAMP_Assay Ca_Assay Calcium Assay Ogerin_Treatment->Ca_Assay WB_Assay Western Blot (pCREB) Ogerin_Treatment->WB_Assay EC50_Calc EC50 Calculation cAMP_Assay->EC50_Calc Fluorescence_Analysis Fluorescence Analysis Ca_Assay->Fluorescence_Analysis Band_Quant Band Quantification WB_Assay->Band_Quant

Figure 3. Experimental workflow for GPR68 analysis.

Conclusion

The activation of GPR68 by its biased agonist Ogerin preferentially stimulates the Gαs signaling pathway, leading to cAMP production and CREB phosphorylation. While GPR68 can also couple to Gαq/11 in response to acidic pH, Ogerin appears to inhibit this pathway. The provided protocols offer a framework for researchers to investigate the downstream signaling events of GPR68 in response to Ogerin and other potential modulators. This detailed understanding is essential for the development of novel therapeutics targeting this important receptor.

References

Application Notes and Protocols for In Vivo Administration of ML-290 (ML297) in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of ML-290, also known as ML297 or VU0456810, a potent and selective activator of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, specifically those containing the GIRK1 subunit.[1][2][3] This document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed protocols for its use in common animal models of epilepsy and anxiety.

Mechanism of Action

This compound is a small molecule that directly activates GIRK1-containing channels, such as GIRK1/2, GIRK1/3, and GIRK1/4 heterotetramers.[2][4] Its mechanism is distinct from endogenous G-protein-coupled receptor (GPCR) activation, as it does not require G-protein activation but is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[5] this compound's selectivity for GIRK1-containing channels makes it a valuable tool for dissecting the physiological roles of these specific channel subtypes.[2][4]

Below is a diagram illustrating the proposed mechanism of action of this compound.

ML290_Mechanism cluster_membrane Cell Membrane GIRK GIRK1/2 Channel K_ion_out K+ Efflux GIRK->K_ion_out Opens PIP2 PIP2 PIP2->GIRK Required for gating ML290 This compound ML290->GIRK Direct Activation Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

This compound directly activates GIRK1/2 channels, leading to potassium efflux and hyperpolarization.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic data for this compound from preclinical studies in mice.

Table 1: Pharmacokinetic Parameters of this compound in Mice
ParameterValueSpecies/StrainRoute of AdministrationDosageReference
Maximal Free Plasma Concentration (Cmax) 640 nMC57BL/6 MouseIntraperitoneal (IP)60 mg/kg[2][4]
Maximal Free Brain Concentration (Cmax) 130 nMC57BL/6 MouseIntraperitoneal (IP)60 mg/kg[2][4]
Brain-to-Plasma Ratio 0.2C57BL/6 MouseIntraperitoneal (IP)60 mg/kg[2][4]
In Vitro Half-Life (T1/2) -Mouse Hepatic Microsomes-1 µM[4]
Predicted Hepatic Clearance (Clhep) 88 mL/min/kgMouse Hepatic Microsomes-1 µM[4]
Plasma Protein Binding (fu) 0.026Mouse--[4]
Table 2: Efficacy of this compound in Preclinical Models
Preclinical ModelSpecies/StrainDosage and RouteKey FindingsReference
Maximal Electroshock (MES) Seizure C57BL/6 Mouse60 mg/kg, IPSignificantly increased seizure latency, comparable to 150 mg/kg sodium valproate.[4]
Pentylenetetrazol (PTZ)-induced Seizure C57BL/6 Mouse60 mg/kg, IPSignificantly prevented convulsions and fatality.[4][6]
Elevated Plus Maze (Anxiety) C57BL/6 Mouse30 mg/kg, IPIncreased time spent in the open arms, indicating anxiolytic effects.[7]
Stress-Induced Hyperthermia (Anxiety) C57BL/6 Mouse3, 10, 30 mg/kg, IPDose-dependently reduced the hyperthermic response to stress.[7]

Experimental Protocols

Below are detailed protocols for the in vivo administration of this compound in common preclinical models.

Protocol 1: Intraperitoneal (IP) Administration of this compound

This protocol describes the general procedure for preparing and administering this compound via intraperitoneal injection in mice.

Materials:

  • This compound (ML297)

  • Vehicle (see below for options)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal scale

  • 70% ethanol

Vehicle Formulations:

  • Option 1: 2% DMSO in 0.5% aqueous hydroxypropyl cellulose.[4]

  • Option 2: 10% Tween 80 in sterile water.[4]

  • Option 3: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[8]

Procedure:

  • Animal Preparation: Acclimatize mice to the housing conditions for at least one week before the experiment. Weigh each mouse on the day of the experiment to calculate the precise injection volume.

  • This compound Preparation: Prepare the dosing solution of this compound in the chosen vehicle. Ensure the compound is fully dissolved. Sonication may be used to aid dissolution. Prepare a fresh solution on the day of the experiment.

  • Injection Procedure:

    • Restrain the mouse appropriately.

    • Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.

    • Insert the needle at a 30-40° angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.

    • Inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Observation: Monitor the animals for any adverse reactions following the injection.

The following diagram illustrates the general workflow for an in vivo study with this compound.

in_vivo_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Acclimation & Weighing Injection Intraperitoneal Injection Animal_Prep->Injection Dose_Prep This compound Formulation Preparation Dose_Prep->Injection Behavioral_Test Behavioral Testing (e.g., MES, EPM) Injection->Behavioral_Test Sample_Collection Sample Collection (Blood, Brain) Injection->Sample_Collection Data_Analysis Data Analysis Behavioral_Test->Data_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Collection->PK_Analysis

General workflow for an in vivo study involving this compound administration.
Protocol 2: Maximal Electroshock (MES) Seizure Model

This protocol is adapted from studies demonstrating the anticonvulsant effects of this compound.[4]

Objective: To assess the ability of this compound to protect against generalized tonic-clonic seizures.

Materials:

  • This compound dosing solution (prepared as in Protocol 1)

  • Vehicle control solution

  • Male C57BL/6 mice (8-10 months old, ~30g)

  • Electroconvulsive shock device with transauricular (ear-clip) electrodes

  • Conductive gel or saline

Procedure:

  • Dosing: Administer this compound (e.g., 60 mg/kg) or vehicle via IP injection 30 minutes prior to the electroshock.

  • Electrode Application: Apply a small amount of conductive gel or saline to the ear-clip electrodes to ensure good electrical contact.

  • Electroshock Administration: At 30 minutes post-injection, attach the transauricular electrodes to the mouse.

  • Stimulation: Deliver a constant current electrical stimulus. A typical parameter set is 100 mA at 50-60 Hz for 0.3 seconds.[2]

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The primary endpoint is the latency to the onset of the tonic hindlimb extension.

  • Data Analysis: Compare the seizure latency in the this compound-treated group to the vehicle-treated group. An increase in latency indicates anticonvulsant activity.

Protocol 3: Pharmacokinetic Study - Blood and Brain Collection

This protocol outlines the procedure for collecting samples for pharmacokinetic analysis of this compound.

Objective: To determine the concentration of this compound in plasma and brain tissue over time.

Materials:

  • This compound dosing solution (prepared as in Protocol 1)

  • Male C57BL/6 mice

  • Anesthesia (e.g., isoflurane)

  • Cardiac puncture supplies (syringes, needles)

  • EDTA or heparin-coated collection tubes

  • Surgical tools for brain extraction

  • Phosphate-buffered saline (PBS), cold

  • Dry ice or liquid nitrogen

  • Centrifuge

Procedure:

  • Dosing: Administer this compound (e.g., 60 mg/kg) via IP injection.

  • Sample Collection at Timed Intervals: At predetermined time points post-injection (e.g., 30 minutes), anesthetize the mouse.

  • Blood Collection: Perform a terminal cardiac puncture to collect blood into an EDTA or heparin-coated tube.

  • Plasma Preparation: Centrifuge the blood sample (e.g., 4000 rpm at 4°C) to separate the plasma.[4] Store the plasma at -80°C until analysis.

  • Brain Collection: Following blood collection, decapitate the animal and quickly remove the brain.

  • Brain Processing: Thoroughly wash the brain in cold PBS to remove any remaining blood.

  • Snap Freezing: Immediately freeze the brain on dry ice or in liquid nitrogen.

  • Storage: Store the brain samples at -80°C until analysis.

  • Bioanalysis: Analyze the plasma and brain homogenate samples for this compound concentration using a validated bioanalytical method, such as LC-MS/MS.[2][4]

These protocols and application notes provide a foundation for researchers to utilize this compound effectively in their preclinical studies. It is recommended that each laboratory optimizes these protocols for their specific experimental conditions and adheres to all institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for RNA Sequencing Analysis of ML-290 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-290 is a potent, first-in-class, small-molecule allosteric agonist of the relaxin/insulin-like family peptide receptor 1 (RXFP1).[1] Activation of RXFP1 by its endogenous ligand, relaxin, is known to elicit anti-fibrotic effects. This compound mimics this action, making it a valuable tool for investigating the downstream cellular and transcriptional effects of RXFP1 activation.[1] This document provides detailed application notes and protocols for conducting RNA sequencing (RNA-seq) analysis on cells treated with this compound to identify differentially expressed genes and elucidate the underlying signaling pathways.

Data Presentation: Summary of Expected Quantitative Data

RNA-seq analysis of this compound treated cells is expected to reveal significant changes in gene expression related to fibrosis, extracellular matrix (ECM) remodeling, and cellular signaling. The following tables represent hypothetical data based on the known anti-fibrotic effects of RXFP1 activation.

Table 1: Differentially Expressed Genes in this compound Treated Fibroblasts (24-hour treatment)

Gene SymbolGene NameLog2 Fold Changep-valueAdjusted p-valueRegulation
COL1A1Collagen Type I Alpha 1 Chain-2.51.2e-152.5e-11Down-regulated
COL3A1Collagen Type III Alpha 1 Chain-2.13.4e-125.8e-08Down-regulated
ACTA2Actin Alpha 2, Smooth Muscle-1.85.6e-108.1e-06Down-regulated
TIMP1TIMP Metallopeptidase Inhibitor 1-1.57.8e-089.2e-04Down-regulated
MMP2Matrix Metallopeptidase 21.92.3e-114.1e-07Up-regulated
SERPINE1Serpin Family E Member 1 (PAI-1)-2.39.1e-141.7e-09Down-regulated
TGFB1Transforming Growth Factor Beta 1-1.24.5e-063.7e-02Down-regulated

Table 2: Pathway Enrichment Analysis of Differentially Expressed Genes

Pathway NameDatabaseGenes in PathwayDifferentially Expressed Genesp-valueAdjusted p-value
Extracellular Matrix OrganizationGO250451.5e-083.2e-05
Collagen Fibril OrganizationGO80203.2e-064.1e-03
TGF-beta Signaling PathwayKEGG85155.1e-052.8e-02
Focal AdhesionKEGG201308.9e-054.5e-02
PI3K-Akt Signaling PathwayKEGG349401.2e-045.6e-02

Experimental Protocols

A crucial aspect of RNA-seq analysis is a well-designed experiment and robust protocols.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., human hepatic stellate cells or fibroblasts) at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: After allowing the cells to adhere and enter a quiescent state (e.g., by serum starvation for 24 hours), treat the cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control (e.g., DMSO).[1] It is recommended to perform at least three biological replicates for each condition.[2]

  • Incubation: Incubate the cells for the desired time points (e.g., 24 and 48 hours).

RNA Isolation
  • Lysis: Wash the cells with PBS and then lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., from a commercially available RNA isolation kit).

  • Extraction: Isolate total RNA using a column-based kit or phenol-chloroform extraction. Ensure to follow the manufacturer's instructions carefully.

  • Quality Control: Assess the quantity and quality of the isolated RNA.

    • Concentration: Use a spectrophotometer (e.g., NanoDrop).

    • Integrity: Use a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value > 8 is recommended for high-quality RNA sequencing.[2]

RNA Sequencing Library Preparation and Sequencing
  • mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads to select for polyadenylated transcripts.

  • Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.

  • Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the cDNA fragments. Amplify the library using PCR to generate a sufficient quantity for sequencing.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 10-20 million paired-end reads is recommended for coding mRNA analysis.

Bioinformatic Analysis of RNA-Seq Data

The analysis of RNA-seq data involves several computational steps to go from raw sequencing reads to a list of differentially expressed genes and enriched pathways.

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome or transcriptome using a splice-aware aligner like STAR or HISAT2.

  • Quantification of Gene Expression: Count the number of reads that map to each gene to generate a count matrix. Tools like featureCounts or HTSeq can be used for this purpose.

  • Differential Gene Expression Analysis: Perform differential expression analysis between this compound treated and control samples using packages like DESeq2 or edgeR. These tools normalize the count data and perform statistical tests to identify genes with significant changes in expression.

  • Pathway and Functional Enrichment Analysis: Use the list of differentially expressed genes to perform pathway enrichment analysis using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG). This helps in understanding the biological processes and pathways affected by this compound treatment.

Mandatory Visualizations

Signaling Pathway of this compound via RXFP1

ML290_Signaling_Pathway cluster_membrane Cell Membrane RXFP1 RXFP1 AC Adenylyl Cyclase RXFP1->AC activates ML290 This compound ML290->RXFP1 binds cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Inhibition Inhibition PKA->Inhibition Gene_Expression Anti-fibrotic Gene Expression CREB->Gene_Expression promotes Fibrosis_Genes Pro-fibrotic Gene Expression Inhibition->Fibrosis_Genes inhibits

Caption: Proposed signaling pathway of this compound through RXFP1 activation.

Experimental Workflow for RNA Sequencing Analysis

RNASeq_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Cell_Culture Cell Culture & this compound Treatment RNA_Isolation RNA Isolation Cell_Culture->RNA_Isolation Library_Prep Library Preparation RNA_Isolation->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC_Raw Raw Read Quality Control Sequencing->QC_Raw Alignment Read Alignment QC_Raw->Alignment Quantification Gene Expression Quantification Alignment->Quantification DGE Differential Gene Expression Quantification->DGE Enrichment Pathway Enrichment Analysis DGE->Enrichment

Caption: Workflow for RNA sequencing analysis of this compound treated cells.

References

Measuring the Effects of ML-290 on Collagen Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-290 is a potent and selective agonist of the G-protein coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1). GPR68 is a proton-sensing receptor that is activated by extracellular acidosis. Emerging evidence suggests a role for GPR68 in fibrotic processes, making this compound a valuable tool for investigating the modulation of extracellular matrix components, such as collagen.[1][2] These application notes provide detailed protocols for assessing the impact of this compound on collagen expression in fibroblast cell cultures.

Proposed Signaling Pathway for this compound in Collagen Regulation

While the precise signaling cascade is an active area of research, current evidence suggests that this compound, through the activation of GPR68, may influence collagen expression by modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β is a potent inducer of collagen synthesis. Studies have shown that this compound can inhibit TGF-β1-induced phosphorylation of Smad2 and Smad3, which are key downstream mediators of the canonical TGF-β pathway.[3] Activation of GPR68 has also been correlated with increased expression of pro-fibrotic genes and collagen deposition.[1][2]

ML290_Collagen_Pathway cluster_cell Fibroblast ML290 This compound GPR68 GPR68 ML290->GPR68 activates Smad2_3 Smad2/3 GPR68->Smad2_3 inhibits (proposed) TGFB_R TGF-β Receptor TGFB_R->Smad2_3 phosphorylates TGFB TGF-β TGFB->TGFB_R binds pSmad2_3 p-Smad2/3 Smad_complex Smad Complex pSmad2_3->Smad_complex binds Smad4 Smad4 Smad4->Smad_complex binds Nucleus Nucleus Smad_complex->Nucleus translocates to Collagen_Gene Collagen Gene (e.g., COL1A1) Collagen_mRNA Collagen mRNA Collagen_Gene->Collagen_mRNA transcription Collagen_Protein Collagen Protein Collagen_mRNA->Collagen_Protein translation

Caption: Proposed signaling pathway of this compound in regulating collagen expression.

Data Presentation

The following tables summarize hypothetical quantitative data on the effects of this compound on collagen expression in human dermal fibroblasts.

Table 1: Effect of this compound on Collagen Type I Alpha 1 (COL1A1) Gene Expression (qPCR)

TreatmentConcentration (µM)Fold Change in COL1A1 mRNA (vs. Vehicle)
Vehicle (DMSO)-1.0
TGF-β10.014.5
This compound10.8
This compound + TGF-β11 + 0.012.1

Table 2: Effect of this compound on Total Soluble Collagen Production (ELISA)

TreatmentConcentration (µM)Soluble Collagen (ng/mL)
Vehicle (DMSO)-150
TGF-β10.01650
This compound1130
This compound + TGF-β11 + 0.01320

Table 3: Effect of this compound on Collagen Deposition (Sirius Red Staining)

TreatmentConcentration (µM)Absorbance at 540 nm (OD)
Vehicle (DMSO)-0.25
TGF-β10.010.85
This compound10.22
This compound + TGF-β11 + 0.010.45

Experimental Protocols

The following are detailed protocols for key experiments to measure the effects of this compound on collagen expression.

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow Start Start: Human Dermal Fibroblast Culture Treatment Treatment with this compound and/or TGF-β1 Start->Treatment Harvest Harvest Cells and Supernatant Treatment->Harvest Sirius_Red Sirius Red Staining for Collagen Deposition Treatment->Sirius_Red RNA_Isolation RNA Isolation Harvest->RNA_Isolation Protein_Lysis Cell Lysis for Protein Harvest->Protein_Lysis Supernatant_Collection Supernatant Collection Harvest->Supernatant_Collection qPCR qPCR for Collagen Gene Expression RNA_Isolation->qPCR Data_Analysis Data Analysis and Interpretation qPCR->Data_Analysis Western_Blot Western Blot for Collagen Protein Protein_Lysis->Western_Blot Western_Blot->Data_Analysis ELISA ELISA for Soluble Collagen Supernatant_Collection->ELISA ELISA->Data_Analysis Sirius_Red->Data_Analysis

Caption: General workflow for measuring this compound effects on collagen.

Quantitative Real-Time PCR (qPCR) for Collagen Gene Expression

This protocol is for the analysis of collagen type I alpha 1 (COL1A1) gene expression.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • TGF-β1

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green)

  • Primers for COL1A1 and a housekeeping gene (e.g., GAPDH)[4][5]

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment: Seed HDFs in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 24 hours. Treat cells with this compound, TGF-β1, or a combination for 24 hours.

  • RNA Isolation: Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.[6]

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (for COL1A1 and GAPDH), and cDNA template.

    • Run the qPCR reaction using a standard cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[7]

    • Perform a melt curve analysis to ensure primer specificity.

  • Data Analysis: Calculate the relative expression of COL1A1 using the 2-ΔΔCt method, normalizing to the housekeeping gene.

Western Blot for Collagen Type I Protein

This protocol details the detection of Collagen Type I protein.

Materials:

  • Treated HDF cell lysates

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-Collagen Type I)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate[8][9]

Procedure:

  • Sample Preparation: Lyse the treated HDFs in RIPA buffer. Determine the protein concentration using a BCA assay. Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-Collagen Type I antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble Collagen

This protocol is for the quantification of soluble collagen in the cell culture supernatant.[10][11]

Materials:

  • Cell culture supernatants from treated HDFs

  • Collagen Type I ELISA kit

  • Microplate reader

Procedure:

  • Sample Collection: Collect the cell culture supernatant from treated HDFs. Centrifuge to remove any cellular debris.

  • ELISA:

    • Follow the manufacturer's protocol for the specific ELISA kit.

    • Typically, this involves coating a 96-well plate with a capture antibody.[12]

    • Adding standards and samples to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the concentration of soluble collagen in the samples based on the standard curve.

Sirius Red Staining for Total Collagen Deposition

This method is used to quantify the total collagen deposited in the extracellular matrix.[13][14][15][16]

Materials:

  • HDFs grown on 24-well plates

  • PBS (Phosphate Buffered Saline)

  • Fixative (e.g., 4% paraformaldehyde)

  • Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

  • 0.1 M NaOH

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed HDFs in 24-well plates and treat as described in the qPCR protocol.

  • Fixation: After treatment, remove the culture medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 30 minutes.

  • Staining:

    • Wash the fixed cells with PBS.

    • Add Picro-Sirius Red solution to each well and incubate for 1 hour at room temperature.[13]

    • Aspirate the staining solution and wash the wells with 0.01 M HCl to remove unbound dye.

  • Elution: Add 0.1 M NaOH to each well to elute the bound dye.

  • Measurement: Transfer the eluate to a 96-well plate and read the absorbance at 540 nm using a microplate reader.[14]

  • Analysis: The absorbance is directly proportional to the amount of collagen.

Conclusion

These protocols provide a comprehensive framework for investigating the effects of this compound on collagen expression at the gene and protein levels. The presented methods, from qPCR to Sirius Red staining, allow for a multi-faceted analysis of collagen synthesis, secretion, and deposition. The provided signaling pathway diagram offers a conceptual model for the mechanism of action of this compound in this context. Researchers can adapt these protocols to their specific cell types and experimental conditions to further elucidate the role of GPR68 in fibrosis and extracellular matrix remodeling.

References

Troubleshooting & Optimization

ML-290 solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility and stability of ML-290 in cell culture media for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO).

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, it is recommended to store this compound stock solutions at -20°C or -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.

Q3: What is the expected solubility of this compound in aqueous cell culture media?

A3: The aqueous solubility of this compound in cell culture media has not been extensively reported in publicly available literature. As with many small molecules, its solubility in aqueous solutions like cell culture media is expected to be significantly lower than in organic solvents like DMSO. It is crucial to experimentally determine the solubility in your specific cell culture medium and conditions.

Q4: What factors can influence the solubility and stability of this compound in cell culture media?

A4: Several factors can affect the solubility and stability of this compound in your experiments:

  • Media Composition: Components like serum proteins (e.g., albumin) can bind to the compound, affecting its availability and apparent solubility. The pH of the medium is also a critical factor.[1]

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) as it can impact cell health and compound solubility.

  • Temperature: Incubation at 37°C can accelerate the degradation of less stable compounds.[1]

  • Light Exposure: Protecting solutions from light can prevent photodegradation of sensitive compounds.

  • Incubation Time: The longer the incubation period, the greater the potential for degradation.

Troubleshooting Guides

Issue 1: Precipitate formation upon dilution of this compound stock solution in cell culture media.

Possible CauseTroubleshooting Steps
"Solvent Shock" Prepare an intermediate dilution of the concentrated DMSO stock in pre-warmed (37°C) cell culture medium before the final dilution. This gradual change in solvent environment can prevent the compound from crashing out of solution.
Exceeding Solubility Limit The final concentration of this compound may be too high for the aqueous medium. Determine the kinetic solubility of this compound in your specific cell culture medium using the protocol provided below.
Interaction with Media Components Components in the media, especially in serum, can interact with the compound. Try reducing the serum concentration if your experiment allows, or test solubility in a serum-free version of your medium.
pH of the Medium Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4). Improperly buffered media can affect the solubility of pH-sensitive compounds.
Temperature Fluctuations Minimize the time culture vessels are outside the incubator to avoid temperature changes that can affect solubility.

Issue 2: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

Possible CauseTroubleshooting Steps
Compound Degradation This compound may be unstable under your specific experimental conditions (e.g., prolonged incubation at 37°C). Perform a stability study in your cell culture medium at 37°C over the time course of your experiment.
Binding to Plasticware Hydrophobic compounds can adsorb to the surface of plastic culture plates and pipette tips, reducing the effective concentration. Consider using low-protein-binding plasticware.
Cellular Metabolism Cells can metabolize the compound, leading to a decrease in its effective concentration over time. Consider this possibility when designing your experiment and interpreting results.
Incomplete Dissolution of Stock Ensure your DMSO stock solution is fully dissolved before preparing dilutions. Brief vortexing or sonication can help.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility of this compound in Cell Culture Media

This protocol provides a method to estimate the kinetic solubility of this compound in your specific cell culture medium.

Materials:

  • This compound

  • DMSO

  • Your complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance at ~600-650 nm

  • Multichannel pipette

Methodology:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, perform a serial dilution of the this compound stock in DMSO.

  • Transfer a small, equal volume of each DMSO dilution to another 96-well plate.

  • Using a multichannel pipette, add pre-warmed (37°C) complete cell culture medium to each well to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells.

  • Incubate the plate at 37°C for a relevant period (e.g., 1-2 hours).

  • Measure the absorbance (turbidity) of each well at a wavelength between 600-650 nm.

  • The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is considered the kinetic solubility limit.

Protocol 2: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to evaluate the chemical stability of this compound under your cell culture conditions.

Materials:

  • This compound

  • Your complete cell culture medium

  • Incubator (37°C, 5% CO₂)

  • Analytical instrument (e.g., HPLC-UV or LC-MS)

  • Appropriate sterile vials for sample collection

Methodology:

  • Prepare a solution of this compound in pre-warmed complete cell culture medium at the desired final concentration.

  • Aliquot this solution into several sterile vials, one for each time point.

  • Place the vials in a 37°C, 5% CO₂ incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial. The t=0 sample should be processed immediately.

  • Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Plot the concentration of this compound as a function of time to determine its stability profile.

Visualizations

Experimental_Workflow_for_Solubility_Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM this compound in DMSO Stock serial_dilute Serial Dilute in DMSO in 96-well Plate prep_stock->serial_dilute add_media Add Pre-warmed Media to a New Plate serial_dilute->add_media Transfer Dilutions incubate Incubate at 37°C add_media->incubate read_plate Read Absorbance (600-650 nm) incubate->read_plate analyze_data Determine Highest Non-turbid Concentration read_plate->analyze_data Troubleshooting_Precipitation cluster_causes Potential Causes cluster_solutions Solutions start Precipitate Observed in Media cause1 Exceeded Solubility Limit start->cause1 cause2 Solvent Shock start->cause2 cause3 Media Interaction / pH start->cause3 sol1 Determine Kinetic Solubility & Lower Concentration cause1->sol1 sol2 Use Intermediate Dilution Step cause2->sol2 sol3 Test in Serum-Free Media & Check pH cause3->sol3

References

Technical Support Center: Optimizing ML-290 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ML-290, a potent and selective small-molecule agonist of the human relaxin family peptide receptor 1 (RXFP1), in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

A1: this compound is a first-in-class, potent, and selective small-molecule agonist for the human relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor (GPCR).[1][2] It functions as a biased allosteric agonist.[2][3][4] This means it binds to a site on the receptor distinct from the endogenous ligand (relaxin) and preferentially activates specific downstream signaling pathways.

Q2: What is the mechanism of action of this compound?

A2: this compound is a biased allosteric agonist of RXFP1. Upon binding, it stabilizes a conformation of the receptor that primarily leads to the activation of the Gαs protein, resulting in an increase in intracellular cyclic AMP (cAMP) levels. It also couples to GαoB but weakly to Gαi3. Unlike the native ligand relaxin, this compound shows bias in its signaling, for instance by not stimulating ERK1/2 phosphorylation in some cell types.

Q3: What is the species selectivity of this compound?

A3: this compound is highly selective for the human and primate RXFP1. It does not activate the rodent (mouse or rat) RXFP1 receptor. In fact, in cells expressing the mouse RXFP1, this compound can act as a partial inverse allosteric agonist, suppressing the activation induced by relaxin. Therefore, it is crucial to use human cells or cell lines expressing the human RXFP1 for in vitro studies.

Q4: What are the typical effective concentrations of this compound in in vitro assays?

A4: The EC50 of this compound for cAMP production in HEK293 cells stably expressing human RXFP1 is approximately 94 nM. Effective concentrations in other cell-based assays, such as those measuring anti-fibrotic gene expression, have been reported in the range of 1 µM to 5 µM. The optimal concentration will be cell type and assay-dependent, and a dose-response experiment is always recommended.

Q5: How should I prepare and store this compound stock solutions?

A5: this compound is soluble in DMSO at a concentration of 125 mg/mL (246.80 mM), though sonication may be required. It is recommended to prepare a high-concentration stock solution in 100% DMSO. For storage, aliquot the stock solution to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -20°C for one month or at -80°C for up to six months.

Troubleshooting Guide

Issue 1: No or low response to this compound in my cell-based assay.

Possible Cause Troubleshooting Step
Incorrect Cell Line/Species Confirm that your cells are of human or primate origin and express the human RXFP1 receptor. This compound is inactive on rodent RXFP1.
Low Receptor Expression Verify the expression level of RXFP1 in your cell line using techniques like qPCR, western blot, or flow cytometry. Consider using a cell line with higher or induced RXFP1 expression. Low receptor expression can lead to a reduced assay window.
Incorrect Assay Readout This compound is a biased agonist. Ensure your assay is designed to measure the signaling pathways it activates (e.g., cAMP, cGMP in some cells). It may not activate all pathways stimulated by relaxin (e.g., ERK phosphorylation).
Degraded this compound Prepare fresh dilutions of this compound from a properly stored stock solution. Avoid multiple freeze-thaw cycles of the stock. This compound is stable in assay buffer at room temperature for at least 48 hours.
Suboptimal Assay Conditions Optimize cell density, stimulation time, and the concentration of any other reagents (e.g., phosphodiesterase inhibitors like Ro 20-1724 or IBMX to amplify the cAMP signal).

Issue 2: High background signal or variability in my assay.

Possible Cause Troubleshooting Step
High Basal Receptor Activity Some cell lines overexpressing GPCRs can exhibit constitutive activity. Ensure you have a proper vehicle control (DMSO) to determine the basal signal.
Cell Health and Viability Ensure cells are healthy and in the logarithmic growth phase. High passage numbers can affect cell responsiveness. Perform a cell viability assay to confirm that the observed effects are not due to cytotoxicity.
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use appropriate techniques for cell counting and seeding to minimize well-to-well variability.
DMSO Concentration Keep the final concentration of DMSO in the assay as low as possible (ideally ≤ 0.1%) and consistent across all wells, including controls. High concentrations of DMSO can be cytotoxic.

Issue 3: My results with this compound are different from those with the native ligand, relaxin.

Possible Cause Troubleshooting Step
Biased Agonism This is an expected outcome. This compound is a biased agonist and will not necessarily replicate all the effects of relaxin. This property can be leveraged to selectively activate certain pathways. Characterize the specific signaling profile of this compound in your system.
Allosteric Mechanism As an allosteric agonist, this compound's effects can be influenced by the presence of the endogenous ligand. Consider this in your experimental design, especially if your culture medium contains serum that might have low levels of relaxin.
Different Potencies This compound and relaxin have different potencies. Ensure you are comparing them across a full dose-response range to accurately assess their relative efficacies and potencies.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell LineAssayReference
EC50 94 nMHEK293 cells expressing human RXFP1cAMP accumulation
Cytotoxicity (EC50) 18.8 µMHEK293 cellsCell viability (ATPlite)
Effective Concentration 5 µMActivated human hepatic stellate cellsAnti-fibrotic gene expression
Effective Concentration 1 µMHuman cardiac fibroblastsMMP-2 activity

Table 2: Solubility and Storage of this compound

ParameterDetailsReference
Solubility in DMSO ≥ 125 mg/mL (246.80 mM); sonication may be needed.
Powder Storage -20°C for 3 years, or 4°C for 2 years.
Stock Solution Storage (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month.
Stability in Assay Buffer Stable at room temperature for at least 48 hours.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Reconstitution of Lyophilized Powder:

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). Use newly opened DMSO as it is hygroscopic, and water content can affect solubility.

    • Vortex and/or sonicate the solution until the compound is fully dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a concentration range for your dose-response experiment.

    • For the final dilution into your assay medium, ensure the final DMSO concentration is kept low and constant across all conditions (typically ≤ 0.1%).

Protocol 2: RXFP1 Activation Assay (cAMP Measurement)

This protocol is based on a homogenous time-resolved fluorescence energy transfer (TR-FRET) assay in HEK293 cells stably expressing human RXFP1.

  • Cell Seeding:

    • Culture HEK293-RXFP1 cells in your preferred growth medium.

    • The day before the assay, seed the cells into a 384-well plate at a density of 8,000 cells/well in 30 µL of medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare a solution of a phosphodiesterase (PDE) inhibitor, such as Ro 20-1724, in an appropriate assay buffer (e.g., PBS with Ca2+ and Mg2+).

    • Add 2 µL/well of the PDE inhibitor solution to the cells.

    • Immediately add your this compound serial dilutions (prepared in DMSO) to the wells. Typically, a small volume (e.g., 0.25 µL) is added. Include a vehicle control (DMSO only) and a positive control (e.g., human relaxin).

  • Stimulation and Lysis:

    • Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator to allow for receptor stimulation and cAMP production.

    • Add the cAMP detection reagents (e.g., europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) in lysis buffer as per the manufacturer's instructions.

  • Data Acquisition:

    • Incubate the plate at room temperature for the time specified by the assay kit manufacturer (usually 60 minutes) to allow for the FRET reaction to reach equilibrium.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the fluorescence signals at the two emission wavelengths.

    • Plot the signal ratio against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.

Mandatory Visualizations

RXFP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ML290 This compound RXFP1 RXFP1 Receptor ML290->RXFP1 Allosteric Binding Gs Gαs RXFP1->Gs Strong Activation GoB GαoB RXFP1->GoB Strong Activation Gi3 Gαi3 (weak) RXFP1->Gi3 Weak Activation p38MAPK p38 MAPK RXFP1->p38MAPK Activates cGMP cGMP (in some cells) RXFP1->cGMP Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates AntiFibrotic Anti-Fibrotic Effects PKA->AntiFibrotic p38MAPK->AntiFibrotic Vasodilation Vasodilatory Effects cGMP->Vasodilation

Caption: this compound biased signaling pathway via the RXFP1 receptor.

Concentration_Optimization_Workflow Start Start: Prepare this compound Stock (e.g., 10 mM in DMSO) Dilution Prepare Serial Dilutions in 100% DMSO Start->Dilution Assay Perform In Vitro Assay (e.g., cAMP measurement) Dilution->Assay Add to cells (keep final DMSO ≤ 0.1%) Cell_Prep Prepare RXFP1-expressing Human Cells Cell_Prep->Assay Data_Collection Collect Dose-Response Data Assay->Data_Collection Analysis Analyze Data: Fit curve, determine EC50, Emax Data_Collection->Analysis Optimal_Conc Determine Optimal Concentration Range for a robust response Analysis->Optimal_Conc

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Workflow Start Experiment Yields No or Unexpected Results Check1 Is the cell line human/primate and expresses RXFP1? Start->Check1 Fix1 Use appropriate cell line. Verify RXFP1 expression. Check1->Fix1 No Check2 Is the assay measuring a pathway activated by this compound (e.g., cAMP)? Check1->Check2 Yes Fix1->Start Fix2 Switch to a relevant assay (cAMP, cGMP) due to biased agonism. Check2->Fix2 No Check3 Are this compound solutions fresh and properly prepared? Check2->Check3 Yes Fix2->Start Fix3 Prepare fresh dilutions from a properly stored stock solution. Check3->Fix3 No Check4 Are assay conditions optimal? (cell density, incubation time) Check3->Check4 Yes Fix3->Start Fix4 Re-optimize assay parameters. Include positive/negative controls. Check4->Fix4 No Success Problem Resolved Check4->Success Yes Fix4->Start

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Overcoming ML-290 Inactivity in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inactivity with the RXFP1 agonist, ML-290, in rodent models.

Frequently Asked Questions (FAQs)

Q1: Why is this compound showing no effect in my standard mouse or rat model?

A1: The most common reason for the inactivity of this compound in standard rodent models is its species-specific activity. This compound is a potent agonist of the human relaxin family peptide receptor 1 (RXFP1), but it does not activate the corresponding rodent RXFP1 receptors.[1][2][3] In fact, in the presence of relaxin, this compound can act as an antagonist at the mouse RXFP1 receptor.[1][4] Therefore, standard wild-type mice and rats are not suitable for in vivo efficacy studies of this compound.

Q2: How can I test the in vivo efficacy of this compound in a rodent model?

A2: To overcome the species selectivity of this compound, it is essential to use a genetically modified rodent model that expresses the human RXFP1 receptor. A validated approach is the use of humanized RXFP1 knock-in (hRXFP1 KI) mice, where the mouse Rxfp1 gene is replaced with the human RXFP1 gene. These mice have been shown to respond to this compound administration.

Q3: What is the mechanism of action of this compound?

A3: this compound is a small molecule, allosteric, and biased agonist of the human RXFP1 receptor. As an allosteric agonist, it binds to a site on the receptor different from the endogenous ligand, relaxin. Its "biased" agonism means that it preferentially activates certain downstream signaling pathways over others. Specifically, this compound has been shown to stimulate the production of cyclic AMP (cAMP) and cyclic GMP (cGMP) and induce the phosphorylation of p38 MAPK. It shows strong coupling to Gαs and GαoB G-proteins, but weak coupling to Gαi3.

Q4: Are there any alternatives to this compound for studying RXFP1 activation in standard rodent models?

A4: If using a humanized mouse model is not feasible, the endogenous ligand, relaxin, can be used to activate the rodent RXFP1 receptor. However, relaxin is a peptide with a short half-life, which may require continuous administration via methods like osmotic pumps for chronic studies. This compound was developed as a small molecule alternative with a longer half-life and better stability. For screening alternative small molecule agonists, it is crucial to first confirm their activity on the specific rodent RXFP1 receptor being used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Complete lack of this compound activity in vivo. Use of a standard wild-type mouse or rat strain.Confirm the rodent model being used. For this compound, it is mandatory to use a humanized RXFP1 knock-in (hRXFP1 KI) mouse model.
Inconsistent or weak in vivo response. Suboptimal drug formulation or administration.Ensure proper formulation of this compound for in vivo use. A common vehicle is a solution of 20% DMSO, 40% PEG 400, 30% citrate (B86180) buffer (100 mM, pH 3.0), and 10% Solutol. Administer via an appropriate route, such as intraperitoneal (IP) or intravenous (IV) injection.
Inadequate dosage.Review the dosage of this compound. Effective doses in hRXFP1 KI mice have been reported in the range of 10-37 mg/kg body weight, administered daily. A dose-response study may be necessary for your specific model and disease phenotype.
Unexpected off-target effects. Non-specific binding or activity.While this compound is reported to be highly selective for human RXFP1, it is good practice to include wild-type littermates as negative controls in your experiments to confirm that the observed effects are mediated by human RXFP1.
Difficulty in assessing efficacy. Insensitive or inappropriate endpoints.Select endpoints that are known to be modulated by RXFP1 activation. These can include physiological measurements like heart rate and blood osmolality, or molecular markers of fibrosis (e.g., collagen deposition, α-SMA expression) in relevant disease models.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Humanized RXFP1 Mouse Models

Disease Model Mouse Strain This compound Dose & Route Key Findings Reference
Liver Fibrosis (CCl₄-induced)hRXFP1 KI37 mg/kg, IPSignificantly reduced collagen content and α-smooth muscle actin expression.
Unilateral Ureteral Obstruction (Kidney Fibrosis)hRXFP1 KI30 mg/kg, IP (daily)Reduced expression of pro-apoptotic and fibrotic markers; decreased collagen gene expression.
Pulmonary Hypertension (Sugen-hypoxia)hRXFP1 KI10 and 30 mg/kg/day, IPAttenuated right ventricular systolic pressure, RV hypertrophy, and vascular remodeling in a dose-dependent manner.
General PhysiologyhRXFP1 KI100 µg/25 g body weight, IVIncreased heart rate.
General PhysiologyhRXFP1 KI1 mg/25 g body weight, IP (2 doses, 3h apart)Decreased blood osmolality.

Experimental Protocols

Protocol 1: Induction of Liver Fibrosis and this compound Treatment in hRXFP1 KI Mice

This protocol is adapted from Kaftanovskaya et al., 2019.

  • Animal Model: Use male humanized RXFP1 (hRXFP1/hRXFP1) mice.

  • Fibrosis Induction: Administer carbon tetrachloride (CCl₄) via intraperitoneal (IP) injection. A common regimen is twice weekly injections for several weeks to establish fibrosis.

  • This compound Formulation: Prepare a stock solution of this compound in a suitable vehicle. While the specific vehicle for the 37 mg/kg dose was not detailed in this paper, a generally recognized safe (GRAS) formulation for similar compounds with poor aqueous solubility is 20% DMSO, 40% PEG 400, 30% of 100 mM citrate buffer (pH 3.0), and 10% solutol.

  • Treatment: Administer this compound at a dose of 37 mg/kg body weight via IP injection. The treatment can be initiated after the establishment of fibrosis to assess therapeutic effects.

  • Efficacy Assessment:

    • Histology: Perfuse the liver and fix in 4% paraformaldehyde. Embed in paraffin (B1166041) and section for staining with Picrosirius Red to visualize collagen deposition.

    • Immunohistochemistry: Stain liver sections for α-smooth muscle actin (α-SMA) to identify activated hepatic stellate cells.

    • Gene Expression Analysis: Isolate RNA from liver tissue and perform quantitative RT-PCR to measure the expression of profibrotic genes such as Col1a1, Acta2, and Timp1.

Protocol 2: Assessment of this compound on Heart Rate in hRXFP1 KI Mice

This protocol is based on findings from Kaftanovskaya et al., 2017.

  • Animal Model: Use female humanized RXFP1 (hRXFP1/hRXFP1) mice. Wild-type littermates should be used as controls.

  • Anesthesia: Anesthetize the mice to allow for stable heart rate monitoring.

  • This compound Formulation: Dissolve this compound in a vehicle suitable for intravenous (IV) injection.

  • Administration: Administer a single dose of this compound (e.g., 100 µg per 25 g body weight) via tail vein injection.

  • Heart Rate Monitoring: Continuously monitor heart rate using an appropriate method (e.g., ECG) before and after this compound administration.

  • Data Analysis: Compare the change in heart rate in hRXFP1 KI mice to that in wild-type controls. A significant increase in heart rate in the hRXFP1 KI mice would indicate target engagement by this compound.

Visualizations

RXFP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ML290 This compound RXFP1 RXFP1 ML290->RXFP1 Allosteric Agonist Relaxin Relaxin Relaxin->RXFP1 Endogenous Ligand Gs Gαs RXFP1->Gs GoB GαoB RXFP1->GoB p38MAPK p38 MAPK RXFP1->p38MAPK Activates cGMP cGMP RXFP1->cGMP Increases AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Antifibrotic_effects Anti-fibrotic Effects (e.g., ↓ Collagen) PKA->Antifibrotic_effects p38MAPK->Antifibrotic_effects Vasodilatory_effects Vasodilatory Effects cGMP->Vasodilatory_effects

Caption: this compound RXFP1 Signaling Pathway.

Experimental_Workflow start Start: this compound Inactivity Observed check_model Is the rodent model a humanized RXFP1 knock-in? start->check_model use_wt Problem: Use of Wild-Type Rodent check_model->use_wt No check_protocol Is the experimental protocol optimized? check_model->check_protocol Yes switch_model Solution: Switch to hRXFP1 KI Model use_wt->switch_model switch_model->check_protocol troubleshoot_protocol Troubleshoot Formulation, Dose, Route check_protocol->troubleshoot_protocol No assess_efficacy Assess Efficacy with Relevant Endpoints check_protocol->assess_efficacy Yes troubleshoot_protocol->assess_efficacy end End: Successful In Vivo Experiment assess_efficacy->end

Caption: Troubleshooting this compound Inactivity.

References

Technical Support Center: Troubleshooting Experimental Variability with ML290 & GPR68

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the small molecule agonist ML290 and those investigating the G protein-coupled receptor GPR68. The information is tailored to address common sources of experimental variability.

Section 1: Troubleshooting ML290 (RXFP1 Agonist) Experiments

ML290 is a potent, first-in-class, small-molecule allosteric agonist of the relaxin family peptide receptor 1 (RXFP1).[1] As a biased agonist, its signaling profile can be complex, leading to potential variability in experimental outcomes.[2][3]

Frequently Asked Questions (FAQs) about ML290

Q1: What is the mechanism of action for ML290?

A1: ML290 is a biased allosteric agonist of the human relaxin receptor, RXFP1.[2][3] It does not compete directly with the orthosteric binding of relaxin but enhances binding to the receptor.[2][3] Its activation of downstream signaling pathways is cell-type dependent. For instance, in HEK-RXFP1 cells, it stimulates cAMP accumulation and p38MAPK phosphorylation, while in human primary vascular cells, it increases both cAMP and cGMP.[2][3]

Q2: Why am I not observing any activity with ML290 in my mouse or rat models?

A2: ML290 is species-specific and does not activate rodent RXFP1.[4][5] To test ML290 in vivo, it is necessary to use humanized mouse models that express the human RXFP1 gene.[4][6]

Q3: What are the recommended solvent and storage conditions for ML290?

A3: For in vitro studies, ML290 can be dissolved in DMSO. For in vivo studies in humanized mice, it has been administered via intraperitoneal (i.p.) injection or daily oral gavage.[6][7] ML290 has demonstrated high stability in vivo.[5][8][9] For long-term storage, it is advisable to follow the manufacturer's recommendations, which typically involve storing the compound as a solid at -20°C.

Troubleshooting Guide for ML290
Issue Potential Cause Troubleshooting Steps
Inconsistent or No Response in Cell-Based Assays Cell Line Issues: Low or absent RXFP1 expression in the cell line used.- Confirm RXFP1 expression in your cell line using qPCR or Western blot. - Use a validated cell line known to express functional human RXFP1 (e.g., HEK293-RXFP1, THP-1 cells, or primary human cells like HCAECs or HCFs).[2][3][10]
Species Specificity: Using non-human cell lines (e.g., from mouse or rat).- ML290 is specific for human RXFP1.[4] Ensure you are using human cells or cells engineered to express human RXFP1.
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the specific signaling pathway activated by ML290.- ML290 is a biased agonist.[2][3] Measure multiple downstream readouts (e.g., cAMP, cGMP, p-ERK, p-p38).[2][3] - Consider using a sensitive detection method like HTRF for cAMP assays.[10]
Compound Degradation: Improper storage or handling of ML290.- Prepare fresh stock solutions in DMSO. Avoid repeated freeze-thaw cycles.
High Variability in In Vivo Studies Animal Model: Use of wild-type rodents.- ML290 does not activate rodent RXFP1.[4] In vivo studies require humanized mice expressing the human RXFP1 receptor.[4][6]
Pharmacokinetics: Inadequate dosing or administration route.- ML290 has favorable pharmacokinetics.[6] Doses of 10-30 mg/kg/day via i.p. injection or oral gavage have been effective in humanized mice.[6][7]
Unexpected Signaling Profile Biased Agonism: ML290's signaling is context-dependent.- The signaling profile of ML290 varies between cell types.[2][3] Characterize the specific pathways activated in your experimental system. - For example, in HEK-RXFP1 cells, ML290 stimulates cAMP but not cGMP, whereas in primary vascular cells, it stimulates both.[2][3]
Experimental Protocols and Data for ML290

Key Experimental Parameters for ML290

Parameter Value Reference
EC50 (cAMP assay in HEK293-RXFP1 cells) 94 nM[1]
In Vitro Concentration (anti-fibrotic effects) 1-5 µM[2][3][8]
In Vivo Dosage (humanized mice) 10-30 mg/kg/day[6][7]

Protocol for a Cell-Based cAMP Assay for RXFP1 Activation

This protocol is adapted from a homogeneous time-resolved fluorescence (HTRF) cAMP assay using HEK293 cells stably expressing human RXFP1.[10]

  • Cell Plating: Seed HEK293-RXFP1 cells in a 384-well or 1536-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Incubation: Incubate the cells for 16-24 hours at 37°C in a 5% CO2 incubator.

  • PDE Inhibitor: To amplify the cAMP signal, add a phosphodiesterase (PDE) inhibitor such as Ro 20-1724.

  • Compound Addition: Add ML290 at various concentrations. Include a positive control (e.g., human relaxin) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate for the desired time (e.g., 30 minutes) at room temperature.

  • Detection: Add HTRF cAMP detection reagents according to the manufacturer's instructions and measure the signal on a compatible plate reader.

Signaling Pathway and Experimental Workflow Diagrams for ML290

ML290_Signaling_Pathway ML290 ML290 RXFP1 RXFP1 Receptor ML290->RXFP1 Allosteric Agonist G_alpha_s Gαs RXFP1->G_alpha_s G_alpha_oB GαoB RXFP1->G_alpha_oB NO_Synthase NO Synthase RXFP1->NO_Synthase (in vascular cells) AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates p38MAPK p38 MAPK PKA->p38MAPK Activates Anti_Fibrotic Anti-Fibrotic Effects p38MAPK->Anti_Fibrotic cGMP cGMP NO_Synthase->cGMP Produces cGMP->Anti_Fibrotic Vascular_Effects Vasodilatory Effects cGMP->Vascular_Effects

Caption: Signaling pathways activated by ML290 via the RXFP1 receptor.

ML290_Troubleshooting_Workflow Start Inconsistent/No ML290 Activity Check_Cells Is the cell line human and expresses RXFP1? Start->Check_Cells Check_Model Is the in vivo model humanized for RXFP1? Check_Cells->Check_Model Yes Validate_Cells Validate RXFP1 expression (qPCR/Western Blot). Check_Cells->Validate_Cells No Check_Assay Is the assay measuring a relevant downstream signal? Check_Model->Check_Assay Yes Use_Humanized Use humanized RXFP1 mice. Check_Model->Use_Humanized No Check_Compound Is the ML290 stock solution fresh and properly prepared? Check_Assay->Check_Compound Yes Measure_Multiple Measure multiple readouts (cAMP, cGMP, p-p38). Check_Assay->Measure_Multiple No Prepare_Fresh Prepare fresh ML290 stock in DMSO. Check_Compound->Prepare_Fresh No Success Experiment Successful Check_Compound->Success Yes Validate_Cells->Check_Model Use_Humanized->Check_Assay Measure_Multiple->Check_Compound Prepare_Fresh->Success GPR68_Signaling_Pathway Low_pH Low Extracellular pH (Protons) GPR68 GPR68 Receptor Low_pH->GPR68 Activates Shear_Stress Shear Stress Shear_Stress->GPR68 Activates G_alpha_q Gαq/11 GPR68->G_alpha_q G_alpha_s Gαs GPR68->G_alpha_s (context-dependent) PLC Phospholipase C G_alpha_q->PLC Activates AC Adenylyl Cyclase G_alpha_s->AC Activates IP3 IP3 PLC->IP3 Produces Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Downstream Downstream Effects (e.g., ERK activation, Gene Expression) Ca_Release->Downstream cAMP cAMP AC->cAMP Produces cAMP->Downstream GPR68_Troubleshooting_Workflow Start No GPR68 Activation Observed Check_pH Is the buffer pH ≤ 6.8? Start->Check_pH Check_Expression Does the cell line express GPR68? Check_pH->Check_Expression Yes Adjust_pH Adjust and verify buffer pH. Check_pH->Adjust_pH No Check_Baseline Is the baseline established at pH ~7.8-8.0? Check_Expression->Check_Baseline Yes Validate_Expression Validate GPR68 expression or transfect cells. Check_Expression->Validate_Expression No Adjust_Baseline Use alkaline buffer for baseline measurement. Check_Baseline->Adjust_Baseline No Success Experiment Successful Check_Baseline->Success Yes Adjust_pH->Check_Expression Validate_Expression->Check_Baseline Adjust_Baseline->Success

References

Technical Support Center: Investigating the Specificity of ML-290

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and investigating the potential for off-target effects of ML-290, a potent and selective agonist of the relaxin family peptide receptor 1 (RXFP1). While specific off-target interactions for this compound are not extensively documented in publicly available literature, this resource offers a framework for assessing its selectivity and troubleshooting unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

Based on a comprehensive review of publicly available scientific literature, there are no specific, well-characterized off-target effects reported for this compound. Preclinical safety issues for drug candidates can sometimes be attributed to unintended interactions with other proteins, which is why thorough selectivity screening is a critical component of drug development.

Q2: How selective is this compound for its primary target, RXFP1?

This compound is known to be a potent and selective allosteric agonist of the human relaxin family peptide receptor 1 (RXFP1). Its selectivity has been demonstrated against the closely related relaxin family peptide receptor 2 (RXFP2).

On-Target Activity of this compound

TargetAssay TypeValueSpeciesReference
RXFP1cAMP ProductionEC50 = 0.094 µMHuman[1]
RXFP2cAMP ProductionEC50 = 1.5 µMHuman[1]

Q3: Why is it important to consider potential off-target effects?

The interaction of a compound with proteins other than its intended therapeutic target is known as poly-pharmacology or off-target activity. These interactions can lead to unforeseen biological effects, which may manifest as adverse reactions or toxicity in preclinical and clinical studies. Routine screening of lead compounds against a panel of common off-targets is a standard practice in the pharmaceutical industry to identify and mitigate these risks early in the drug discovery process.

Q4: What are common methods to screen for off-target effects?

Several established methods are used to profile the selectivity of a compound:

  • Kinase Panel Screening: A compound is tested against a large panel of purified human kinases to determine its inhibitory activity. This is crucial as kinases are a large family of enzymes involved in numerous signaling pathways, and unintended kinase inhibition is a common source of off-target effects.

  • GPCRome Screening: This involves screening a compound against a comprehensive panel of G-protein coupled receptors (GPCRs) to identify any agonist or antagonist activity. Since RXFP1 is a GPCR, assessing activity at other members of this large receptor family is important. The PRESTO-Tango assay is one such platform that can be used for large-scale GPCR screening.

  • Safety Pharmacology Panels: These are a standard set of in vitro assays designed to identify potential adverse effects on major physiological systems. These panels typically include a range of receptors, ion channels, and enzymes that are historically associated with adverse drug reactions.

  • Cell Microarray Technology: This method assesses the binding of a compound to a large library of human plasma membrane and secreted proteins expressed in human cells, providing a broad and biologically relevant screen for off-target interactions.

Troubleshooting Guide: Unexpected Experimental Results

If you observe unexpected or inconsistent results in your experiments with this compound, it is prudent to consider the possibility of an off-target effect. This guide provides steps to troubleshoot such scenarios.

Observed Issue Potential Implication Recommended Action
Unexpected phenotypic response in a cell line not expressing RXFP1.The effect may be mediated by an unknown off-target protein present in that cell line.1. Confirm the absence of RXFP1 expression at both the mRNA and protein level. 2. Perform a literature search to identify common off-targets for similar chemical scaffolds. 3. Consider performing a broad off-target screening panel (e.g., kinase or GPCR panel).
Inconsistent results between different cell lines both expressing RXFP1.The differing results may be due to the presence or absence of a specific off-target in one of the cell lines, which could modulate the primary response.1. Characterize the expression levels of key signaling proteins downstream of RXFP1 in both cell lines. 2. Use a structurally unrelated RXFP1 agonist to see if the discrepancy persists. If not, it may point to an this compound specific off-target effect.
Toxicity observed at concentrations close to the effective dose.The toxicity may be due to an off-target interaction rather than overstimulation of RXFP1.1. Evaluate the toxicity of this compound in a cell line lacking RXFP1. 2. Consult safety pharmacology data if available, or consider commissioning a safety panel screen.

Recommended Experimental Protocols for Off-Target Screening

The following are generalized protocols for assessing the off-target profile of a small molecule like this compound. For specific experimental details, it is recommended to consult the service provider of the screening panel.

Protocol 1: Kinase Panel Screening

Objective: To determine the inhibitory activity of this compound against a broad panel of human protein kinases.

Methodology:

  • Compound Preparation: this compound is prepared in a suitable solvent (e.g., DMSO) at a stock concentration several-fold higher than the desired screening concentration.

  • Assay Principle: Radiometric or fluorescence-based assays are commonly used. In a typical radiometric assay, the kinase, its substrate, and radiolabeled ATP (e.g., ³³P-ATP) are incubated in the presence of the test compound (this compound) or a vehicle control.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The amount of radiolabeled phosphate (B84403) incorporated into the substrate is quantified.

  • Data Analysis: The percentage of inhibition of kinase activity by this compound is calculated relative to the vehicle control. This is often done at a single high concentration (e.g., 10 µM) for an initial screen, and any significant "hits" are followed up with dose-response curves to determine the IC50 value.

Protocol 2: GPCRome Screening (using a β-arrestin recruitment assay like PRESTO-Tango)

Objective: To identify any agonist or antagonist activity of this compound at a large number of human GPCRs.

Methodology:

  • Assay Principle: The PRESTO-Tango assay utilizes a HEK293 cell line engineered to express a specific GPCR fused to a transcription factor (tTA) via a protease cleavage site. Upon agonist binding and subsequent β-arrestin recruitment, the protease cleaves the fusion protein, releasing the tTA to drive the expression of a luciferase reporter gene.

  • Cell Plating: Cells expressing the GPCRs of interest are plated in multi-well plates.

  • Compound Addition: this compound is added to the cells. To test for agonist activity, it is added alone. To test for antagonist activity, it is added in the presence of a known agonist for that receptor.

  • Incubation: The cells are incubated to allow for receptor activation, β-arrestin recruitment, and reporter gene expression.

  • Luminescence Reading: A substrate for the luciferase enzyme is added, and the resulting luminescence is measured using a plate reader.

  • Data Analysis: An increase in luminescence in the presence of this compound (agonist mode) or a decrease in the signal from the known agonist (antagonist mode) indicates a potential off-target interaction.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the recommended off-target screening protocols.

kinase_panel_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ML290 This compound Stock Solution AssayPlate Multi-well Assay Plate KinasePanel Kinase Panel (>400 kinases) Incubation Incubate with ³³P-ATP & Substrate Detection Quantify Substrate Phosphorylation Incubation->Detection Analysis Calculate % Inhibition Detection->Analysis Report Generate Selectivity Profile Analysis->Report

Caption: Workflow for a typical kinase panel screening experiment.

gpcr_screen_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ML290 This compound Solution Stimulation Add this compound (agonist/antagonist mode) ML290->Stimulation GPCRCells Cells expressing GPCR-Tango constructs CellPlate Plate cells in multi-well plates GPCRCells->CellPlate CellPlate->Stimulation Incubation Incubate for reporter expression Stimulation->Incubation Luminescence Read Luminescence Incubation->Luminescence Analysis Identify Hits (Activation/Inhibition) Luminescence->Analysis DoseResponse Follow-up with Dose-Response Analysis->DoseResponse

Caption: Workflow for a GPCRome screen using a reporter assay.

References

Addressing challenges with ML-290 in vivo delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule RXFP1 agonist, ML-290, in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective small molecule agonist for the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2][3] It is an allosteric agonist, meaning it binds to a site on the receptor different from the endogenous ligand, relaxin.[4][5] this compound has been shown to have anti-fibrotic properties.

Q2: Is this compound active in all common laboratory animal models?

No, this is a critical consideration for in vivo studies. This compound is a human-specific RXFP1 agonist and does not activate the rodent (mouse or rat) receptor. Therefore, for in vivo efficacy studies, it is necessary to use humanized mouse models that express the human RXFP1 receptor.

Q3: What are the known off-target effects of this compound?

This compound is reported to be highly selective for RXFP1 over the related RXFP2 receptor. However, as with any small molecule, a comprehensive off-target profiling against a broader panel of receptors and kinases is advisable to rule out any potential confounding effects in your specific experimental context.

Q4: What is the recommended storage for this compound?

This compound is typically supplied as a solid and should be stored at -20°C for long-term stability. Stock solutions, once prepared, are generally stable for up to 6 months at -20°C.

Troubleshooting Guide

Problem 1: Poor solubility or precipitation of this compound during formulation.

  • Possible Cause: this compound has low aqueous solubility.

  • Troubleshooting Steps:

    • Vehicle Selection: Use a suitable vehicle for solubilizing hydrophobic compounds. A commonly used formulation is a mixture of DMSO and corn oil. Other potential co-solvents for in vivo use with poor soluble compounds include PEG400, N-methylpyrrolidone (NMP), and Solutol HS15.

    • Solubilization Technique: Ensure the compound is fully dissolved in the organic solvent (e.g., DMSO) before adding it to the aqueous or oil-based vehicle. Gentle warming and vortexing can aid in dissolution.

    • Concentration: Do not exceed the known solubility limits of this compound in your chosen vehicle. If a high concentration is required, you may need to optimize the vehicle composition.

Problem 2: Lack of in vivo efficacy in an animal model.

  • Possible Cause 1: Use of a non-responsive animal model.

  • Troubleshooting Step: As mentioned in the FAQs, this compound is not active in wild-type rodents. Ensure you are using a humanized animal model expressing the human RXFP1 receptor.

  • Possible Cause 2: Suboptimal formulation leading to poor bioavailability.

  • Troubleshooting Step: Re-evaluate your formulation and administration route. For intraperitoneal (IP) injections, a solution prepared in 10% NMP + 10% Solutol HS15 + 10% PEG400 + 70% Saline has been used. For oral administration, consider formulations that enhance absorption.

  • Possible Cause 3: Insufficient dose or dosing frequency.

  • Troubleshooting Step: Review the literature for effective dose ranges. In a mouse model of liver fibrosis, a dose of 37 mg/kg was shown to be effective. Conduct a dose-response study to determine the optimal dose for your specific model and endpoint.

  • Possible Cause 4: Instability of the compound in the formulation or in vivo.

  • Troubleshooting Step: While this compound is reported to have high in vivo stability, ensure your formulation is prepared fresh before each use. Assess the stability of this compound in your specific formulation under your experimental conditions if you suspect degradation.

Problem 3: Unexpected or adverse effects observed in vivo.

  • Possible Cause: Off-target effects or vehicle toxicity.

  • Troubleshooting Steps:

    • Vehicle Control: Always include a vehicle-only control group in your experiments to differentiate between the effects of this compound and the vehicle.

    • Dose Reduction: If adverse effects are observed, consider reducing the dose of this compound.

    • Off-Target Assessment: If unexpected physiological changes are observed that cannot be attributed to RXFP1 activation, consider a broader off-target screening of this compound.

Data and Protocols

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubility
DMSO25 mg/mL
DMF30 mg/mL
Ethanol0.14 mg/mL
DMF:PBS (pH 7.2) (1:2)0.33 mg/mL
Aqueous (PBS)~7 µM

Data compiled from multiple sources.

Table 2: Pharmacokinetic Parameters of this compound in Mice (30 mg/kg dose)

RouteCmax (plasma)Tmax (plasma)Cmax (heart)Tmax (heart)
Oral604 nM1 h1026 ng/g1.5 h
Intraperitoneal9.29 µM1 h28.6 µmol/kg1 h

Data is for humanized mice expressing human RXFP1.

Experimental Protocols

Protocol 1: In Vivo Formulation Preparation (DMSO/Corn Oil)

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in a minimal amount of 100% DMSO. Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

  • In a separate tube, measure the required volume of corn oil.

  • Slowly add the this compound/DMSO stock solution to the corn oil while vortexing to ensure a homogenous suspension. A typical final concentration of DMSO in the formulation is 10%.

  • Administer the formulation to the animals at the desired dose.

Note: Always prepare the formulation fresh on the day of dosing.

Visualizations

RXFP1 Signaling Pathway

RXFP1_Signaling_Pathway cluster_membrane Cell Membrane RXFP1 RXFP1 Gs Gαs RXFP1->Gs Gi Gαi/o RXFP1->Gi ML290 This compound ML290->RXFP1 AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression (e.g., anti-fibrotic) CREB->Gene regulates PI3K PI3K Gi->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS activates NO NO eNOS->NO produces

Caption: Simplified RXFP1 signaling pathway upon activation by this compound.

Experimental Workflow for In Vivo Study

in_vivo_workflow start Start formulation Prepare this compound Formulation start->formulation animal_prep Prepare Humanized RXFP1 Mice start->animal_prep dosing Administer this compound (e.g., IP or Oral) formulation->dosing animal_prep->dosing monitoring Monitor Animals (Health & Behavior) dosing->monitoring sampling Collect Samples (Blood, Tissues) monitoring->sampling analysis Analyze Samples (PK/PD, Histology) sampling->analysis data_interp Data Interpretation & Reporting analysis->data_interp end End data_interp->end troubleshooting_efficacy start Poor In Vivo Efficacy Observed check_animal Is the animal model correct (humanized RXFP1)? start->check_animal use_correct_model Use humanized RXFP1 mice check_animal->use_correct_model No check_formulation Is the formulation appropriate and stable? check_animal->check_formulation Yes use_correct_model->check_formulation reformulate Optimize vehicle and preparation method check_formulation->reformulate No check_dose Is the dose and frequency sufficient? check_formulation->check_dose Yes reformulate->check_dose dose_response Conduct a dose-response study check_dose->dose_response No check_pk Review pharmacokinetic data check_dose->check_pk Yes dose_response->check_pk success Efficacy Improved check_pk->success

References

ML-290 quality control and purity analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML-290, a potent, selective, small-molecule allosteric agonist of the relaxin family peptide receptor 1 (RXFP1).[1]

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a first-in-class, potent allosteric agonist for the relaxin/insulin-like family peptide receptor 1 (RXFP1), with an EC50 of 94 nM.[1] It does not compete with the orthosteric binding of relaxin but rather binds to an allosteric site, modulating the receptor's activity.[2] this compound has been shown to be a biased agonist, stimulating certain downstream signaling pathways preferentially.[2] Its activation of RXFP1 leads to anti-fibrotic effects by influencing gene expression related to extracellular matrix remodeling and cytokine signaling.[1]

2. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.

  • In solvent (e.g., DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.

3. What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.

4. What are the known signaling pathways activated by this compound?

This compound activates RXFP1, leading to the stimulation of several downstream signaling pathways. In HEK-RXFP1 cells, it has been shown to stimulate cAMP accumulation and p38MAPK phosphorylation.[2] In human primary vascular endothelial and smooth muscle cells, this compound increases both cAMP and cGMP accumulation.[2] The receptor couples to Gαs and GαoB, and weakly to Gαi3.[2] This signaling profile is indicative of its vasodilator and anti-fibrotic properties.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Precipitate Formation in Aqueous Media
  • Symptom: You observe cloudiness or a visible precipitate after adding your this compound stock solution (in DMSO) to your aqueous experimental medium (e.g., cell culture media, buffer).

  • Possible Cause: this compound has low aqueous solubility. The addition of a concentrated DMSO stock to an aqueous environment can cause the compound to precipitate out of solution, especially at higher concentrations.

  • Solutions:

    • Concentration Check: Ensure your final concentration of this compound in the aqueous medium does not exceed its solubility limit. It is advisable to perform a solubility test in your specific medium.

    • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of your medium, first dilute it in a smaller volume of the medium, mix gently, and then add this intermediate dilution to the final volume.

    • Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

    • Sonication: Gentle sonication of the final solution may help to redissolve small amounts of precipitate, but this should be done cautiously to avoid degrading the compound or other components of the medium.

Issue 2: Inconsistent or No Biological Activity in Cell-Based Assays
  • Symptom: You do not observe the expected biological effect of this compound in your cell-based assay (e.g., no increase in cAMP levels).

  • Possible Causes:

    • Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of this compound.

    • Low Receptor Expression: The cell line you are using may not express sufficient levels of functional RXFP1 on the cell surface.

    • Species Specificity: this compound is known to be species-specific, showing potent activity at the human RXFP1 but not the mouse receptor.[3]

    • Assay Conditions: The kinetics of this compound binding and signaling may be sensitive to assay parameters such as incubation time, temperature, and cell density.

  • Solutions:

    • Purity and Integrity Check: Verify the purity and integrity of your this compound stock. If possible, perform a quality control analysis (see protocols below).

    • Use Fresh Aliquots: Always use a fresh aliquot of the stock solution for your experiments to avoid issues with repeated freeze-thaw cycles.

    • Confirm Receptor Expression: Validate RXFP1 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.

    • Use a Positive Control: Include a known agonist of RXFP1, such as relaxin peptide, as a positive control to ensure your assay system is responsive.

    • Optimize Assay Parameters: Systematically vary incubation times and concentrations of this compound to determine the optimal conditions for your specific cell type and assay.

Quality Control and Purity Analysis

To ensure the reliability and reproducibility of your experimental results, it is crucial to perform quality control checks on your this compound compound. Below are generalized protocols for purity analysis using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method provides a quantitative assessment of the purity of this compound by separating it from potential impurities.

Experimental Protocol:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 290 nm
Injection Volume 10 µL
Sample Preparation Dissolve this compound in DMSO to a concentration of 1 mg/mL, then dilute with the initial mobile phase composition.

Data Presentation:

ParameterExpected Result
Retention Time A single major peak corresponding to this compound
Purity (%) ≥ 98% (calculated by area normalization)
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the identity and purity of this compound.

Experimental Protocol:

ParameterRecommended Condition
LC System Use the same HPLC conditions as described above.
Mass Spectrometer Electrospray Ionization (ESI)
Ionization Mode Positive
Mass Range 100-1000 m/z
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temp 350°C
Sample Preparation Dissolve this compound in a 50:50 mixture of Acetonitrile and Water to a concentration of 0.1 mg/mL.

Data Presentation:

ParameterExpected Result
Molecular Formula C24H21F3N2O5S
Molecular Weight 506.49 g/mol
Observed Mass [M+H]+ ~507.11 m/z
Purity (%) ≥ 98% (based on the total ion chromatogram)
¹H-NMR Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is a powerful technique for confirming the chemical structure of this compound.

Experimental Protocol:

ParameterRecommended Condition
Spectrometer 400 MHz or higher
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d6)
Sample Concentration 5-10 mg/mL
Reference Tetramethylsilane (TMS) at 0.00 ppm

Data Presentation:

The resulting spectrum should be compared to a reference spectrum of this compound. The chemical shifts, splitting patterns, and integration values of the protons should be consistent with the known structure.

Visualizations

Experimental Workflow for this compound Purity Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Assessment ML290 This compound Powder Stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) ML290->Stock Working Prepare Working Solutions for each analysis Stock->Working HPLC HPLC Analysis Working->HPLC LCMS LC-MS Analysis Working->LCMS NMR NMR Analysis Working->NMR Purity Assess Purity (%) HPLC->Purity Identity Confirm Identity (Mass) LCMS->Identity Structure Confirm Structure NMR->Structure Pass QC Pass Purity->Pass Identity->Pass Structure->Pass

Caption: Workflow for this compound quality control analysis.

Signaling Pathway of this compound via RXFP1

signaling_pathway ML290 This compound RXFP1 RXFP1 Receptor ML290->RXFP1 Allosteric Activation Gs Gαs RXFP1->Gs GoB GαoB RXFP1->GoB GC Guanylyl Cyclase RXFP1->GC Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates p38MAPK p38 MAPK PKA->p38MAPK Phosphorylates AntiFibrotic Anti-Fibrotic Gene Expression p38MAPK->AntiFibrotic cGMP cGMP GC->cGMP Produces cGMP->AntiFibrotic

Caption: Simplified signaling pathway of this compound.

References

Best practices for storing and handling ML-290

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling ML-290, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a potent and selective small-molecule agonist for the relaxin family peptide receptor 1 (RXFP1). It functions as a biased allosteric agonist, meaning it activates the receptor but may induce a different signaling cascade compared to the endogenous ligand, relaxin.[1] Its primary application in research is to investigate the therapeutic potential of activating RXFP1, particularly for its anti-fibrotic properties.[2]

2. How should I store this compound?

Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for storage are summarized in the table below.

FormStorage TemperatureDurationNotes
Solid (Lyophilized Powder) -20°C to -80°CLong-termProtect from moisture and light.[3][4][5]
Stock Solution (in DMSO) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1]
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]

3. How do I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the solid this compound powder in an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. Ensure the powder is completely dissolved by vortexing. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

4. What are the key signaling pathways activated by this compound?

This compound, through its activation of RXFP1, modulates several downstream signaling pathways. The specific pathways activated can be cell-type dependent. Key pathways include:

  • Cyclic Adenosine Monophosphate (cAMP) Pathway: RXFP1 activation can lead to an increase in intracellular cAMP levels.[6]

  • Cyclic Guanosine Monophosphate (cGMP) Pathway: In certain cell types, such as vascular cells, this compound has been shown to increase cGMP accumulation.[6]

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is another downstream target of RXFP1 signaling.

  • Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: RXFP1 activation can also lead to the phosphorylation of ERK1/2.[2][7]

Troubleshooting Guides

Issue 1: No or low cellular response to this compound treatment.

Possible Cause Troubleshooting Step
Improper storage or handling of this compound Verify that this compound has been stored at the correct temperature and protected from light and moisture. Use a fresh aliquot of the stock solution.
Low or no expression of RXFP1 in the cell line Confirm RXFP1 expression in your cell line using techniques such as qPCR, Western blot, or flow cytometry.
Cellular confluency Ensure cells are seeded at an optimal density. Overly confluent or sparse cultures can exhibit altered receptor expression and signaling.
Incorrect assay conditions Optimize the concentration of this compound and the incubation time. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and assay.
Solvent effects Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells and does not interfere with the assay. Run a vehicle control (medium with solvent only).

Issue 2: High background or variability in assay results.

Possible Cause Troubleshooting Step
Cellular stress Handle cells gently during passaging and seeding. Ensure consistent cell culture conditions (temperature, CO2, humidity).
Inconsistent cell numbers Use a consistent number of cells per well. Consider normalizing the assay signal to a measure of cell viability or cell number (e.g., using a CellTiter-Glo® assay).
Assay reagent issues Ensure all assay reagents are properly prepared and within their expiration dates.
Pipetting errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent addition.

Experimental Protocols

1. Preparation of this compound Working Solutions

  • Thaw a frozen aliquot of the this compound stock solution (e.g., 10 mM in DMSO) at room temperature.

  • Dilute the stock solution to the desired final concentrations using the appropriate cell culture medium.

  • For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).

  • Prepare a series of dilutions to perform a dose-response experiment.

  • Always include a vehicle control containing the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used.

2. Cell-Based cAMP Assay

This protocol describes a general procedure for measuring intracellular cAMP levels in response to this compound stimulation using a commercially available cAMP assay kit.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Cell Treatment:

    • Remove the growth medium from the wells.

    • Wash the cells once with serum-free medium.

    • Add serum-free medium containing different concentrations of this compound (and a vehicle control) to the wells.

    • Incubate for the desired time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol of the cAMP assay kit.

    • Measure the intracellular cAMP levels using the detection reagents provided in the kit, following the manufacturer's instructions. This typically involves a colorimetric or fluorescent readout.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration as a function of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

RXFP1_Signaling_Pathway cluster_membrane Cell Membrane RXFP1 RXFP1 G_alpha_s Gαs RXFP1->G_alpha_s Activates PI3K PI3K RXFP1->PI3K Activates PLC PLC RXFP1->PLC Activates ML290 This compound ML290->RXFP1 Binds AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Anti-fibrotic Gene Expression CREB->Gene_Expression Regulates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Downstream_Effects Downstream Effects Ca_PKC->Downstream_Effects

Caption: this compound activates RXFP1, initiating multiple downstream signaling cascades.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Prepare_Cells 1. Seed Cells in 96-well Plate Treat_Cells 3. Treat Cells with This compound Dilutions Prepare_Cells->Treat_Cells Prepare_ML290 2. Prepare Serial Dilutions of this compound Prepare_ML290->Treat_Cells Incubate 4. Incubate at 37°C Treat_Cells->Incubate Lyse_Cells 5. Lyse Cells Incubate->Lyse_Cells Run_Assay 6. Perform cAMP Assay Lyse_Cells->Run_Assay Measure_Signal 7. Measure Signal Run_Assay->Measure_Signal Analyze_Data 8. Analyze Data & Determine EC50 Measure_Signal->Analyze_Data

References

Technical Support Center: Interpreting Biased Agonism Data for ML-290

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting biased agonism data related to the RXFP1 agonist, ML-290. The following resources include quantitative data summaries, detailed experimental protocols, and troubleshooting guidance to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered a biased agonist?

A1: this compound is a small molecule allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2] It is considered a biased agonist because it preferentially activates certain downstream signaling pathways over others when compared to the endogenous ligand, H2 relaxin. Specifically, this compound shows a bias towards G protein-mediated signaling pathways, such as cAMP accumulation and p38 MAPK phosphorylation, while having a diminished or no effect on β-arrestin recruitment and ERK1/2 phosphorylation.[1][3]

Q2: How does the signaling profile of this compound differ between cell types?

A2: The signaling profile of this compound can vary depending on the cellular context. In HEK-RXFP1 cells, this compound stimulates cAMP accumulation and p38 MAPK phosphorylation but not cGMP accumulation or ERK1/2 phosphorylation.[3] However, in human primary vascular endothelial and smooth muscle cells, this compound increases both cAMP and cGMP accumulation, while still not affecting p-ERK1/2. This highlights the importance of "system bias," where the cellular environment influences the observed signaling outcome.

Q3: Does this compound affect the binding of the native ligand, H2 relaxin?

A3: No, this compound is an allosteric agonist and does not directly compete with the orthosteric binding of H2 relaxin. In fact, studies have shown that this compound can increase the binding of H2 relaxin to RXFP1.

Q4: What is the reported activity of this compound on β-arrestin recruitment?

A4: this compound exhibits significant bias away from the β-arrestin pathway. It has been reported that this compound does not recruit β-arrestin 1 and shows diminished activation of β-arrestin 2 compared to H2 relaxin.

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound and the endogenous ligand, H2 relaxin, at the RXFP1 receptor across various signaling pathways and cell types.

Table 1: Pharmacological Profile of this compound and H2 Relaxin in HEK-RXFP1 Cells

LigandPathwaypEC50Emax (% of Control)
This compound cAMP Accumulation6.4 ± 0.1113.3 ± 1.8 (% of Forskolin)
p-p38 MAPK9.3 ± 0.616.9 ± 2.2 (% of H2 Relaxin)
p-ERK1/2No Response-
H2 Relaxin cAMP Accumulation10.3 ± 0.1129.0 ± 5.8 (% of Forskolin)
p-p38 MAPK8.9 ± 0.329.8 ± 1.7 (% of Control)
p-ERK1/29.5 ± 0.331.8 ± 1.7 (% of FBS)

Data sourced from Kocan et al., 2017.

Table 2: Pharmacological Profile of this compound and H2 Relaxin in Human Primary Vascular and Cardiac Cells

LigandCell TypePathwaypEC50Emax (% of Control)
This compound HCAECcAMP Accumulation6.1 ± 0.317.9 ± 3.3 (% of Forskolin)
HUVECcAMP Accumulation6.2 ± 0.711.7 ± 3.9 (% of Forskolin)
HUASMCcAMP Accumulation6.2 ± 0.511.9 ± 3.9 (% of Forskolin)
HUVSMCcAMP Accumulation6.1 ± 0.510.8 ± 3.0 (% of Forskolin)
HCFcGMP Accumulation7.5 ± 0.345.3 ± 4.1 (% of DEA)
Vascular Cellsp-ERK1/2No Response-
H2 Relaxin HCFcGMP Accumulation9.6 ± 0.762.3 ± 7.6 (% of DEA)
Vascular Cells & HCFp-ERK1/2Active-

HCAEC: Human Coronary Artery Endothelial Cells; HUVEC: Human Umbilical Vein Endothelial Cells; HUASMC: Human Umbilical Artery Smooth Muscle Cells; HUVSMC: Human Umbilical Vein Smooth Muscle Cells; HCF: Human Cardiac Fibroblasts. Data sourced from Kocan et al., 2017.

Experimental Protocols & Workflows

Detailed methodologies for key experiments are provided below, along with diagrams to illustrate the workflows.

Signaling Pathways of this compound at RXFP1

cluster_G_protein G Protein-Mediated Pathways cluster_beta_arrestin β-Arrestin Pathway ML290 This compound RXFP1 RXFP1 Receptor ML290->RXFP1 Allosteric Agonist H2_Relaxin H2 Relaxin H2_Relaxin->RXFP1 Endogenous Agonist H2_Relaxin->RXFP1 Recruitment H2_Relaxin->RXFP1 Activation Gs Gαs RXFP1->Gs Strong Coupling GoB GαoB RXFP1->GoB Strong Coupling sGC Soluble Guanylyl Cyclase RXFP1->sGC in Vascular Cells beta_arrestin β-Arrestin 2 RXFP1->beta_arrestin Diminished Recruitment (this compound) RXFP1->beta_arrestin Recruitment ERK ERK1/2 RXFP1->ERK Activation AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA p38_MAPK p38 MAPK PKA->p38_MAPK p_p38_MAPK ↑ p-p38 MAPK p38_MAPK->p_p38_MAPK cGMP ↑ cGMP (Vascular Cells) sGC->cGMP beta_arrestin->ERK p_ERK p-ERK1/2 ERK->p_ERK No Activation (this compound)

Caption: Signaling pathways activated by this compound and H2 Relaxin at the RXFP1 receptor.

1. cAMP Accumulation Assay (HEK-RXFP1 Cells)

This protocol is for measuring intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in HEK293 cells stably expressing the human RXFP1 receptor.

cluster_prep Cell Preparation cluster_treatment Ligand Treatment cluster_detection cAMP Detection start Seed HEK-RXFP1 cells in 96-well plates incubate1 Incubate for 24h (37°C, 5% CO2) start->incubate1 add_ro Add Ro 20-1724 (PDE inhibitor) incubate1->add_ro add_ligand Add this compound or H2 Relaxin (various concentrations) add_ro->add_ligand incubate2 Incubate for 30 min (37°C) add_ligand->incubate2 lyse Lyse cells and add HTRF detection reagents incubate2->lyse read Read plate on HTRF-compatible reader lyse->read end Analyze data and determine pEC50/Emax read->end

Caption: Workflow for a homogeneous time-resolved fluorescence (HTRF) cAMP assay.

Protocol Steps:

  • Cell Seeding: Seed HEK-RXFP1 cells into 96-well plates at a density of 2,000 cells/well.

  • Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.

  • PDE Inhibition: Add 1 µL of 400 µM Ro 20-1724 (a phosphodiesterase inhibitor) in PBS to each well to prevent cAMP degradation.

  • Ligand Addition: Add this compound or H2 relaxin at various concentrations. Include a positive control such as forskolin.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Detection: Lyse the cells and add the HTRF detection reagents according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader.

  • Analysis: Calculate pEC50 and Emax values from the concentration-response curves.

2. p-p38 MAPK Phosphorylation Assay

This protocol describes the detection of phosphorylated p38 MAPK using a cell-based ELISA.

cluster_prep Cell Culture & Treatment cluster_lysis Cell Lysis cluster_elisa ELISA Procedure start Culture cells to 80-90% confluency serum_starve Serum-starve cells overnight start->serum_starve treat Treat with this compound or H2 Relaxin for 15 min serum_starve->treat wash Wash cells with ice-cold PBS treat->wash lyse Lyse cells and collect supernatant wash->lyse add_lysate Add lysate to antibody- coated 96-well plate lyse->add_lysate incubate_detect Incubate with detection and HRP-conjugated antibodies add_lysate->incubate_detect add_substrate Add substrate and stop solution incubate_detect->add_substrate read Read absorbance at 450 nm add_substrate->read end Analyze phosphorylation levels read->end

Caption: Workflow for a cell-based ELISA to detect p-p38 MAPK.

Protocol Steps:

  • Cell Culture: Grow cells in appropriate culture vessels until they reach 80-90% confluency.

  • Serum Starvation: Serum-starve the cells overnight to reduce basal phosphorylation levels.

  • Ligand Treatment: Treat cells with various concentrations of this compound or H2 relaxin for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • ELISA:

    • Add cell lysates to a 96-well plate pre-coated with a capture antibody for total p38 MAPK.

    • Incubate with a detection antibody specific for the phosphorylated form of p38 MAPK (pThr180/pTyr182).

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a colorimetric substrate and stop the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the phospho-p38 MAPK signal to the total p38 MAPK signal and plot the concentration-response curves.

3. β-Arrestin Recruitment Assay (TANGO Assay)

The TANGO assay is a transcriptional-based method to measure β-arrestin recruitment to a GPCR.

cluster_transfection Cell Transfection cluster_treatment Ligand Stimulation cluster_detection Luciferase Detection start Seed HTLA cells in 96-well plates transfect Transfect with TANGO-RXFP1 plasmid start->transfect incubate1 Incubate for 24h transfect->incubate1 add_ligand Add this compound or H2 Relaxin incubate1->add_ligand incubate2 Incubate for 6-16h add_ligand->incubate2 add_luciferase Add luciferase assay reagent incubate2->add_luciferase read Measure luminescence add_luciferase->read end Analyze β-arrestin recruitment read->end

Caption: Workflow for the TANGO β-arrestin recruitment assay.

Protocol Steps:

  • Cell Seeding: Seed HTLA cells (which stably express a tTA-dependent luciferase reporter and a TEV protease-tagged β-arrestin) into 96-well plates.

  • Transfection: Transfect the cells with a plasmid encoding the RXFP1 receptor fused to a C-terminal TEV cleavage site followed by the tTA transcription factor.

  • Incubation: Incubate the transfected cells for 24 hours.

  • Ligand Stimulation: Add this compound or H2 relaxin to the wells and incubate for an additional 6-16 hours.

  • Detection: Add a luciferase assay reagent to the wells.

  • Data Acquisition: Measure the luminescence using a plate reader. An increase in luminescence indicates β-arrestin recruitment.

  • Analysis: Plot the concentration-response curves to determine the extent of β-arrestin recruitment.

Troubleshooting Guide

Issue 1: High variability in cAMP assay results.

  • Possible Cause: Inconsistent cell numbers, degradation of cAMP, or issues with reagents.

  • Troubleshooting Steps:

    • Ensure accurate and consistent cell seeding in each well.

    • Always include a phosphodiesterase (PDE) inhibitor (e.g., Ro 20-1724 or IBMX) in your assay buffer to prevent cAMP breakdown.

    • Check the expiration dates and proper storage of all reagents, especially the cAMP standards and detection antibodies.

    • Ensure thorough mixing of reagents in the wells.

Issue 2: No or low signal in the p-p38 MAPK assay.

  • Possible Cause: Low receptor expression, inactive ligand, or suboptimal assay conditions.

  • Troubleshooting Steps:

    • Confirm RXFP1 expression in your cell line using techniques like Western blotting or qPCR.

    • Verify the activity of your this compound and H2 relaxin stocks.

    • Optimize the ligand incubation time. A time-course experiment (e.g., 5, 15, 30, 60 minutes) can help determine the peak phosphorylation time.

    • Ensure that your lysis buffer contains adequate concentrations of phosphatase inhibitors.

    • Include a positive control known to induce p38 MAPK phosphorylation in your cell type (e.g., anisomycin (B549157) or sorbitol).

Issue 3: Unexpected or conflicting biased agonism results.

  • Possible Cause: "System bias" due to differences in receptor expression levels, G protein coupling efficiency, or the presence of interacting proteins in different cell lines. It can also be influenced by the kinetics of ligand binding and signal transduction.

  • Troubleshooting Steps:

    • Characterize the expression levels of RXFP1 and key signaling components (e.g., G proteins, β-arrestins) in your experimental system.

    • Be cautious when comparing data across different cell lines. It is recommended to confirm key findings in a more physiologically relevant primary cell model if possible.

    • Consider the time course of signaling for each pathway, as the kinetics can differ and influence the interpretation of bias.

    • When analyzing data, use methods that can account for system bias, such as the operational model, to better quantify ligand-specific effects.

Issue 4: this compound shows no activity in my rodent cell line.

  • Possible Cause: this compound has species-specific activity and has been shown to be inactive at the rodent RXFP1 receptor.

  • Solution: Use human cells or a humanized mouse model expressing the human RXFP1 receptor for in vitro and in vivo studies with this compound.

References

Technical Support Center: Controlling for ML-290's Allosteric Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with ML-290, a biased allosteric agonist of the relaxin family peptide receptor 1 (RXFP1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule, biased allosteric agonist for the relaxin family peptide receptor 1 (RXFP1).[1][2][3] As an allosteric modulator, it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, relaxin.[3] This binding event modulates the receptor's activity. Unlike competitive inhibitors, allosteric modulators can enhance or inhibit the receptor's function in a non-competitive manner.[4] this compound has been shown to have anti-fibrotic properties.[2][3]

Q2: What does it mean that this compound is a "biased" agonist?

A biased agonist is a ligand that, upon binding to a receptor, preferentially activates certain downstream signaling pathways over others. In the case of this compound, it has been demonstrated to stimulate cAMP accumulation and p38MAPK phosphorylation in some cell types (like HEK-RXFP1 cells), while in other cells (such as human primary vascular endothelial and smooth muscle cells), it increases both cAMP and cGMP accumulation.[2] It does not, however, typically stimulate ERK1/2 phosphorylation on its own, but can potentiate relaxin-induced ERK1/2 phosphorylation.[1][2] This signaling bias is a key characteristic of this compound and is crucial to consider during experimental design.

Q3: How can I be sure that the effects I am observing are due to allosteric modulation of RXFP1 and not off-target effects?

This is a critical question in pharmacological studies. Here are a few strategies to confirm the allosteric mechanism of this compound:

  • Use of a Null Control: The most definitive control is to use cells that do not express RXFP1. If this compound elicits a response in these cells, it is likely an off-target effect.

  • Competition Binding Assays: this compound, as an allosteric modulator, should not directly compete with the orthosteric ligand (relaxin) for binding to RXFP1.[3] You can perform radioligand binding assays with labeled relaxin in the presence and absence of this compound. You should observe that this compound does not displace the labeled relaxin. In fact, it has been reported that this compound can increase the binding of relaxin to RXFP1.[3]

  • Functional Assays in the Presence of an Orthosteric Antagonist: A high concentration of a competitive antagonist for the orthosteric site of RXFP1 should block the effects of relaxin but not the allosteric effects of this compound.

  • Probe Dependence: The effects of an allosteric modulator can sometimes vary depending on the orthosteric agonist used.[5] While relaxin is the primary orthosteric agonist for RXFP1, if other orthosteric agonists are available, you could test if the modulatory effect of this compound is consistent.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no response to this compound in my cell line. Low or absent RXFP1 expression: The cell line you are using may not endogenously express RXFP1 at a sufficient level.Confirm RXFP1 expression: Use qPCR or Western blot to verify the expression of RXFP1 in your cell line. Consider using a cell line known to express RXFP1 (e.g., HEK-293 cells stably expressing RXFP1, primary human cardiac fibroblasts).
Cell-specific signaling: The signaling pathways activated by this compound are cell-type dependent.[1][2] For example, this compound stimulates cGMP in human cardiac fibroblasts but not in HEK-RXFP1 cells.[1][2]Measure multiple signaling readouts: Assay for cAMP, cGMP, and phosphorylation of p38MAPK and ERK1/2 to get a comprehensive picture of the signaling profile in your specific cell type.
Species specificity: this compound is known to be active on human, monkey, and pig RXFP1, but not on rodent RXFP1.[3][6]Use a relevant species or a humanized model: If working with animal models, ensure you are using a species where this compound is active or use a humanized mouse model expressing human RXFP1.[6]
Difficulty in distinguishing between allosteric agonism and positive allosteric modulation (PAM) activity. Experimental design: It can be challenging to separate the intrinsic agonist activity of this compound from its potentiation of the endogenous ligand (relaxin).Perform functional assays with and without the orthosteric agonist: Conduct dose-response curves for this compound alone to characterize its agonist activity. Then, perform dose-response curves for relaxin in the presence of a fixed concentration of this compound to assess its PAM activity.
Variability in the magnitude of the allosteric effect. Assay conditions: The observed effect of an allosteric modulator can be sensitive to assay conditions, such as incubation time and temperature.Optimize and standardize assay protocols: Ensure consistent experimental conditions for all assays. Perform time-course experiments to determine the optimal incubation time for observing the desired signaling event.
Unexpected potentiation of a signaling pathway that this compound does not activate on its own (e.g., ERK1/2). Biased modulation: this compound is a biased agonist and can selectively potentiate certain pathways activated by the orthosteric ligand. It has been shown that prior addition of this compound can increase p-ERK1/2 responses to relaxin.[1][2]This is an expected allosteric effect. This phenomenon is a key aspect of biased allosteric modulation. To characterize this, perform a dose-response of relaxin on ERK1/2 phosphorylation in the presence and absence of a fixed concentration of this compound.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound's activity at the RXFP1 receptor.

Table 1: Binding Affinity and Cooperativity of this compound

ParameterCell LineValueReference
pEC50 for increasing 125I-H2 relaxin bindingHEK-RXFP18.8 ± 0.7[3]
H2 relaxin pKiHEK-RXFP19.5 ± 0.1[3]
H2 relaxin + this compound (1 µM) pKiHEK-RXFP19.7 ± 0.1[3]

Table 2: Functional Potency (pEC50) of this compound in Different Cell Types and Signaling Pathways

Signaling PathwayCell LinepEC50Emax (% of H2 relaxin)Reference
cAMP AccumulationHEK-RXFP1Not specified16.9 ± 2.2%[2]
p38MAPK PhosphorylationHEK-RXFP1Not specifiedNot specified[2]
cGMP AccumulationHuman Cardiac FibroblastsNot specifiedNot specified[2]
cGMP AccumulationHuman Vascular Cells~10x more potent than for cAMPNot specified[2]
p-p38MAPKHuman Vascular Cells~10x more potent than for cAMPNot specified[2]

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Assess Allosteric Cooperativity

This protocol is designed to determine if this compound allosterically modulates the binding of the orthosteric ligand, relaxin, to the RXFP1 receptor.

Materials:

  • HEK-293 cells stably expressing human RXFP1 (HEK-RXFP1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Binding buffer (e.g., 20 mM HEPES, 1.5 mM CaCl2, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 125I-labeled human relaxin (125I-H2 relaxin)

  • Unlabeled human relaxin (H2 relaxin)

  • This compound

  • 96-well plates

  • Scintillation counter

Procedure:

  • Cell Preparation: Culture HEK-RXFP1 cells to confluency. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of 125I-H2 relaxin (e.g., 100 pM).

    • Add increasing concentrations of unlabeled H2 relaxin to displace the radioligand and generate a competition curve.

    • To test for allosteric modulation, perform the same competition curve in the presence of a fixed concentration of this compound (e.g., 1 µM).

    • Incubate the plates at room temperature for a defined period (e.g., 1 hour).

  • Washing and Detection:

    • Rapidly wash the plates with ice-cold binding buffer to remove unbound radioligand.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of unlabeled H2 relaxin.

    • Fit the data to a one-site competition model to determine the pKi of H2 relaxin in the absence and presence of this compound. A significant change in pKi would indicate allosteric modulation of affinity.

Protocol 2: Functional Assay to Characterize Signaling Bias

This protocol outlines a method to assess the biased agonism of this compound by measuring its effect on different downstream signaling pathways.

Materials:

  • HEK-RXFP1 cells or other relevant cell line expressing RXFP1

  • Serum-free cell culture medium

  • This compound

  • H2 relaxin (as a positive control)

  • Reagents for measuring cAMP (e.g., cAMP-Glo™ Assay kit)

  • Reagents for measuring cGMP (e.g., cGMP enzyme immunoassay kit)

  • Antibodies for Western blotting (e.g., anti-phospho-p38MAPK, anti-total-p38MAPK, anti-phospho-ERK1/2, anti-total-ERK1/2)

  • Lysis buffer for Western blotting

  • 96-well plates for functional assays

  • Plate reader for luminescence or absorbance

  • Western blotting equipment

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the medium with serum-free medium and incubate for a few hours to reduce basal signaling.

  • Compound Treatment:

    • Prepare a dose-response curve of this compound.

    • Prepare a dose-response curve of H2 relaxin as a reference compound.

    • Add the compounds to the cells and incubate for a specific time (e.g., 30 minutes for cAMP/cGMP, 15-60 minutes for phosphorylation events).

  • Signal Detection:

    • cAMP/cGMP Assays: Follow the manufacturer's protocol for the chosen assay kit.

    • Phosphorylation Assays (Western Blot):

      • Lyse the cells and collect the protein lysates.

      • Determine protein concentration.

      • Perform SDS-PAGE and transfer the proteins to a membrane.

      • Probe the membrane with primary antibodies against the phosphorylated and total forms of the signaling proteins of interest.

      • Use a secondary antibody and a suitable detection reagent to visualize the bands.

  • Data Analysis:

    • For cAMP/cGMP assays, plot the response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine pEC50 and Emax.

    • For Western blotting, quantify the band intensities and normalize the phosphorylated protein to the total protein.

    • Compare the potency and efficacy of this compound across the different signaling pathways to characterize its signaling bias.

Visualizations

ML290_Signaling_Pathway cluster_receptor RXFP1 Receptor cluster_downstream Downstream Signaling ML290 This compound (Allosteric Agonist) RXFP1 RXFP1 ML290->RXFP1 Binds allosterically ERK12 ERK1/2 Phosphorylation ML290->ERK12 Potentiates Relaxin effect Relaxin Relaxin (Orthosteric Agonist) Relaxin->RXFP1 Binds orthosterically Relaxin->ERK12 Activates G_alpha_s Gαs RXFP1->G_alpha_s G_alpha_oB GαoB RXFP1->G_alpha_oB G_alpha_i3 Gαi3 (weak) RXFP1->G_alpha_i3 p38MAPK p38 MAPK Phosphorylation RXFP1->p38MAPK Activates (Cell-type dependent) GC Guanylyl Cyclase RXFP1->GC Activates (Cell-type dependent) AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces cGMP cGMP GC->cGMP Produces Experimental_Workflow start Start: Hypothesis of This compound Allosteric Effect confirm_expression Confirm RXFP1 Expression (qPCR/Western Blot) start->confirm_expression binding_assay Binding Assays (Radioligand Competition) confirm_expression->binding_assay no_competition Observe No Competition with Relaxin? (Yes/No) binding_assay->no_competition functional_assays Functional Assays (cAMP, cGMP, Phosphorylation) signaling_profile Characterize Signaling Profile (Dose-Response Curves) functional_assays->signaling_profile no_competition->start No (Re-evaluate hypothesis) no_competition->functional_assays Yes biased_agonism Assess Signaling Bias (Compare Potency/Efficacy) signaling_profile->biased_agonism pam_assay Test for Positive Allosteric Modulation (Relaxin Dose-Response + this compound) biased_agonism->pam_assay conclusion Conclusion: Characterized Allosteric Effects of this compound pam_assay->conclusion

References

Validation & Comparative

A Comparative Guide to ML-290 and Other Small-Molecule RXFP1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of ML-290, a pioneering small-molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), with its successor clinical candidate, AZD5462. The natural ligand, human relaxin-2 (H2 relaxin), is included as a benchmark for activity. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of RXFP1 activation.

Activation of RXFP1, a G-protein-coupled receptor (GPCR), is associated with significant therapeutic effects, including anti-fibrotic, vasodilatory, and anti-inflammatory properties.[1][2][3] While the native peptide ligand relaxin has shown promise in clinical trials for conditions like acute heart failure, its short half-life necessitates continuous infusion.[4][5] This limitation has driven the discovery of stable, orally bioavailable small-molecule agonists.

This compound was the first potent and selective small-molecule agonist of human RXFP1 to be disclosed.[1][4] It was identified through a high-throughput screening campaign and serves as a crucial tool for studying RXFP1 activation.[2][4] Subsequent optimization of this compound by AstraZeneca led to the development of AZD5462, the first orally administered small-molecule RXFP1 agonist to enter clinical trials.[2][3]

Performance and Efficacy Comparison

The primary measure of agonist performance is the activation of downstream signaling pathways upon receptor binding. For RXFP1, key signaling readouts include the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), cyclic guanosine (B1672433) monophosphate (cGMP), and the phosphorylation of extracellular signal-regulated kinase (ERK1/2).

This compound is characterized as a biased allosteric agonist.[6] In HEK-RXFP1 cells, it stimulates cAMP accumulation but not ERK1/2 phosphorylation.[6] However, in primary human vascular cells that endogenously express RXFP1, this compound induces both cAMP and cGMP accumulation.[6] AZD5462, an optimized successor to this compound, demonstrates a highly similar downstream signaling profile to the native H2 relaxin and enhances ERK phosphorylation.[6][7][8]

In Vitro Activity Data

The following table summarizes the in vitro potency and efficacy of H2 relaxin, this compound, and AZD5462 in activating RXFP1 signaling pathways.

CompoundAssayCell LinePotency (pEC50 / EC50)Efficacy (Emax)
H2 Relaxin cAMP AccumulationHEK-RXFP1pEC50: 10.3 ± 0.1129.0 ± 5.8% (of Forskolin response)
This compound cAMP AccumulationHEK-RXFP1EC50: 94 nMSimilar to H2 Relaxin
cAMP AccumulationHEK-RXFP1pEC50: 6.4 ± 0.1113.3 ± 1.8% (of Forskolin response)
AZD5462 cAMP AccumulationCHO-hRXFP1pEC50: 7.7-
cAMP AccumulationHEK-hRXFP1pEC50: 7.4-
cGMP Production-EC50: 50 nM-
ERK Phosphorylation-EC50: 6.3 nM-

Data sourced from multiple studies. Note that assay conditions and cell lines can influence absolute values.[6][7][9]

Pharmacokinetic Properties

A major goal in developing small-molecule agonists is to achieve favorable pharmacokinetic profiles suitable for chronic dosing. This compound demonstrated good metabolic stability and in vivo pharmacokinetics, paving the way for further development.[4] AZD5462 was specifically optimized to improve upon the metabolic stability and solubility of the this compound series.[2]

CompoundSpeciesAdministrationHalf-life (t½)Oral Bioavailability (F)
This compound MouseIP~8 hours-
AZD5462 RatIV / Oral1.2 h / 2.9 h58%
Cynomolgus MonkeyIV / Oral4.7 h / 7.2 h12%

Data sourced from published preclinical studies.[7]

Signaling Pathways and Experimental Methodologies

Understanding the mechanism of action requires a clear view of the signaling cascades and the experimental methods used to measure them.

RXFP1 Signaling Pathway

RXFP1 activation initiates a complex network of intracellular signals. The receptor couples to multiple G-proteins, including Gαs, Gαi, and Gαo, leading to the modulation of adenylyl cyclase and the production of cAMP.[10][11] Additionally, RXFP1 signaling involves the PI3K/Akt pathway and the generation of nitric oxide (NO), which subsequently increases cGMP levels.[6] Some pathways, like ERK1/2 activation, can be engaged in a cell-type-dependent and agonist-biased manner.[6]

RXFP1_Signaling_Pathway cluster_membrane Cell Membrane RXFP1 RXFP1 Gs Gαs RXFP1->Gs Gi Gαi/o RXFP1->Gi PI3K PI3K RXFP1->PI3K ERK pERK1/2 RXFP1->ERK (Biased) Agonist Small-Molecule Agonist (e.g., this compound, AZD5462) Agonist->RXFP1 AC Adenylyl Cyclase (AC) Gs->AC + Gi->AC - cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Antifibrosis Anti-fibrotic Effects PKA->Antifibrosis Akt Akt PI3K->Akt nNOS nNOS Akt->nNOS NO ↑ NO nNOS->NO sGC sGC NO->sGC cGMP ↑ cGMP sGC->cGMP PKG PKG cGMP->PKG PKG->Antifibrosis Vasodilation Vasodilation PKG->Vasodilation

Caption: RXFP1 receptor signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings. Below are summarized protocols for key functional assays.

cAMP Accumulation Assay

This assay is the primary method for identifying and characterizing RXFP1 agonists, as the receptor robustly couples to Gαs to produce cAMP.[10][12]

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human RXFP1 receptor (HEK293-RXFP1) are cultured in appropriate media.[12]

  • Seeding: Cells are seeded into 384-well or 1536-well plates and allowed to attach overnight.[10]

  • Agonist Stimulation:

    • The culture medium is removed.

    • A phosphodiesterase (PDE) inhibitor (e.g., Ro 20-1724) is added to prevent cAMP degradation and amplify the signal.[10][12]

    • Cells are then stimulated with various concentrations of the test agonist (e.g., this compound, AZD5462) or a control (e.g., H2 relaxin, forskolin) for a defined period (e.g., 30 minutes) at 37°C.[10]

  • Detection:

    • Cells are lysed.

    • The intracellular cAMP concentration is quantified using a detection kit, commonly a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[10][12] This technology uses a competitive immunoassay format between native cAMP produced by the cells and a labeled cAMP analog.

  • Data Analysis: The HTRF signal is used to calculate the cAMP concentration. Dose-response curves are generated by plotting the cAMP level against the logarithm of the agonist concentration to determine EC50 and Emax values.[10]

cAMP_Assay_Workflow Start Start Seed Seed HEK293-RXFP1 Cells in 96/384-well plate Start->Seed Incubate1 Incubate Overnight (37°C, 5% CO2) Seed->Incubate1 AddPDEi Add PDE Inhibitor (e.g., Ro 20-1724) Incubate1->AddPDEi AddAgonist Add Agonist Dilutions (this compound, Controls) AddPDEi->AddAgonist Incubate2 Incubate (30 min, 37°C) AddAgonist->Incubate2 Lyse Lyse Cells & Add HTRF Reagents Incubate2->Lyse Read Read Plate (TR-FRET Signal) Lyse->Read Analyze Data Analysis (Dose-Response Curve) Read->Analyze End End Analyze->End

Caption: Workflow for a typical cAMP accumulation assay.

ERK1/2 Phosphorylation (pERK) Assay

This assay measures the activation of the MAP kinase pathway, which can be indicative of biased agonism.

  • Cell Culture and Seeding: Cells (e.g., HEK293-RXFP1 or primary cells) are seeded in multi-well plates (e.g., 6-well plates).[13]

  • Serum Starvation: To minimize basal ERK phosphorylation, cells are typically serum-starved for 4-12 hours prior to the experiment.[13]

  • Agonist Stimulation: Cells are stimulated with the agonist at desired concentrations for a specific time, typically peaking around 5-15 minutes.[13][14]

  • Lysis: The stimulation is stopped by placing the plate on ice and lysing the cells directly in a sample buffer (e.g., 2x SDS gel loading buffer).[13]

  • Detection (Western Blotting):

    • Cell lysates are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).[15]

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[15]

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

    • The membrane is also probed with an antibody for total ERK1/2 to normalize the data.[15]

  • Data Analysis: Band intensities are quantified using densitometry. The ratio of p-ERK to total ERK is calculated to determine the fold-change over baseline.[15]

Conclusion

The development of small-molecule RXFP1 agonists represents a significant advancement in harnessing the therapeutic potential of the relaxin system. This compound was a foundational discovery, providing a critical chemical probe and a starting point for medicinal chemistry optimization.[1] The subsequent development of AZD5462, with its improved drug-like properties and progression into clinical trials, highlights the therapeutic promise of this class of molecules for chronic conditions such as heart failure.[2][7] Future research will likely focus on further refining the selectivity and signaling bias of these compounds to maximize therapeutic benefit while minimizing potential side effects.

References

Validating the Anti-Fibrotic Effects of ML-290 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo anti-fibrotic effects of ML-290, a small molecule agonist of the human relaxin family peptide receptor 1 (RXFP1). While direct comparative in vivo studies between this compound and approved anti-fibrotic drugs such as pirfenidone (B1678446) and nintedanib (B1663095) are not yet available in the public domain, this document summarizes the existing preclinical data for this compound and provides context by presenting data on the established therapies.

Introduction to this compound

This compound is a novel small molecule that acts as a specific agonist for the human RXFP1, the receptor for the hormone relaxin. Relaxin is known for its anti-fibrotic properties, and this compound has been developed to replicate these effects with the advantages of a small molecule, such as oral bioavailability and improved stability. It is important to note that this compound does not activate the rodent RXFP1 receptor, necessitating the use of humanized RXFP1 knock-in mouse models for in vivo evaluation.

Mechanism of Action: The RXFP1 Signaling Pathway

This compound exerts its anti-fibrotic effects by activating the RXFP1 receptor, which triggers a cascade of intracellular signaling events that counteract the pro-fibrotic signaling of transforming growth factor-beta (TGF-β), a key mediator of fibrosis. The binding of this compound to RXFP1 leads to the activation of a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and inhibits Smad2, a key downstream effector of the TGF-β pathway. This inhibition of Smad2 phosphorylation prevents the transcription of pro-fibrotic genes. Additionally, the signaling cascade involves the production of nitric oxide (NO), which may further contribute to the anti-fibrotic effects.

RXFP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ML290 This compound RXFP1 RXFP1 Receptor ML290->RXFP1 Binds to Gs Gs Protein RXFP1->Gs Activates NO Nitric Oxide (NO) RXFP1->NO Stimulates production AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Smad2 Smad2 PKA->Smad2 Inhibits phosphorylation TGFb_R TGF-β Receptor TGFb_R->Smad2 Phosphorylates pSmad2 pSmad2 Pro_Fibrotic_Genes Pro-fibrotic Gene Transcription pSmad2->Pro_Fibrotic_Genes Promotes Fibrosis Fibrosis Pro_Fibrotic_Genes->Fibrosis

Caption: this compound anti-fibrotic signaling pathway.

In Vivo Preclinical Evidence for this compound

Studies in humanized RXFP1 mouse models have demonstrated the anti-fibrotic efficacy of this compound in both liver and kidney fibrosis.

Liver Fibrosis Model (Carbon Tetrachloride-Induced)

Experimental Workflow:

CCl4_Workflow cluster_induction Fibrosis Induction cluster_treatment Treatment cluster_analysis Analysis Induction hRXFP1 Mice + CCl4 Administration Treatment This compound Administration Induction->Treatment Vehicle Vehicle Control Induction->Vehicle Analysis Assessment of Liver Fibrosis: - Collagen Content (Hydroxyproline, Sirius Red) - α-SMA Expression - Histopathology Treatment->Analysis Vehicle->Analysis

Caption: CCl4-induced liver fibrosis model workflow.

Quantitative Data Summary:

ParameterVehicle ControlThis compound Treatment% Reduction
Liver Collagen (Sirius Red)IncreasedSignificantly ReducedData not available
α-SMA ExpressionIncreasedSignificantly ReducedData not available
Hydroxyproline (B1673980) ContentIncreasedSignificantly ReducedData not available

Note: Specific quantitative values from direct comparative studies are not publicly available. The table reflects the reported qualitative outcomes.

Kidney Fibrosis Model (Unilateral Ureteral Obstruction - UUO)

Experimental Workflow:

UUO_Workflow cluster_induction Fibrosis Induction cluster_treatment Treatment cluster_analysis Analysis Induction hRXFP1 Mice + Unilateral Ureteral Obstruction (UUO) Treatment This compound Administration Induction->Treatment Vehicle Vehicle Control Induction->Vehicle Analysis Assessment of Kidney Fibrosis: - Collagen Deposition (Trichrome/Sirius Red) - Fibronectin Expression - α-SMA Expression Treatment->Analysis Vehicle->Analysis

Caption: UUO-induced kidney fibrosis model workflow.

Quantitative Data Summary:

ParameterVehicle ControlThis compound Treatment% Reduction
Kidney Collagen DepositionIncreasedSignificantly ReducedData not available
Fibronectin ExpressionIncreasedSignificantly ReducedData not available
α-SMA ExpressionIncreasedSignificantly ReducedData not available

Note: Specific quantitative values from direct comparative studies are not publicly available. The table reflects the reported qualitative outcomes.

Comparison with Approved Anti-Fibrotic Therapies

Pirfenidone and nintedanib are the current standards of care for idiopathic pulmonary fibrosis (IPF). While direct in vivo comparisons with this compound are lacking, their established efficacy in various fibrosis models provides a benchmark.

Pirfenidone: An orally available small molecule with anti-fibrotic, anti-inflammatory, and antioxidant properties. Its exact mechanism of action is not fully understood but is known to downregulate the production of pro-fibrotic and inflammatory cytokines, including TGF-β and TNF-α.

Nintedanib: An intracellular inhibitor of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). By blocking these signaling pathways, nintedanib interferes with fibroblast proliferation, migration, and differentiation into myofibroblasts.

Comparative Efficacy Data (from separate studies):

DrugModelKey Findings
Pirfenidone Bleomycin-induced pulmonary fibrosis (mouse)Reduced lung collagen content, improved lung function.
CCl4-induced liver fibrosis (rat)Reduced liver fibrosis scores and hydroxyproline content.
Nintedanib Bleomycin-induced pulmonary fibrosis (mouse)Attenuated lung fibrosis, reduced inflammatory cell infiltration.
CCl4-induced liver fibrosis (mouse)Inhibited hepatic stellate cell activation and collagen deposition.

Experimental Protocols

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
  • Animal Model: Male humanized RXFP1 knock-in mice (C57BL/6 background), 8-10 weeks old.

  • Fibrosis Induction: Intraperitoneal (i.p.) injection of CCl4 (diluted in corn oil, e.g., 1:4 v/v) at a dose of 1-2 mL/kg body weight, twice weekly for 4-8 weeks.

  • This compound Administration: this compound is administered orally or via i.p. injection at a specified dose (e.g., 10-30 mg/kg) daily or on a schedule concurrent with CCl4 administration. A vehicle control group receives the same volume of the vehicle used to dissolve this compound.

  • Endpoint Analysis:

    • Histology: Livers are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red or Masson's trichrome for collagen deposition.

    • Immunohistochemistry: Staining for α-smooth muscle actin (α-SMA) to identify activated myofibroblasts.

    • Biochemical Analysis: Liver tissue is homogenized for the measurement of hydroxyproline content as a quantitative measure of collagen.

    • Gene Expression Analysis: RNA is extracted from liver tissue to quantify the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Timp1) by qRT-PCR.

Unilateral Ureteral Obstruction (UUO)-Induced Kidney Fibrosis in Mice
  • Animal Model: Male humanized RXFP1 knock-in mice, 8-12 weeks old.

  • Surgical Procedure: Mice are anesthetized, and a midline abdominal incision is made. The left ureter is isolated and completely ligated with a non-absorbable suture at two points. The incision is then closed. Sham-operated animals undergo the same procedure without ureteral ligation.

  • This compound Administration: this compound is administered (e.g., orally or i.p.) daily, starting on the day of surgery or one day prior, for the duration of the study (typically 7-14 days).

  • Endpoint Analysis:

    • Histology: Kidneys are harvested, fixed, and paraffin-embedded. Sections are stained with Masson's trichrome or Sirius Red to assess interstitial fibrosis.

    • Immunohistochemistry/Immunofluorescence: Staining for fibronectin, collagen I, and α-SMA to evaluate extracellular matrix deposition and myofibroblast accumulation.

    • Biochemical and Molecular Analysis: Kidney tissue is processed for Western blotting to quantify protein levels of fibrotic markers and for qRT-PCR to measure the expression of fibrotic genes.

Conclusion

This compound demonstrates promising anti-fibrotic effects in preclinical in vivo models of liver and kidney fibrosis. Its mechanism of action, centered on the activation of the RXFP1 receptor and subsequent inhibition of the TGF-β pathway, presents a targeted approach to combating fibrosis. While the current data is encouraging, future studies directly comparing this compound with established anti-fibrotic agents like pirfenidone and nintedanib in the same in vivo models are crucial to fully elucidate its therapeutic potential and position it within the landscape of anti-fibrotic drug development. The detailed experimental protocols provided herein offer a framework for conducting such validation studies.

Cross-Species Efficacy of ML-290 on the Relaxin Family Peptide Receptor 1 (RXFP1): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological activity of the small molecule agonist ML-290 across various species' orthologs of the Relaxin Family Peptide Receptor 1 (RXFP1). The data presented is compiled from peer-reviewed studies to support preclinical model selection and translational research.

The small molecule this compound has emerged as a promising selective agonist of the human RXFP1, offering a potential therapeutic alternative to the endogenous peptide ligand, relaxin.[1] However, significant species-specific differences in the activity of this compound have been observed, underscoring the critical importance of selecting appropriate animal models for preclinical evaluation.[2][3]

Comparative Activity of this compound on RXFP1 Across Species

This compound demonstrates potent agonism at the human, rhesus macaque, and pig RXFP1, eliciting robust increases in cyclic adenosine (B11128) monophosphate (cAMP) production. In contrast, its activity is significantly diminished or absent at rodent and rabbit RXFP1. The guinea pig receptor shows a very weak response, only at the highest concentrations of this compound tested. Notably, while unresponsive to its native ligand relaxin, the rabbit RXFP1 can be activated by this compound. The differential activity of this compound is attributed to an allosteric binding site within the seven-transmembrane (7TM) domain of the receptor, with specific motifs, such as G659/T660 in the extracellular loop 3 (ECL3) of human RXFP1, being crucial for its agonist effect.

Quantitative Analysis of this compound Activity

The following table summarizes the quantitative data on the potency (EC50) and efficacy (Emax) of this compound at RXFP1 from different species, primarily assessed through cAMP accumulation assays.

SpeciesReceptorAssay TypeThis compound Potency (EC50)This compound Efficacy (Emax)Reference
HumanhRXFP1CRE-Luciferase Reporter~100 nMSimilar to Relaxin
HumanhRXFP1HTRF cAMP AssayNot explicitly statedStrong response
Rhesus MacaqueMacaque RXFP1CRE-Luciferase ReporterSimilar to humanStrong response, similar to human
PigPig RXFP1CRE-Luciferase ReporterSimilar to humanStrong response, similar to human
Guinea PiggRXFP1HTRF cAMP AssayVery high concentrations onlyVery low response
MousemRXFP1CRE-Luciferase ReporterSignificant increase only at highest concentrationsLow response
MousemRXFP1Direct cAMP HTRF AssayNo increase in cAMPActs as an antagonist in the presence of relaxin
RabbitrRXFP1cAMP AssayResponsiveActivated by this compound

Signaling Pathways and Experimental Workflow

The activation of RXFP1 by this compound, like the native ligand relaxin, primarily initiates a signaling cascade through the Gαs protein, leading to the production of cAMP. However, this compound has also been shown to be a biased agonist, capable of activating other signaling pathways, such as those involving cGMP and p38 MAPK, particularly in primary human vascular cells.

RXFP1 Signaling Pathway

RXFP1_Signaling RXFP1 Signaling Pathway cluster_membrane Cell Membrane ML290 This compound RXFP1 RXFP1 Receptor ML290->RXFP1 Allosteric Agonist Relaxin Relaxin Relaxin->RXFP1 Orthosteric Agonist Gas Gαs RXFP1->Gas Activates GaoB GαoB RXFP1->GaoB Strong Coupling (this compound) Gai3 Gαi3 RXFP1->Gai3 Weak Coupling (this compound) p38MAPK p38 MAPK RXFP1->p38MAPK Activates (in some cells) cGMP cGMP RXFP1->cGMP Increases (in some cells) AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Simplified RXFP1 signaling cascade initiated by this compound and Relaxin.

Experimental Workflow for cAMP Assay

The most common method to assess this compound activity is the measurement of intracellular cAMP levels in cells transiently or stably expressing the RXFP1 receptor.

cAMP_Assay_Workflow Experimental Workflow for cAMP Assay start Start cell_culture HEK293T Cell Culture start->cell_culture transfection Transfect with RXFP1 Expression Vector cell_culture->transfection seeding Seed Cells into 96-well or 384-well Plates transfection->seeding incubation1 Incubate for 16-24 hours seeding->incubation1 pde_inhibitor Add PDE Inhibitor (e.g., Ro 20-1724) incubation1->pde_inhibitor stimulation Stimulate with this compound or Relaxin pde_inhibitor->stimulation incubation2 Incubate for 30-60 minutes stimulation->incubation2 detection Add HTRF or Luciferase Detection Reagents incubation2->detection measurement Measure Signal (e.g., Fluorescence or Luminescence) detection->measurement analysis Data Analysis (EC50, Emax) measurement->analysis end End analysis->end

Caption: General workflow for assessing this compound activity using a cell-based cAMP assay.

Detailed Experimental Protocols

Cell Culture and Transfection

HEK293T cells are a commonly used cell line for these assays. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin. For transient transfection, cells are plated and then transfected with an expression vector containing the cDNA for the desired species' RXFP1 using a suitable transfection reagent like FuGENE. Stable cell lines expressing RXFP1 can also be generated and maintained under antibiotic selection.

cAMP Accumulation Assays

1. HTRF (Homogeneous Time-Resolved Fluorescence) cAMP Assay:

  • Cell Seeding: HEK293T cells transiently expressing the RXFP1 receptor are seeded into 384-well plates at a density of approximately 8,000 cells per well and allowed to attach overnight.

  • PDE Inhibition: To prevent cAMP degradation and amplify the signal, a phosphodiesterase (PDE) inhibitor such as Ro 20-1724 (final concentration ~100-200 µM) is added to the cells.

  • Stimulation: Cells are then stimulated with various concentrations of this compound or a control agonist like relaxin for 30 to 60 minutes at 37°C.

  • Detection: Following stimulation, HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) are added according to the manufacturer's instructions (e.g., CisBio HTRF cAMP HiRange kit).

  • Measurement: The fluorescence is read on a compatible plate reader, and the ratio of the two emission wavelengths is used to determine the intracellular cAMP concentration.

2. CRE-Luciferase Reporter Gene Assay:

  • Principle: This assay measures the activation of the cAMP response element (CRE), a downstream target of the cAMP/PKA signaling pathway, which drives the expression of a luciferase reporter gene.

  • Procedure: Cells are co-transfected with the RXFP1 expression vector and a CRE-luciferase reporter plasmid. Following stimulation with this compound for a longer period (e.g., 2 hours), a luciferase substrate is added, and the resulting luminescence is measured. The intensity of the luminescence is proportional to the amount of cAMP produced.

3. GloSensor™ cAMP Assay:

  • Principle: This is a live-cell, real-time assay that uses a genetically encoded biosensor that emits light in the presence of cAMP.

  • Procedure: HEK293T cells are co-transfected with the RXFP1 expression vector and the GloSensor™ plasmid. After incubation to allow for protein expression, the cells are treated with a luciferin (B1168401) substrate. Upon stimulation with this compound, the change in luminescence is monitored in real-time.

Conclusion

The available data clearly demonstrates significant species-specific differences in the activity of this compound on the RXFP1 receptor. While this compound is a potent agonist of human, macaque, and pig RXFP1, it has limited to no activity on rodent and guinea pig receptors. This highlights the unsuitability of standard rodent models for preclinical studies of this compound and suggests that pig or macaque models may be more appropriate. Alternatively, the use of humanized mouse models, where the murine RXFP1 gene is replaced with its human counterpart, provides a valuable tool for in vivo testing of this compound's therapeutic potential. Researchers and drug developers should carefully consider these species-specific pharmacological profiles when designing and interpreting studies involving this compound.

References

A Comparative Analysis of ML-290 and Endogenous Relaxin Signaling at the RXFP1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the signaling profiles of the synthetic small molecule agonist ML-290 and its endogenous counterpart, the peptide hormone relaxin, at the Relaxin Family Peptide Receptor 1 (RXFP1). This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the complex signaling pathways involved.

This compound is a first-in-class, potent, and selective small molecule agonist of the human RXFP1.[1][2] Unlike the native orthosteric ligand relaxin, this compound acts as a biased allosteric agonist.[3][4][5] This biased agonism results in a distinct signaling signature, offering the potential for targeted therapeutic effects with a different pharmacological profile than the endogenous hormone. This guide delves into these differences, providing a comprehensive overview for researchers in the field.

Quantitative Comparison of Signaling Profiles

The signaling outputs of this compound and relaxin have been characterized across various cell types, revealing significant differences in their potency and efficacy in activating downstream pathways. The following tables summarize the key quantitative parameters for each ligand at the human RXFP1 receptor.

LigandCell TypeAssaypEC50 (-logM)Emax (% of control)Reference
This compound HEK-RXFP1cAMP Accumulation7.0Not specified[3]
HUVECcAMP Accumulation6.2 ± 0.711.7 ± 3.9%[5]
HUASMCcAMP Accumulation6.2 ± 0.511.9 ± 3.9%[5]
HUVECcGMP Accumulation7.2 ± 0.540.6 ± 5.6%[5]
HUASMCcGMP Accumulation7.3 ± 0.440.6 ± 5.6%[5]
Relaxin (H2) HEK-RXFP1cAMP Accumulation9.6 ± 0.7Not specified[5]
HUVECcGMP Accumulation9.6 ± 0.762.3 ± 7.6%[5]

Table 1: Potency and Efficacy in Second Messenger Production. This table compares the potency (pEC50) and efficacy (Emax) of this compound and relaxin in stimulating the production of cyclic AMP (cAMP) and cyclic GMP (cGMP) in different cell lines.

LigandCell TypeAssayEffectReference
This compound HEK-RXFP1p-p38 MAPKStimulation[3][6]
HEK-RXFP1p-ERK1/2No stimulation[3][6]
HUVEC/HUASMCp-ERK1/2No stimulation[3][6]
Human Cardiac Fibroblastsp-Smad2/3 (TGF-β1 induced)Inhibition[3][5]
Human Cardiac FibroblastsMMP-2 ExpressionActivation[3][5]
Relaxin (H2) HEK-RXFP1p-ERK1/2Stimulation[5]
Human Primary Vascular Cellsp-ERK1/2Stimulation[5]
Human Cardiac Fibroblastsp-Smad2/3 (TGF-β1 induced)Inhibition[5]
Human Cardiac FibroblastsMMP-2 ExpressionActivation[5]

Table 2: Effects on Downstream Kinase Signaling and Fibrotic Markers. This table summarizes the differential effects of this compound and relaxin on key signaling kinases and markers associated with fibrosis.

Signaling Pathways and Biased Agonism

Relaxin, upon binding to RXFP1, activates a broad range of signaling pathways. The receptor couples to Gαs, leading to adenylyl cyclase activation and cAMP production.[7][8] It can also couple to Gαi/o, which, through Gβγ subunits, activates phosphoinositide 3-kinase (PI3K) and subsequently protein kinase C zeta (PKCζ) and Akt (PKB).[7] Furthermore, relaxin can stimulate ERK1/2 phosphorylation and nitric oxide (NO) production.[7][9]

This compound, in contrast, demonstrates biased agonism, preferentially activating a subset of these pathways. Studies have shown that this compound strongly stimulates cAMP and cGMP accumulation and p38 MAPK phosphorylation.[3][4] However, unlike relaxin, it does not typically induce ERK1/2 phosphorylation in many cell types.[3][4] This biased signaling is attributed to differential G protein coupling, with this compound showing strong coupling of RXFP1 to Gαs and GαoB, but weak coupling to Gαi3.[3][4]

Signaling_Pathways cluster_receptor Receptor ML290 This compound RXFP1 RXFP1 ML290->RXFP1 Allosteric Gas Gαs ML290->Gas GaoB GαoB ML290->GaoB Gai3 Gαi3 ML290->Gai3 Relaxin Relaxin Relaxin->RXFP1 Orthosteric Relaxin->Gas Relaxin->GaoB Relaxin->Gai3 RXFP1->Gas RXFP1->GaoB RXFP1->Gai3 AC Adenylyl Cyclase Gas->AC Gas->AC p38 p38 MAPK GaoB->p38 GaoB->p38 PI3K PI3K/Akt Gai3->PI3K Gai3->PI3K cGMP cGMP AC->cGMP cAMP -> NO -> sGC ERK ERK1/2 PI3K->ERK PI3K->ERK

Figure 1: Comparative Signaling Pathways of this compound and Relaxin. This diagram illustrates the differential G protein coupling and downstream effector activation by this compound (blue) and relaxin (red) upon binding to the RXFP1 receptor. Solid lines indicate strong activation, while the dotted line signifies weak coupling.

Experimental Protocols

The characterization of this compound and relaxin signaling profiles involves a variety of in vitro assays. Below are generalized methodologies for key experiments.

cAMP and cGMP Accumulation Assays

These assays quantify the production of second messengers following receptor activation.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are transiently transfected with a plasmid encoding human RXFP1. Primary cells like Human Umbilical Vein Endothelial Cells (HUVECs) that endogenously express RXFP1 are cultured under standard conditions.

  • Ligand Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent second messenger degradation. Subsequently, cells are stimulated with varying concentrations of this compound or relaxin for a defined period (e.g., 30 minutes).

  • Detection: Intracellular cAMP or cGMP levels are measured using commercial kits, often employing methods like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Concentration-response curves are generated, and pEC50 and Emax values are calculated using non-linear regression.

MAP Kinase Phosphorylation Assays

These experiments assess the activation of downstream kinase cascades.

  • Cell Culture and Stimulation: Cells expressing RXFP1 are serum-starved to reduce basal kinase activity and then stimulated with this compound or relaxin for various time points (e.g., 5-30 minutes).

  • Protein Extraction and Quantification: Cells are lysed, and total protein concentration is determined using a protein assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated forms of kinases (e.g., anti-phospho-p38, anti-phospho-ERK1/2) and total kinase proteins as a loading control.

  • Detection and Analysis: Bands are visualized using chemiluminescence, and band intensities are quantified. The ratio of phosphorylated to total protein is calculated to determine the extent of activation.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Ligand Stimulation cluster_assays Downstream Assays cluster_analysis Data Analysis Culture Cell Culture (HEK-RXFP1 or Primary Cells) Plate Plate Cells Culture->Plate Stimulate Stimulate with This compound or Relaxin Plate->Stimulate cAMP cAMP/cGMP Assay (HTRF/ELISA) Stimulate->cAMP WB Western Blot (p-ERK, p-p38) Stimulate->WB Curves Concentration-Response Curves cAMP->Curves Quant Band Quantification WB->Quant

Figure 2: General Experimental Workflow for Comparing Ligand Signaling. This diagram outlines the key steps involved in the in vitro comparison of this compound and relaxin signaling at the RXFP1 receptor.

Conclusion

This compound presents a distinct signaling profile compared to the endogenous ligand relaxin at the RXFP1 receptor. Its biased agonism, characterized by the preferential activation of specific downstream pathways, highlights its potential as a selective modulator of RXFP1 activity. The data and methodologies presented in this guide provide a foundation for further research into the therapeutic applications of this compound and other biased agonists targeting G protein-coupled receptors. Understanding these nuanced signaling differences is crucial for the rational design and development of novel therapeutics with improved efficacy and reduced side effects.

References

A Head-to-Head Comparison of ML-290 and Serelaxin for RXFP1 Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of ML-290 and serelaxin (B13411825), two key agonists of the Relaxin Family Peptide Receptor 1 (RXFP1). While direct head-to-head studies are limited, this document synthesizes available experimental data to offer insights into their respective pharmacological profiles.

Introduction

Serelaxin is a recombinant form of the naturally occurring human peptide hormone relaxin-2, which plays a crucial role in cardiovascular and renal physiology. This compound, in contrast, is a synthetically developed small-molecule agonist of the RXFP1 receptor.[1] Both molecules have garnered significant interest for their therapeutic potential in conditions such as heart failure and fibrosis.[2][3] This guide will delve into their mechanisms of action, signaling pathways, and comparative potency based on available data.

Molecular and Pharmacokinetic Properties

This compound offers the advantages of a small molecule, including a simpler structure, longer half-life, and high stability, which may allow for more versatile administration routes compared to the peptide-based serelaxin that requires intravenous infusion.[3][4]

FeatureThis compoundSerelaxin
Molecular Type Small MoleculeRecombinant Human Peptide (Relaxin-2)
Target Relaxin Family Peptide Receptor 1 (RXFP1)Relaxin Family Peptide Receptor 1 (RXFP1)
Administration Potential for oral administrationIntravenous infusion
Half-life Long half-lifeShort half-life (approx. 10 minutes)[3]

Mechanism of Action and Signaling Pathway

Both this compound and serelaxin exert their effects by binding to and activating the RXFP1, a G-protein coupled receptor (GPCR). However, their binding modes and subsequent signaling profiles exhibit notable differences. Serelaxin, the native ligand, is an orthosteric agonist. This compound, on the other hand, is a biased allosteric agonist, meaning it binds to a different site on the receptor and can selectively activate certain downstream signaling pathways over others.[4][5]

Upon activation by either agonist, RXFP1 can couple to several G-proteins, primarily Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This is a key pathway for many of the physiological effects of relaxin. Additionally, RXFP1 activation can stimulate nitric oxide (NO) production, contributing to vasodilation.

Interestingly, studies have shown that this compound exhibits signaling bias. In some cell types, it preferentially activates certain pathways, such as cGMP accumulation, over others like ERK1/2 phosphorylation, which is activated by serelaxin.[4][6] This biased agonism could potentially be leveraged to develop therapies with more specific effects and fewer side effects.

RXFP1 Signaling Pathway

RXFP1_Signaling cluster_receptor Cell Membrane cluster_agonists Agonists cluster_downstream Downstream Signaling RXFP1 RXFP1 G_alpha_s Gαs RXFP1->G_alpha_s activates ERK1_2 ERK1/2 RXFP1->ERK1_2 activates (Serelaxin) p38MAPK p38 MAPK RXFP1->p38MAPK activates (this compound) Serelaxin Serelaxin Serelaxin->RXFP1 Orthosteric Agonist ML290 ML290 ML290->RXFP1 Allosteric Agonist AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates NO_Synthase NO Synthase PKA->NO_Synthase activates Anti_fibrotic_effects Anti-fibrotic Effects PKA->Anti_fibrotic_effects NO Nitric Oxide NO_Synthase->NO produces cGMP cGMP NO->cGMP stimulates Vasodilation Vasodilation cGMP->Vasodilation p38MAPK->Anti_fibrotic_effects

Caption: Simplified signaling pathway of the RXFP1 receptor upon activation by serelaxin or this compound.

Comparative Potency

A direct comparison of the potency of this compound and serelaxin is challenging due to the lack of head-to-head studies using identical experimental conditions. The available data, summarized below, is collated from separate studies. It is crucial to interpret these values with caution, as variations in cell lines, assay formats, and experimental protocols can significantly influence the results.

AgonistAssayCell LineEC50
This compound cAMP AccumulationHEK293T expressing RXFP194 nM[7]
Serelaxin (Relaxin-2) Gs SignalingMammalian cells with RXFP1~100 pM[8]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

The data suggests that serelaxin is significantly more potent than this compound in activating RXFP1-mediated signaling. However, the biased agonism of this compound may offer therapeutic advantages that are not solely dependent on potency.[4]

Experimental Protocols

Below are generalized methodologies for key experiments cited in the literature for assessing RXFP1 agonist activity.

cAMP Accumulation Assay (HTRF)

This assay quantifies the intracellular concentration of cAMP produced upon GPCR activation.

Experimental Workflow:

cAMP_Workflow Cell_Culture 1. Culture cells expressing RXFP1 Plating 2. Plate cells in a 384-well plate Cell_Culture->Plating Stimulation 3. Stimulate with this compound or Serelaxin Plating->Stimulation Lysis 4. Lyse cells and add HTRF reagents Stimulation->Lysis Incubation 5. Incubate for 1 hour at room temperature Lysis->Incubation Detection 6. Read fluorescence on an HTRF-compatible reader Incubation->Detection Analysis 7. Calculate cAMP concentration from standard curve Detection->Analysis

Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.

Detailed Methodology:

  • Cell Culture: Cells stably or transiently expressing the human RXFP1 receptor (e.g., HEK293T) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well plates at a predetermined density.

  • Compound Addition: Cells are stimulated with varying concentrations of this compound or serelaxin for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Reagent Addition: A lysis buffer containing a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody is added to the wells.[9][10]

  • Incubation: The plate is incubated at room temperature for 1 hour to allow for the competitive binding reaction to reach equilibrium.[9]

  • Detection: The fluorescence is read on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[10]

  • Data Analysis: The ratio of the two fluorescence signals is calculated and used to determine the intracellular cAMP concentration by comparison to a standard curve.

cGMP Accumulation Assay (ELISA)

This assay measures the intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP).

Experimental Workflow:

cGMP_Workflow Cell_Culture 1. Culture primary cells (e.g., HUVECs) Stimulation 2. Treat cells with this compound or Serelaxin Cell_Culture->Stimulation Lysis 3. Lyse cells with 0.1 M HCl Stimulation->Lysis ELISA 4. Perform competitive ELISA for cGMP Lysis->ELISA Detection 5. Read absorbance at 450 nm ELISA->Detection Analysis 6. Quantify cGMP from standard curve Detection->Analysis

Caption: Workflow for a cGMP Enzyme-Linked Immunosorbent Assay (ELISA).

Detailed Methodology:

  • Cell Culture: Primary cells endogenously expressing RXFP1, such as human umbilical vein endothelial cells (HUVECs), are cultured.

  • Stimulation: Cells are treated with this compound or serelaxin at various concentrations for a defined period.

  • Cell Lysis: The culture medium is removed, and cells are lysed with 0.1 M HCl to stop enzymatic activity and extract cGMP.[11]

  • ELISA: The cell lysates are then analyzed using a competitive cGMP ELISA kit according to the manufacturer's protocol. This typically involves adding the sample to a plate pre-coated with a cGMP antibody, followed by the addition of a horseradish peroxidase (HRP)-labeled cGMP conjugate.[12][13]

  • Detection: After incubation and washing steps, a substrate solution is added, and the color development is measured spectrophotometrically at 450 nm.[12]

  • Data Analysis: The cGMP concentration in the samples is determined by comparing the absorbance values to a standard curve.

ERK1/2 Phosphorylation Assay (Western Blot)

This method is used to detect the phosphorylation and therefore activation of the ERK1/2 MAP kinases.

Experimental Workflow:

ERK_Workflow Cell_Culture 1. Culture and serum-starve cells Stimulation 2. Stimulate with agonists for various times Cell_Culture->Stimulation Lysis 3. Prepare whole-cell lysates Stimulation->Lysis SDS_PAGE 4. Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer 5. Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Immunoblotting 6. Probe with anti-phospho-ERK1/2 antibody Transfer->Immunoblotting Detection 7. Detect with chemiluminescence Immunoblotting->Detection Reprobing 8. Strip and re-probe for total ERK1/2 Detection->Reprobing

Caption: Workflow for Western blot analysis of ERK1/2 phosphorylation.

Detailed Methodology:

  • Cell Culture and Serum Starvation: Cells are cultured to a suitable confluency and then serum-starved to reduce basal levels of ERK1/2 phosphorylation.[14]

  • Stimulation: Cells are treated with this compound or serelaxin for different time points.

  • Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • SDS-PAGE: The protein concentration of the lysates is determined, and equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

  • Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[16]

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).[17]

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to HRP, and the signal is detected using a chemiluminescent substrate.[14]

  • Reprobing: The membrane is then stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.[16]

Conclusion

This compound and serelaxin are both potent activators of the RXFP1 receptor, a promising target for cardiovascular and fibrotic diseases. Serelaxin, as the native ligand, exhibits high potency. This compound, a small-molecule allosteric agonist, offers potential advantages in terms of pharmacokinetics and exhibits biased agonism, which could be exploited for developing more targeted therapies. The choice between these two molecules for research and development will depend on the specific therapeutic application and desired signaling profile. Further head-to-head studies are warranted to fully elucidate their comparative pharmacology and therapeutic potential.

References

Validating ML-290's therapeutic efficacy in disease models

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the therapeutic efficacy of ARA-290, a non-erythropoietic peptide derived from erythropoietin, showcases its potential in mitigating inflammation and promoting tissue repair in various disease models. This guide provides an objective comparison with alternative treatments, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

ARA-290, also known as Cibinetide, is an 11-amino acid peptide engineered to retain the tissue-protective effects of erythropoietin (EPO) without its red blood cell-stimulating properties.[1] This selective action is achieved through its specific interaction with the innate repair receptor (IRR), a complex of the EPO receptor and the β common receptor (CD131).[1][2] Activation of the IRR triggers a cascade of anti-inflammatory and cytoprotective signals, making ARA-290 a promising therapeutic candidate for a range of conditions, including neuropathic pain, diabetes, and tissue injury.[1][3][4][5]

Mechanism of Action: The Innate Repair Receptor Pathway

ARA-290 exerts its therapeutic effects by selectively binding to the IRR.[1][2] This binding initiates downstream signaling pathways that suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduce the activation of the transcription factor NF-κB.[1] Furthermore, ARA-290 promotes cellular survival by activating pathways like Akt and inhibiting pro-inflammatory pathways such as glycogen (B147801) synthase kinase-3β (GSK-3β).[5] This modulation of inflammatory and survival pathways contributes to its observed efficacy in reducing pain, improving metabolic control, and protecting tissues from injury.[1][3][5]

ARA-290 Signaling Pathway ARA-290 Signaling Pathway ARA290 ARA-290 IRR Innate Repair Receptor (EPOR/βcR) ARA290->IRR Binds to Akt Akt (Survival Pathway) IRR->Akt Activates GSK3b GSK-3β (Pro-inflammatory Pathway) IRR->GSK3b Inhibits NFkB NF-κB (Inflammation) IRR->NFkB Inhibits Tissue_Protection Tissue Protection & Repair Akt->Tissue_Protection Inflammation_Reduction Inflammation Reduction GSK3b->Inflammation_Reduction ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory_Cytokines Promotes NFkB->Inflammation_Reduction

Caption: Signaling pathway of ARA-290 upon binding to the Innate Repair Receptor.

Therapeutic Efficacy in Preclinical and Clinical Models

ARA-290 has demonstrated efficacy in various disease models, most notably in neuropathic pain and type 2 diabetes.

Neuropathic Pain

In preclinical models of neuropathy, ARA-290 has been shown to prevent and improve peripheral neuropathic pain.[3] Clinical studies in patients with sarcoidosis-associated chronic neuropathic pain and type 2 diabetes with painful neuropathy have shown that ARA-290 can significantly reduce pain and improve quality of life.[3][4]

Type 2 Diabetes

In a phase 2 clinical trial involving patients with type 2 diabetes, ARA-290 treatment was associated with improved metabolic control and a reduction in neuropathic symptoms.[3] The proposed mechanisms include effects on insulin (B600854) resistance, muscle mitochondrial biogenesis, and direct effects on insulin release.[3]

Tissue Protection

ARA-290 has also shown protective effects in models of tissue injury, such as renal ischemia/reperfusion injury.[5] Studies have demonstrated that ARA-290 administration improves renal function and reduces structural damage by activating survival pathways and inhibiting inflammation.[5]

Comparative Data

While direct head-to-head comparative studies with other drugs are limited in the publicly available literature, the following table summarizes the efficacy of ARA-290 in a key indication and compares it with a standard-of-care treatment.

Indication Treatment Dosage & Administration Key Efficacy Endpoint Observed Effect Reference
Diabetic Neuropathic Pain ARA-290 4 mg, Subcutaneous, Daily for 28 daysChange in Pain Score (NRS)Statistically significant reduction in pain compared to placebo.[3]
Diabetic Neuropathic Pain Pregabalin 150-600 mg/day, Oral≥50% reduction in painSignificant pain reduction compared to placebo.General knowledge, not from search results

Experimental Protocols

The following are representative experimental protocols for assessing the efficacy of ARA-290 in disease models.

Animal Model of Neuropathic Pain

Objective: To evaluate the effect of ARA-290 on mechanical allodynia in a rodent model of neuropathic pain (e.g., Chronic Constriction Injury - CCI).

Methodology:

  • Induction of Neuropathy: Adult male Sprague-Dawley rats are anesthetized, and the sciatic nerve is exposed. Four loose ligatures are tied around the nerve.

  • Treatment: Animals are randomly assigned to receive daily subcutaneous injections of either ARA-290 (e.g., 10 µg/kg) or vehicle (saline) for 14 consecutive days, starting on the day of surgery.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline and on days 3, 7, 10, and 14 post-surgery. The 50% paw withdrawal threshold is calculated.

  • Data Analysis: The withdrawal thresholds are compared between the ARA-290 and vehicle-treated groups using a two-way ANOVA with repeated measures.

Neuropathic Pain Experimental Workflow Neuropathic Pain Experimental Workflow Induction CCI Surgery (Day 0) Treatment_Start Start Treatment (Day 0) Induction->Treatment_Start Treatment_Group ARA-290 Group Treatment_Start->Treatment_Group Vehicle_Group Vehicle Group Treatment_Start->Vehicle_Group Behavioral_Testing von Frey Testing (Days 3, 7, 10, 14) Treatment_Group->Behavioral_Testing Vehicle_Group->Behavioral_Testing Data_Analysis Data Analysis (ANOVA) Behavioral_Testing->Data_Analysis

Caption: Workflow for assessing ARA-290 efficacy in a neuropathic pain model.

In Vitro Assay for Anti-inflammatory Activity

Objective: To determine the effect of ARA-290 on the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Treatment: Cells are pre-treated with various concentrations of ARA-290 (e.g., 1, 10, 100 nM) for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A control group receives no LPS.

  • Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: TNF-α levels are compared between the different treatment groups using a one-way ANOVA followed by a post-hoc test.

Conclusion

ARA-290 demonstrates significant therapeutic potential in various disease models, primarily through its anti-inflammatory and tissue-protective mechanisms mediated by the innate repair receptor. Its efficacy in reducing neuropathic pain and improving metabolic parameters in diabetes, coupled with a favorable safety profile of not stimulating red blood cell production, positions it as a promising candidate for further clinical development. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and compare the therapeutic utility of ARA-290.

References

A Comparative Analysis of ML-290 and Other Anti-Fibrotic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-fibrotic agent ML-290 with other notable alternatives. The following analysis is supported by experimental data, detailed methodologies, and visualizations of key signaling pathways.

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases leading to organ dysfunction and failure. The quest for effective anti-fibrotic therapies has led to the investigation of various molecular pathways and therapeutic agents. This guide focuses on this compound, a small molecule agonist of the relaxin family peptide receptor 1 (RXFP1), and compares its anti-fibrotic potential with established and emerging agents, including the FDA-approved drugs pirfenidone (B1678446) and nintedanib (B1663095), and compounds targeting pathways such as transforming growth factor-beta (TGF-β), lysophosphatidic acid (LPA) receptor, and galectin-3.

Mechanism of Action and Signaling Pathways

Anti-fibrotic agents exert their effects by modulating distinct signaling pathways central to the fibrotic process. This compound activates the relaxin receptor RXFP1, which is known to counteract fibrotic processes.[1][2] In contrast, many other agents work by inhibiting pro-fibrotic signaling.

This compound and the Relaxin Receptor (RXFP1) Pathway

This compound, as an agonist of RXFP1, mimics the anti-fibrotic effects of the peptide hormone relaxin. Activation of RXFP1 has been shown to inhibit the TGF-β/Smad signaling pathway, a central driver of fibrosis.[3][4] This interference leads to a reduction in the transformation of fibroblasts into matrix-secreting myofibroblasts and promotes extracellular matrix degradation.

RXFP1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ML290 This compound RXFP1 RXFP1 ML290->RXFP1 pERK pERK RXFP1->pERK nNOS nNOS RXFP1->nNOS pSmad2 pSmad2/3 (Inhibition) pERK->pSmad2 NO NO nNOS->NO NO->pSmad2 Myofibroblast Myofibroblast Differentiation (Inhibition) pSmad2->Myofibroblast ECM ECM Deposition (Inhibition) Myofibroblast->ECM

Diagram 1: Simplified signaling pathway of this compound via the RXFP1 receptor.
Pirfenidone and Nintedanib: Broad-Spectrum Anti-Fibrotics

Pirfenidone's exact mechanism is not fully elucidated, but it is known to possess anti-fibrotic, anti-inflammatory, and antioxidant properties. It is suggested to downregulate the production of pro-fibrotic and inflammatory mediators. Nintedanib is a multi-tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF), all of which are implicated in fibroblast proliferation, migration, and differentiation.[5]

TGF-β Pathway Inhibitors

The TGF-β signaling pathway is a master regulator of fibrosis. It promotes the differentiation of fibroblasts into myofibroblasts and stimulates the synthesis of extracellular matrix proteins. Several experimental anti-fibrotic agents aim to inhibit this pathway at different levels, from ligand binding to downstream signaling molecules like Smad proteins.

TGF_beta_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad2/3 Phosphorylation TGFbR->Smad Smad_nuc Smad Complex Nuclear Translocation Smad->Smad_nuc Gene Pro-fibrotic Gene Transcription Smad_nuc->Gene Fibrosis Fibrosis Gene->Fibrosis

Diagram 2: The canonical TGF-β/Smad signaling pathway in fibrosis.
LPA Receptor Antagonists

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through G protein-coupled receptors, primarily LPA1, to promote fibroblast recruitment, proliferation, and survival. Antagonists of the LPA1 receptor are being investigated as a targeted approach to inhibit these pro-fibrotic cellular responses.

Galectin-3 Inhibitors

Galectin-3 is a β-galactoside-binding lectin that has been implicated in promoting fibrosis by modulating the activity of fibroblasts and macrophages. It can potentiate TGF-β signaling and contributes to myofibroblast activation. Inhibitors of galectin-3 are in development to block these pro-fibrotic functions.

Comparative Efficacy Data

Direct head-to-head comparative studies of this compound with other anti-fibrotic agents are limited. The following tables summarize key preclinical and clinical findings from separate studies to provide a basis for comparison.

Preclinical Data in Liver Fibrosis Models
AgentModelKey FindingsReference
This compound Carbon tetrachloride (CCl4)-induced liver fibrosis in mice expressing human RXFP1Significantly reduced collagen content, α-smooth muscle actin (α-SMA) expression, and cell proliferation.
Galectin-3 disruption CCl4-induced liver fibrosis in miceMarkedly attenuated liver fibrosis by blocking myofibroblast activation and procollagen (B1174764) (I) expression.
Clinical Data in Idiopathic Pulmonary Fibrosis (IPF)
AgentStudyKey FindingsReference
Pirfenidone Pooled data from CAPACITY and ASCEND trialsReduced the proportion of patients with a ≥10% decline in predicted forced vital capacity (FVC) or death by 43.8% at 1 year.
Nintedanib INPULSIS trialsSignificantly reduced the annual rate of FVC decline compared to placebo.
Pirfenidone Japanese Phase III trialShowed a significant difference in VC decline between the placebo group (-0.16 L) and the high-dose group (-0.09 L) at 52 weeks.

Experimental Protocols

Reproducibility of experimental findings is paramount in drug development. Below are detailed methodologies for key experiments cited in the evaluation of anti-fibrotic agents.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

This model is widely used to induce liver fibrosis for the preclinical evaluation of anti-fibrotic therapies.

Protocol:

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Induction: Administer CCl4 (e.g., 1.0 ml/kg) diluted in a vehicle like olive oil via intraperitoneal injection. The administration is typically performed 2-3 times a week for a duration of 4-12 weeks to establish significant fibrosis.

  • Treatment: The investigational compound (e.g., this compound) is administered at a predetermined dose and frequency, often starting before or concurrently with CCl4 induction.

  • Assessment of Fibrosis:

    • Histology: Liver tissue is harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome or Sirius Red to visualize collagen deposition.

    • Hydroxyproline (B1673980) Assay: A quantitative measure of collagen content in the liver tissue.

    • Immunohistochemistry: Staining for markers of activated hepatic stellate cells, such as α-SMA.

    • Gene Expression Analysis: RT-qPCR to measure the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2, Timp1).

CCl4_Workflow Start Start CCl4 CCl4 Administration (i.p., 2-3x/week) Start->CCl4 Treatment Drug Treatment Start->Treatment Sacrifice Sacrifice and Tissue Collection CCl4->Sacrifice Treatment->Sacrifice Analysis Analysis Sacrifice->Analysis Histology Histology (Masson's Trichrome, Sirius Red) Analysis->Histology Hydroxyproline Hydroxyproline Assay Analysis->Hydroxyproline IHC Immunohistochemistry (α-SMA) Analysis->IHC qPCR RT-qPCR Analysis->qPCR End End Histology->End Hydroxyproline->End IHC->End qPCR->End

Diagram 3: Experimental workflow for the CCl4-induced liver fibrosis model.
Bleomycin-Induced Pulmonary Fibrosis in Mice

This is a standard model for studying idiopathic pulmonary fibrosis (IPF) and evaluating potential therapies.

Protocol:

  • Animal Model: C57BL/6 mice are a susceptible strain.

  • Induction: A single intratracheal instillation of bleomycin (B88199) (e.g., 1.0-3.0 U/kg) is administered to anesthetized mice.

  • Treatment: The test compound is typically administered daily starting from a few days after bleomycin instillation.

  • Assessment of Fibrosis:

    • Histology: Lungs are harvested, inflated, and fixed. Sections are stained with Masson's trichrome to assess collagen deposition and the Ashcroft score is used for semi-quantitative analysis of fibrosis.

    • Hydroxyproline Assay: To quantify total lung collagen content.

    • Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell counts and cytokine levels.

Hydroxyproline Assay for Collagen Quantification

This colorimetric assay is a gold standard for measuring collagen content in tissues.

Protocol:

  • Tissue Hydrolysis: Tissue samples are hydrolyzed in a strong acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for several hours to break down proteins into their constituent amino acids, including hydroxyproline.

  • Oxidation: The hydroxyproline in the hydrolysate is oxidized by Chloramine-T.

  • Color Reaction: The oxidized hydroxyproline reacts with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to produce a colored product.

  • Spectrophotometry: The absorbance of the colored product is measured at approximately 560 nm. The concentration of hydroxyproline is determined by comparison to a standard curve and is used to calculate the collagen content, as hydroxyproline is a major and relatively specific component of collagen.

Conclusion

This compound represents a promising anti-fibrotic agent with a distinct mechanism of action centered on the activation of the protective relaxin receptor pathway. Preclinical data in liver fibrosis models demonstrate its potential to reduce key fibrotic markers. In comparison, pirfenidone and nintedanib have established clinical efficacy in IPF, albeit with different and, in the case of pirfenidone, not fully understood mechanisms. Other emerging therapies targeting fundamental pro-fibrotic pathways like TGF-β, LPA signaling, and galectin-3 also show promise in preclinical models.

Further research, including direct comparative studies in various fibrosis models, is necessary to fully elucidate the relative efficacy and therapeutic potential of this compound compared to other anti-fibrotic strategies. The detailed experimental protocols provided in this guide are intended to facilitate such comparative investigations and contribute to the development of novel and effective treatments for fibrotic diseases.

References

Comparative Analysis of ML-290 and Relaxin: Biased Signaling at the RXFP1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the signaling properties of the small molecule allosteric agonist ML-290 and the endogenous ligand, human gene-2 relaxin (H2 relaxin), at the relaxin family peptide receptor 1 (RXFP1). The focus of this analysis is the biased signaling elicited by this compound, highlighting its differential activation of downstream pathways compared to the native hormone.

Introduction to Biased Agonism at RXFP1

The relaxin family peptide receptor 1 (RXFP1) is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand relaxin, triggers a cascade of intracellular signaling events with therapeutic potential in cardiovascular and fibrotic diseases. Biased agonism is a phenomenon where a ligand preferentially activates one or several of a receptor's signaling pathways over others. This compound, a potent, selective, and orally bioavailable small-molecule agonist of human RXFP1, has been identified as a biased agonist, exhibiting a distinct signaling profile from that of relaxin.[1][2] This guide will dissect these differences, presenting quantitative data and detailed experimental methodologies to inform future research and drug development efforts.

Quantitative Comparison of Signaling Pathway Activation

The following table summarizes the key quantitative parameters for this compound and H2 relaxin in activating various signaling pathways downstream of RXFP1. Data were compiled from studies in human embryonic kidney (HEK293) cells stably expressing human RXFP1 (HEK-RXFP1).

Signaling PathwayLigandPotency (pEC50)Efficacy (Emax)
cAMP Accumulation H2 Relaxin10.3 ± 0.1129.0 ± 5.8% of forskolin (B1673556) response
This compound6.4 ± 0.1113.3 ± 1.8% of forskolin response
p38 MAPK Phosphorylation H2 Relaxin8.9 ± 0.329.8 ± 1.7% of positive control
This compound9.3 ± 0.616.9 ± 2.2% of positive control
ERK1/2 Phosphorylation H2 Relaxin9.5 ± 0.331.8 ± 1.7% of positive control
This compoundNo responseNo response
β-arrestin 2 Recruitment H2 RelaxinData not availableData not available
This compoundData not availableDiminished activation compared to H2 Relaxin
β-arrestin 1 Recruitment H2 RelaxinData not availableData not available
This compoundNo recruitmentNo recruitment

Table 1: Quantitative comparison of this compound and H2 Relaxin signaling in HEK-RXFP1 cells.[1]

Analysis of Biased Signaling

The data clearly demonstrates the biased nature of this compound. While both this compound and H2 relaxin activate the Gs-cAMP and p38 MAPK pathways, this compound does so with different potencies and efficacies and, most notably, fails to induce the phosphorylation of ERK1/2.[1] Furthermore, initial findings suggest that this compound does not recruit β-arrestin 1 and shows a significantly reduced ability to recruit β-arrestin 2 compared to relaxin. This biased profile, favoring G-protein signaling over β-arrestin and ERK activation, suggests that this compound may elicit a more selective spectrum of physiological effects than the endogenous ligand.

Signaling Pathway Diagrams

The following diagrams illustrate the differential signaling pathways activated by H2 Relaxin and this compound.

H2_Relaxin_Signaling_Pathway cluster_membrane Cell Membrane RXFP1 RXFP1 Gs Gαs RXFP1->Gs p38 p38 MAPK RXFP1->p38 ERK ERK1/2 RXFP1->ERK Arrestin β-arrestin RXFP1->Arrestin Relaxin H2 Relaxin Relaxin->RXFP1 AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ML290_Biased_Signaling_Pathway cluster_membrane Cell Membrane RXFP1 RXFP1 Gs Gαs RXFP1->Gs p38 p38 MAPK RXFP1->p38 ML290 This compound ML290->RXFP1 AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ERK ERK1/2 Arrestin β-arrestin Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (HEK-RXFP1) start->cell_culture agonist_treatment Agonist Treatment (this compound or H2 Relaxin) cell_culture->agonist_treatment cAMP_assay cAMP Accumulation Assay agonist_treatment->cAMP_assay pERK_assay p-ERK1/2 Western Blot agonist_treatment->pERK_assay arrestin_assay β-arrestin Recruitment (BRET) agonist_treatment->arrestin_assay data_analysis Data Analysis (EC50, Emax) cAMP_assay->data_analysis pERK_assay->data_analysis arrestin_assay->data_analysis comparison Comparison of Biased Signaling data_analysis->comparison end End comparison->end

References

Replicating Published Findings on the Mechanism of ML-290: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings on the mechanism of action of the small molecule relaxin receptor (RXFP1) agonist, ML-290. This document summarizes key experimental data, details the methodologies used in pivotal studies, and visually represents the signaling pathways involved. We also present a comparison with a subsequently developed analogue, AZD5462, to provide a broader context for research and development.

Executive Summary

This compound is a pioneering small-molecule, allosteric agonist of the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor with therapeutic potential in cardiovascular and fibrotic diseases. Published research has consistently demonstrated that this compound exhibits biased agonism, preferentially activating specific downstream signaling pathways compared to the endogenous ligand, relaxin-2. This guide synthesizes the available data to provide a clear overview of this compound's mechanism, offering a valuable resource for those seeking to replicate or build upon these findings.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the quantitative data from key studies on this compound and its close analog, AZD5462. These values highlight the potency of these compounds in activating various signaling pathways in different cellular contexts.

Table 1: Potency of this compound at the Human RXFP1 Receptor

Cell LineSignaling PathwayEC50Reference
HEK293-RXFP1cAMP Accumulation94 nM[1](--INVALID-LINK--)
HEK293-RXFP1cAMP Accumulation~400 nM[2](--INVALID-LINK--)
Human Cardiac FibroblastscGMP AccumulationMore potent than for cAMP[3](--INVALID-LINK--)
Human Vascular CellscGMP Accumulation10x more potent than for cAMP[3](--INVALID-LINK--)
Human Vascular Cellsp-p38MAPK10x more potent than for cAMP[3](--INVALID-LINK--)

Table 2: Potency of AZD5462 at the Human RXFP1 Receptor

Cell LineSignaling PathwayEC50Reference
CHO-hRXFP1cAMP Accumulation17 nM(--INVALID-LINK--)
HEK293-hRXFP1cAMP Accumulation50 nM(--INVALID-LINK--)
HEK293-hRXFP1p-ERK Accumulation6.3 nM(--INVALID-LINK--)

Signaling Pathways of this compound

This compound's interaction with RXFP1 initiates a cascade of intracellular events. As a biased agonist, the signaling output is cell-type dependent. The following diagrams illustrate the key pathways identified in published literature.

ML290_Signaling_HEK293 ML290 This compound RXFP1 RXFP1 ML290->RXFP1 Allosteric binding G_alpha_s Gαs RXFP1->G_alpha_s Strong coupling G_alpha_oB GαoB RXFP1->G_alpha_oB Strong coupling p38MAPK p38 MAPK RXFP1->p38MAPK Activates AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP

This compound signaling in HEK293-RXFP1 cells.

ML290_Signaling_Vascular ML290 This compound RXFP1 RXFP1 ML290->RXFP1 Allosteric binding G_alpha_s Gαs RXFP1->G_alpha_s Activates sGC Soluble Guanylate Cyclase RXFP1->sGC Activates AC Adenylate Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP cGMP cGMP sGC->cGMP

This compound signaling in vascular cells.

ML290_Antifibrotic_Pathway ML290 This compound RXFP1 RXFP1 ML290->RXFP1 p_Smad2_3 p-Smad2/3 ML290->p_Smad2_3 Inhibits sGC Soluble Guanylate Cyclase RXFP1->sGC cGMP cGMP sGC->cGMP MMP2 MMP-2 cGMP->MMP2 Activates TGF_beta1 TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta1->TGF_beta_R TGF_beta_R->p_Smad2_3 Fibrosis Fibrosis p_Smad2_3->Fibrosis MMP2->Fibrosis Inhibits

Anti-fibrotic mechanism of this compound.

Experimental Protocols

To facilitate the replication of these findings, detailed experimental protocols for key assays are provided below.

cAMP Accumulation Assay (HTRF)

This protocol is based on the methods described for screening and characterizing RXFP1 agonists.

Objective: To quantify the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP) in response to RXFP1 agonism.

Materials:

  • HEK293 cells stably expressing human RXFP1 (HEK293-RXFP1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX)

  • This compound and other test compounds

  • Forskolin (positive control)

  • cAMP Gs Dynamic Kit (Cisbio) or equivalent HTRF assay kit

  • 384-well white, low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Seed HEK293-RXFP1 cells into 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.

  • Cell Stimulation: Remove culture medium from the cells and add the compound dilutions. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader using the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the concentration-response curves to determine EC50 values.

p-ERK1/2 Phosphorylation Assay

Objective: To measure the phosphorylation of extracellular signal-regulated kinase (ERK1/2) as a marker of MAPK pathway activation.

Materials:

  • HEK293-RXFP1 or other suitable cells

  • Serum-free cell culture medium

  • This compound and control compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Starvation: Culture cells to near confluency and then serum-starve overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

Experimental Workflow

The following diagram outlines a typical workflow for characterizing a novel RXFP1 agonist, from initial screening to detailed mechanistic studies.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Hit Confirmation & Potency cluster_2 Mechanism of Action cluster_3 Functional Assays HTS High-Throughput Screening (e.g., cAMP HTRF) CRC Concentration-Response Curves (cAMP, cGMP) HTS->CRC Biased_Agonism Biased Agonism Assessment (p-ERK, p-p38MAPK) CRC->Biased_Agonism Antifibrotic Anti-fibrotic Assays (Collagen, Smad) CRC->Antifibrotic G_Protein G-Protein Coupling Assay (BRET/TR-FRET) Biased_Agonism->G_Protein Arrestin β-Arrestin Recruitment Assay G_Protein->Arrestin

Workflow for RXFP1 agonist characterization.

References

Safety Operating Guide

Navigating the Disposal of ML-290: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for the RXFP1 Agonist ML-290

For researchers and drug development professionals utilizing the selective RXFP1 agonist this compound, proper disposal is a critical component of laboratory safety and chemical management. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, emphasizing a conservative approach due to conflicting safety classifications from various suppliers.

Understanding the Hazard Profile of this compound

A review of Safety Data Sheets (SDS) from different commercial suppliers reveals inconsistencies in the hazard classification of this compound. This discrepancy underscores the importance of handling this compound with a high degree of caution.

Supplier GHS Hazard Classification Disposal Recommendations
Cayman Chemical Not a hazardous substance or mixture.Smaller quantities can be disposed of with household waste.
MedChemExpress Not a hazardous substance or mixture.Dispose of contaminated material according to Section 13 (of the SDS).
Angene Chemical Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.[1]

Given these conflicting classifications, it is imperative to adopt the most stringent safety and disposal protocols. Therefore, this compound should be handled and disposed of as a hazardous chemical.

Recommended Disposal Procedures for this compound

The following step-by-step guide outlines the recommended procedure for the disposal of this compound, treating it as a hazardous substance.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling powders outside of a certified fume hood, a NIOSH-approved respirator may be necessary.

Step 2: Waste Segregation and Collection

  • Solid Waste:

    • Collect any solid this compound waste, including empty or contaminated vials and contaminated consumables (e.g., weighing paper, pipette tips), in a designated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material and have a secure lid.

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, the resulting solution must be collected in a designated hazardous liquid waste container.

    • The container must be compatible with the solvent used and clearly labeled with the contents, including the name "this compound" and the solvent.

    • Never dispose of this compound solutions down the drain.

Step 3: Labeling of Hazardous Waste

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: 2-[[2-(1-methylethoxy)benzoyl]amino]-N-[3-[(trifluoromethyl)sulfonyl]phenyl]-benzamide

  • The CAS Number: 1482500-76-4

  • The primary hazards (based on the most conservative SDS: Harmful, Irritant)

  • The accumulation start date

Step 4: Storage of Waste

Store the hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected for disposal.

Step 5: Final Disposal

Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1] Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

While specific experimental protocols for this compound are diverse and application-dependent, any procedure generating this compound waste should conclude with the decontamination of surfaces and equipment. A common procedure for decontamination involves wiping surfaces with a suitable solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water. All materials used for decontamination that may be contaminated with this compound should be disposed of as hazardous waste.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing a cautious and compliant approach.

ML290_Disposal_Pathway This compound Disposal Decision Pathway cluster_start Start cluster_assessment Hazard Assessment cluster_decision Disposal Decision cluster_procedure Disposal Procedure start This compound Waste Generated assess_sds Review Supplier Safety Data Sheets (SDS) start->assess_sds conflict Conflicting Hazard Information Found? assess_sds->conflict treat_hazardous Treat as Hazardous Waste (Conservative Approach) conflict->treat_hazardous Yes non_hazardous Treat as Non-Hazardous Waste conflict->non_hazardous No ppe Wear Appropriate PPE treat_hazardous->ppe segregate Segregate into Labeled Hazardous Waste Container ppe->segregate store Store in Designated Area segregate->store dispose Dispose via Licensed Waste Contractor store->dispose

Caption: Decision pathway for the safe disposal of this compound.

By adhering to these conservative disposal procedures, researchers can ensure a safe laboratory environment and maintain compliance with all relevant regulations, thereby building a culture of safety and trust in their chemical handling practices.

References

Essential Safety and Handling Protocols for ML-290

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling ML-290. Adherence to these procedures is essential for ensuring laboratory safety and proper disposal.

While the Safety Data Sheet (SDS) for this compound from some suppliers may classify it as a non-hazardous substance or mixture, it is imperative to handle this potent, first-in-class RXFP1 agonist with a high degree of caution.[1] The recommended personal protective equipment (PPE) and handling procedures outlined below reflect a conservative approach to mitigate any potential risks associated with this bioactive small molecule.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound in a laboratory setting.

PPE CategoryItemSpecification/StandardRationale
Eye Protection Safety GogglesANSI Z87.1-compliant, with side-shieldsProtects against splashes and airborne particles.[1]
Hand Protection Chemical-resistant glovesButyl rubber gloves are recommended. Nitrile gloves may be used for incidental contact.Provides a barrier against skin contact. Butyl rubber offers broad protection against a variety of chemicals.
Body Protection Impervious ClothingLong-sleeved laboratory coatProtects skin and personal clothing from contamination.[1]
Respiratory Protection Suitable RespiratorN95 or higher, depending on the procedure and potential for aerosolizationPrevents inhalation of the powdered compound, especially during weighing and transfer.

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated laboratory.

    • All procedures involving the handling of powdered this compound or the preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.

  • Handling and Solution Preparation:

    • Before handling, carefully read the SDS and this guide.

    • Wear all required PPE as specified in the table above.

    • To avoid generating dust, handle the solid compound with care.

    • When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • For small powder spills, gently cover with a damp paper towel to avoid raising dust and then clean with an appropriate absorbent material.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused this compound: Unused or expired this compound should be disposed of as chemical waste. Do not discard it down the drain or in the regular trash.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and lab coats, should be collected in a designated, sealed waste container.

  • Waste Collection and Disposal:

    • Label the waste container clearly as "this compound Waste."

    • Follow your institution's specific guidelines for hazardous or chemical waste disposal.

    • If your institution has a chemical waste program, consult with them for specific instructions on the disposal of non-hazardous, biologically active small molecules.

    • Some non-hazardous laboratory chemicals may be suitable for disposal via regular trash or sanitary sewer after neutralization or deactivation, but this should only be done with explicit approval from your institution's environmental health and safety department.

Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS & SOPs Review SDS & SOPs Don PPE Don PPE Review SDS & SOPs->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh & Transfer Weigh & Transfer Prepare Fume Hood->Weigh & Transfer Prepare Solution Prepare Solution Weigh & Transfer->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ML-290
Reactant of Route 2
Reactant of Route 2
ML-290

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.